molecular formula C7H5N3O B1425972 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 955127-76-1

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Numéro de catalogue: B1425972
Numéro CAS: 955127-76-1
Poids moléculaire: 147.13 g/mol
Clé InChI: MQSNOUMRWQLOGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSNOUMRWQLOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717152
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955127-76-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its structural resemblance to purine bases allows for its interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including kinase inhibition and antiviral effects. The 5-carbaldehyde derivative, in particular, serves as a crucial synthetic intermediate, a versatile handle for the elaboration of more complex molecular architectures through reactions such as condensations, oxidations, and reductive aminations. This guide provides a comprehensive overview of the synthetic strategies for obtaining 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, with a focus on practical, field-proven insights and the underlying chemical principles.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde involves two primary retrosynthetic disconnections. The first and most direct approach is the formylation of a pre-existing 1H-pyrazolo[3,4-b]pyridine core. The second strategy involves the construction of the pyridine ring onto a pyrazole precursor that already bears the aldehyde or a precursor functional group.

G 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde->1H-Pyrazolo[3,4-b]pyridine Formylation Aminopyrazole Precursor Aminopyrazole Precursor 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde->Aminopyrazole Precursor Pyridone Ring Formation 1H-Pyrazolo[3,4-b]pyridine->Aminopyrazole Precursor Pyridine Ring Precursor with Aldehyde Pyridine Ring Precursor with Aldehyde 1H-Pyrazolo[3,4-b]pyridine->Pyridine Ring Precursor with Aldehyde Formylating Agent Formylating Agent G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier Reagent Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent->Iminium Salt Intermediate Pyrazolopyridine Pyrazolopyridine Pyrazolopyridine->Iminium Salt Intermediate Nucleophilic Attack Aldehyde Product Aldehyde Product Iminium Salt Intermediate->Aldehyde Product Hydrolyzes to H2O H2O H2O->Aldehyde Product G 4-Formyl-5-aminopyrazole 4-Formyl-5-aminopyrazole Condensation & Cyclization Condensation & Cyclization 4-Formyl-5-aminopyrazole->Condensation & Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation & Cyclization 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde Condensation & Cyclization->1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

The Strategic Intermediate: A Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is relentless. Among these, nitrogen-containing heterocyclic compounds have consistently emerged as privileged scaffolds, forming the core of numerous approved therapeutics. The 1H-pyrazolo[3,4-b]pyridine ring system, a bioisostere of purine, has garnered significant attention due to its versatile biological profile, with derivatives exhibiting anticancer, anti-inflammatory, and neuroprotective properties. This guide focuses on a key derivative that unlocks the synthetic potential of this scaffold: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde .

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a comprehensive understanding of the chemical properties, synthesis, and reactivity of this strategic intermediate. The insights herein are designed to empower the rational design and synthesis of next-generation therapeutics based on the 1H-pyrazolo[3,4-b]pyridine core.

Physicochemical and Structural Characteristics

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS No. 955127-76-1) is a solid, typically appearing as an off-white to light brown substance.[1] Its core structure consists of a fused pyrazole and pyridine ring system, with a reactive carbaldehyde group at the 5-position.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₇H₅N₃OPubChem[2]
Molecular Weight 147.14 g/mol Merck[3]
Canonical SMILES C1=C(C=NC2=C1C=NN2)C=OPubChem[2]
InChI Key MQSNOUMRWQLOGV-UHFFFAOYSA-NPubChem[2]
Appearance Off-white to light brown solidChemicalBook[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°CChemicalBook[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point 383.8 ± 22.0 °CChemicalBook[1]
Density 1.471 ± 0.06 g/cm³ChemicalBook[1]
pKa 8.79 ± 0.40ChemicalBook[1]
XlogP 0.3PubChem[2]

Synthesis of the Core Scaffold: A Strategic Overview

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is a critical first step. Several strategies have been developed, primarily focusing on the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Key Synthetic Pathways

A prevalent and effective method for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophile. This approach offers a high degree of flexibility for introducing substituents onto the pyridine ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole condensation Condensation/ Cyclization aminopyrazole->condensation electrophile Three-Carbon Electrophile (e.g., α,β-unsaturated aldehyde/ketone) electrophile->condensation product 1H-Pyrazolo[3,4-b]pyridine Core condensation->product

Caption: General synthetic strategy for the 1H-pyrazolo[3,4-b]pyridine core.

One particularly relevant approach for the synthesis of the aldehyde is the reaction of 5-aminopyrazoles with alkynyl aldehydes, which proceeds via a cascade 6-endo-dig cyclization.[4] This method allows for the direct introduction of substituents at various positions of the pyrazolopyridine ring system.

Illustrative Experimental Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

Reaction: Synthesis of a 6-substituted-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

  • 3-Phenylpropiolaldehyde

  • Silver trifluoroacetate (Ag(CF₃CO₂))

  • Trifluoromethanesulfonic acid (TfOH)

  • Dimethylacetamide (DMAc)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a pressure vial, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv.), 3-phenylpropiolaldehyde (1.0 equiv.), Ag(CF₃CO₂) (10 mol%), and DMAc.

  • Add TfOH (30 mol%) to the mixture.

  • Seal the vial and stir the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Causality in Experimental Design:

  • Catalyst Choice: Silver trifluoroacetate is employed to activate the alkyne of the propiolaldehyde, facilitating the subsequent nucleophilic attack and cyclization.

  • Acid Co-catalyst: Trifluoromethanesulfonic acid promotes the condensation reaction and the subsequent cyclization steps.

  • Solvent: Dimethylacetamide is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Work-up: The aqueous work-up is essential to remove the catalyst and other water-soluble impurities.

The Chemistry of the Aldehyde: A Gateway to Functional Diversity

The carbaldehyde group at the 5-position of the 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This functional group allows for the strategic elaboration of the core structure to modulate pharmacokinetic and pharmacodynamic properties.

Key Reactions of the Aldehyde Moiety

The aldehyde group can participate in a variety of classical and modern organic reactions, providing access to a diverse range of derivatives.

G cluster_start Starting Material cluster_reactions Transformations cluster_products Products start_mol 1H-Pyrazolo[3,4-b]pyridine- 5-carbaldehyde oxidation Oxidation start_mol->oxidation [O] reduction Reduction start_mol->reduction [H] reductive_amination Reductive Amination start_mol->reductive_amination R₂NH, [H] knoevenagel Knoevenagel Condensation start_mol->knoevenagel CH₂(CN)₂, base wittig Wittig Reaction start_mol->wittig Ph₃P=CHR carboxylic_acid Carboxylic Acid oxidation->carboxylic_acid alcohol Alcohol reduction->alcohol amine Amine reductive_amination->amine alkene_cn Alkene with CN group knoevenagel->alkene_cn alkene Alkene wittig->alkene

Caption: Key reactions of the 5-carbaldehyde group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

  • Reduction: Reduction of the aldehyde yields the primary alcohol, a useful intermediate for further functionalization, such as etherification or esterification.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines, respectively.

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile, in the presence of a base, leads to the formation of α,β-unsaturated systems, which are valuable Michael acceptors.[5]

  • Wittig Reaction: The Wittig reaction with phosphorus ylides allows for the conversion of the aldehyde to a variety of substituted alkenes.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, and the 5-carbaldehyde derivative serves as a crucial building block for the synthesis of potent and selective drug candidates. Its utility stems from the ability to introduce diverse functionalities at the 5-position, which can interact with specific biological targets.

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have shown a broad spectrum of biological activities, including:

  • Anticancer agents: By targeting various kinases and other signaling pathways involved in cancer progression.[6]

  • Anti-inflammatory agents: Through the inhibition of pro-inflammatory enzymes and cytokines.[7]

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and other microorganisms.[6]

  • Neuroprotective agents: Showing potential in the treatment of neurodegenerative diseases.[6]

The strategic use of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde allows for the systematic exploration of the structure-activity relationship (SAR) of this privileged scaffold, leading to the identification of optimized drug candidates with improved efficacy and safety profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde stands as a pivotal intermediate for the synthesis of a diverse array of biologically active molecules. Its strategic importance lies in the versatility of the aldehyde functional group, which provides a gateway for extensive structural modifications. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the design and development of novel therapeutics. This guide provides a foundational framework for researchers to confidently and effectively utilize this valuable building block in their drug discovery endeavors.

References

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. (URL: [Link])

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. MySkinRecipes. (URL: [Link])

  • 1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde. PubChem. (URL: [Link])

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central - NIH. (URL: [Link])

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. (URL: [Link])

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. (URL: [Link])

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (URL: [Link])

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrazolo[3,4-b]pyridine scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the analysis of closely related structures and established principles of spectroscopic analysis for heterocyclic systems. Detailed, field-proven experimental protocols for acquiring each type of spectroscopic data are also presented to ensure reproducibility and accuracy in the laboratory.

Introduction: The Significance of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous compounds with diverse therapeutic applications, including but not limited to, antiviral, anticancer, and anti-inflammatory agents. The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration, making 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde a valuable intermediate in drug discovery and development.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The predicted ¹H NMR spectrum of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic and aldehydic protons.

Predicted ¹H NMR Data Table
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde9.9 - 10.1Singlet-
H-68.9 - 9.1Doublet~2.0
H-48.7 - 8.9Doublet~2.0
H-38.2 - 8.4Singlet-
NH (pyrazole)13.0 - 14.0Broad Singlet-
Interpretation and Rationale

The chemical shifts are predicted based on the electronic environment of each proton. The aldehydic proton is expected to be the most deshielded due to the strong electron-withdrawing effect of the carbonyl group, thus appearing at a very downfield chemical shift. The protons on the pyridine ring (H-4 and H-6) are also significantly deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the ring currents. Their expected doublet multiplicity arises from the meta-coupling between them. The H-3 proton on the pyrazole ring is anticipated to appear as a singlet. The NH proton of the pyrazole ring is exchangeable and its signal is often broad, appearing at a very downfield region, especially in DMSO-d₆ due to hydrogen bonding with the solvent.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data Table
CarbonPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)190 - 195
C-7a150 - 155
C-6148 - 152
C-4135 - 140
C-3a130 - 135
C-5120 - 125
C-3115 - 120
Interpretation and Rationale

The aldehydic carbonyl carbon is expected to be the most downfield signal due to its sp² hybridization and the strong deshielding effect of the oxygen atom. The carbons of the heterocyclic rings will resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the aldehyde substituent. Carbons directly attached to nitrogen (C-7a, C-6) will be more deshielded. The interpretation of the spectrum can be aided by two-dimensional NMR techniques such as HSQC and HMBC to definitively assign each carbon signal.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is typically used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans and a relaxation delay are often required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C=C bonds.

Predicted IR Data Table
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (stretch, pyrazole)3100 - 3300Medium, Broad
C-H (stretch, aromatic)3000 - 3100Medium
C-H (stretch, aldehyde)2700 - 2850Medium, Sharp (often two bands)
C=O (stretch, aldehyde)1680 - 1700Strong, Sharp
C=C and C=N (stretch, rings)1500 - 1650Medium to Strong
Interpretation and Rationale

The broad N-H stretching band is characteristic of the pyrazole ring. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. A key diagnostic feature will be the strong, sharp absorption band for the aldehydic C=O stretch. The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands around 2700-2850 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused ring system will appear in the 1500-1650 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (Molecular Formula: C₇H₅N₃O), the predicted molecular weight is approximately 147.13 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Identity
147[M]⁺ (Molecular Ion)
146[M-H]⁺
119[M-CO]⁺
92[M-CO-HCN]⁺
Interpretation and Rationale

In Electron Ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 147.[5][6] A prominent peak at m/z 146 corresponding to the loss of a hydrogen atom ([M-H]⁺) is also likely. A characteristic fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 119.[7][8] Subsequent loss of hydrogen cyanide (HCN) from the pyrazole ring could lead to a fragment at m/z 92. The fragmentation pattern provides a "fingerprint" that can aid in the structural confirmation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.[7][9]

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5][6]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_assessment Purity_assessment Structure_Elucidation->Purity_assessment Purity_Assessment Purity Assessment Final_Report Final Report Purity_assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this important heterocyclic compound. The inclusion of standardized experimental protocols aims to facilitate the acquisition of high-quality, reproducible data. As experimental data for this specific molecule becomes available in the public domain, this guide can serve as a valuable reference for comparison and validation.

References

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An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and the broader therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold.

Core Compound Identity: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a pyridine ring, with a carbaldehyde (formyl) group at the 5-position. This aldehyde functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Identifier Value
CAS Number 955127-76-1
Molecular Formula C₇H₅N₃O
Molecular Weight 147.14 g/mol
2D Structure 2D structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
SMILES C1=C(C=NC2=C1C=NN2)C=O
InChI InChI=1S/C7H5N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-4H,(H,8,9,10)

Synthesis and Mechanistic Insights

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde can be approached through various strategies common for this heterocyclic system. The two primary retrosynthetic approaches involve either the construction of the pyridine ring onto a pre-existing pyrazole core or the formation of the pyrazole ring from a suitably substituted pyridine precursor.[1]

A highly effective and regioselective method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction .[2][3] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of pyrazolo[3,4-b]pyridine systems.[2][4]

Step 1: Formation of the Vilsmeier Reagent

Phosphorus oxychloride is reacted with N,N-dimethylformamide to generate the electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[5]

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent

Caption: Formation of the Vilsmeier Reagent.

Step 2: Electrophilic Aromatic Substitution

The parent 1H-pyrazolo[3,4-b]pyridine is treated with the Vilsmeier reagent. The electron-rich heterocyclic ring attacks the electrophilic carbon of the iminium salt. Subsequent hydrolysis of the resulting iminium intermediate yields the desired 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Starting_Material 1H-Pyrazolo[3,4-b]pyridine Intermediate Iminium Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->Intermediate Product 1H-Pyrazolo[3,4-b]pyridine- 5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 1H-pyrazolo[3,4-b]pyridine.

Experimental Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Structural Characterization

The structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde can be confirmed using standard spectroscopic techniques.

Spectroscopic Data (Expected) Key Features
¹H NMR Resonances in the aromatic region corresponding to the protons on the pyridine and pyrazole rings. A distinct singlet for the aldehydic proton is expected at a downfield chemical shift (δ 9-10 ppm).[6]
¹³C NMR Signals for the carbon atoms of the heterocyclic rings and a characteristic signal for the carbonyl carbon of the aldehyde group in the range of δ 180-190 ppm.[7]
IR Spectroscopy A strong absorption band for the C=O stretching vibration of the aldehyde group, typically around 1680-1700 cm⁻¹.[7]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (147.14 g/mol ).

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 5-position of the 1H-pyrazolo[3,4-b]pyridine core is a versatile chemical handle for further synthetic transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Potential Reactions:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Oxidation: Oxidation to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

  • Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

  • Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds, to form new C-C bonds. For example, the Claisen-Schmidt condensation with acetophenones can yield chalcone derivatives.[2]

Start 1H-Pyrazolo[3,4-b]pyridine- 5-carbaldehyde Amine Amine Derivative Start->Amine Reductive Amination Alkene Alkene Derivative Start->Alkene Wittig Reaction Carboxylic_Acid Carboxylic Acid Derivative Start->Carboxylic_Acid Oxidation Alcohol Alcohol Derivative Start->Alcohol Reduction Chalcone Chalcone Derivative Start->Chalcone Claisen-Schmidt Condensation

Caption: Synthetic utility of the aldehyde functionality.

The Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets.

Therapeutic Applications of Derivatives:

  • Anticancer Agents: Many derivatives have shown potent anticancer activity by inhibiting various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Topoisomerase IIα.[3][8]

  • Anti-inflammatory Agents: Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory properties.

  • Antimicrobial and Antiviral Activity: The scaffold has been explored for the development of new antibacterial, antifungal, and antiviral drugs.[8][9]

  • Central Nervous System (CNS) Disorders: Certain derivatives have been investigated for their potential in treating neurological disorders.[9]

The aldehyde at the 5-position of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde serves as a crucial starting point for the synthesis of libraries of novel derivatives to be screened for various biological activities.

Conclusion

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the aldehyde group, makes it an important intermediate for the development of novel therapeutic agents targeting a wide range of diseases. The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine scaffold holds great promise for future drug discovery efforts.

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Vilsmeier-Haack formylation of 1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 1H-Pyrazolo[3,4-b]pyridines

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the Vilsmeier-Haack formylation of the 1H-pyrazolo[3,4-b]pyridine scaffold, a core structure in numerous pharmacologically active compounds.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and functionalization of heterocyclic compounds. We will delve into the underlying mechanism, regiochemical considerations, a validated experimental protocol, and the synthetic utility of the resulting aldehydes.

Strategic Overview: Why Formylate Pyrazolo[3,4-b]pyridines?

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif, serving as the foundation for a wide range of therapeutics, including potent kinase inhibitors for oncology.[3][4] The strategic introduction of a formyl (-CHO) group onto this scaffold via the Vilsmeier-Haack reaction is a pivotal transformation for several reasons:

  • A Gateway Functional Group: The aldehyde is a versatile chemical handle, enabling a multitude of subsequent reactions such as Wittig olefination, reductive amination, oxidation to a carboxylic acid, and condensation reactions (e.g., Claisen-Schmidt) to build molecular complexity.[5]

  • Modulation of Electronic Properties: The introduction of an electron-withdrawing formyl group can significantly alter the electronic landscape of the heterocyclic system, influencing its biological activity and pharmacokinetic properties.

  • Direct C-C Bond Formation: The Vilsmeier-Haack reaction offers a direct and efficient method for C-H functionalization, creating a new carbon-carbon bond on the electron-rich heterocyclic core.[6]

The Vilsmeier-Haack reaction employs a specialized electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] This reagent is a mild electrophile, making the reaction highly suitable for electron-rich heterocycles.[6][9]

The Reaction Mechanism: A Stepwise Electrophilic Substitution

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazolopyridine ring.

Stage 1: Formation of the Vilsmeier Reagent

N,N-dimethylformamide (DMF) acts as the nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N-(chloromethylidene)-N-methylmethanaminium ion, commonly known as the Vilsmeier reagent.[8][10] This iminium salt is the key player in the formylation process.

Stage 2: Electrophilic Attack and Aromatization

The electron-rich 1H-pyrazolo[3,4-b]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. The position of this attack (regioselectivity) is a critical consideration and is governed by the electronic and steric properties of the substrate. Following the attack, a cationic intermediate (a sigma complex) is formed. A base (such as DMF) then abstracts a proton to restore the aromaticity of the ring system. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[7][8]

Vilsmeier_Mechanism Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Intermediate_1 Adduct DMF->Intermediate_1 + POCl₃ POCl3 POCl₃ VR Vilsmeier Reagent (Electrophile) Intermediate_1->VR - [PO₂Cl₂]⁻ Sigma_Complex Sigma Complex (Cationic Intermediate) Anion [PO₂Cl₂]⁻ Substrate 1H-Pyrazolo[3,4-b]pyridine (Nucleophile) Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product Formylated Product Iminium_Salt->Product + H₂O H2O H₂O (Workup)

Caption: Generalized Vilsmeier-Haack Reaction Mechanism.

Regioselectivity: The Decisive Factor

The does not always yield a single product. The regiochemical outcome is highly dependent on the substitution pattern of the starting material and the reaction conditions.

  • Aromatic vs. Dihydro Derivatives: Studies have shown a significant difference in reactivity. Aromatic 1H-pyrazolo[3,4-b]pyridines can be unreactive under certain conditions.[5] In contrast, their dihydro analogs, such as 4,5-dihydropyrazolo[3,4-b]pyridines, readily undergo formylation on the electron-rich pyridine ring, typically at the C5 position.[5]

  • Substitution Effects: The presence of activating or deactivating groups on either the pyrazole or pyridine ring dictates the site of electrophilic attack. For instance, the reaction of 5-acetylamino-3-methyl-1-phenylpyrazole under Vilsmeier-Haack conditions can lead to cyclization and subsequent formylation at the C5-position of the newly formed pyridine ring, yielding 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.[11] This highlights a powerful application where the reaction sequence builds the heterocyclic core and functionalizes it in one pot.

  • Concurrent Halogenation: It is not uncommon for chlorination to occur alongside formylation, particularly when using excess Vilsmeier reagent at elevated temperatures.[11][12] In the synthesis of 6-chloro-pyrazolo[3,4-b]pyridine-5-carbaldehyde, the hydroxyl group formed during the cyclization is substituted by a chlorine atom from the reagent.[13]

Validated Experimental Protocol

This section provides a representative, step-by-step protocol for the formylation of a substituted 1H-pyrazolo[3,4-b]pyridine precursor. This protocol is based on procedures described in the literature and should be optimized for specific substrates.[11][12]

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is thermally unstable.[14] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Workflow Figure 2: Experimental Workflow for Vilsmeier-Haack Formylation cluster_reagent_prep cluster_reaction cluster_workup cluster_purification reagent_prep 1. Reagent Preparation cool_dmf Cool DMF to 0°C (Ice Bath) add_pocl3 Add POCl₃ dropwise under N₂ atmosphere cool_dmf->add_pocl3 stir_vr Stir for 30 min at 0°C to form Vilsmeier Reagent add_pocl3->stir_vr reaction 2. Formylation Reaction add_substrate Add 1H-pyrazolo[3,4-b]pyridine substrate portion-wise heat_reaction Heat reaction mixture (e.g., 70-100°C) for 2-5 h add_substrate->heat_reaction monitor_tlc Monitor reaction progress by TLC heat_reaction->monitor_tlc workup 3. Work-up and Isolation quench Cool to RT and pour onto crushed ice neutralize Neutralize with aq. NaOH or NaHCO₃ to pH 7-8 quench->neutralize extract Extract with organic solvent (e.g., EtOAc, DCM) neutralize->extract dry_concentrate Dry organic layer (Na₂SO₄) and concentrate in vacuo extract->dry_concentrate purification 4. Purification purify_product Purify crude product via column chromatography or recrystallization final_product Final Product: Formylated Pyrazolopyridine purify_product->final_product

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Methodology:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 eq.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The Vilsmeier reagent may precipitate as a white or yellowish solid.[14]

  • Reaction: To the freshly prepared Vilsmeier reagent, add the substituted 1H-pyrazolo[3,4-b]pyridine (1 eq.) portion-wise, maintaining the temperature below 20 °C. Once the addition is complete, slowly heat the reaction mixture to the desired temperature (typically between 70-100 °C) and maintain for 2-5 hours.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt and should be done slowly.

  • Neutralization: Basify the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is approximately 7-8. A precipitate of the crude product often forms.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with water, and air-dry. If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by either recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography to afford the pure formylated product.

Data Synopsis and Characterization

The Vilsmeier-Haack reaction on substituted pyrazolopyridine precursors can proceed in moderate to good yields. The table below summarizes a representative transformation.

Substrate PrecursorProductConditionsYieldReference
5-Acetylamino-3-methyl-1-phenylpyrazole6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydePOCl₃/DMF, 100 °C, 5hModerate[11][12]

Characterization Data for 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: [11]

  • ¹H NMR: A characteristic singlet for the aldehyde proton (–CHO) is observed at approximately δ 10.55 ppm. The pyridine ring proton (H-4) appears as a singlet around δ 8.67 ppm. Signals for the methyl group and phenyl rings appear in their expected regions.[11]

  • ¹³C NMR: The aldehyde carbon (–CHO) resonates at a characteristic downfield shift. Aromatic and heterocyclic carbons appear in the δ 117-155 ppm range.[11]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product confirms its identity.

Conclusion and Synthetic Outlook

The Vilsmeier-Haack reaction is a robust and indispensable tool for the C5-formylation of the 1H-pyrazolo[3,4-b]pyridine scaffold, particularly when the reaction pathway involves an in situ cyclization-formylation sequence. Understanding the interplay between substrate electronics and reaction conditions is paramount to controlling the regioselectivity and achieving desired outcomes. The resulting 5-formyl-1H-pyrazolo[3,4-b]pyridines are high-value intermediates, providing a direct entry point for the synthesis of diverse libraries of compounds for drug discovery and development.[5]

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  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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The Aldehyde Group on the Pyrazolo[3,4-b]pyridine Core: A Gateway to Chemical Diversity and Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors, anticancer agents, and antimicrobial drugs.[1][2][3] Its biological activity is profoundly influenced by the nature and position of its substituents. Among the most versatile functional groups that can be incorporated into this scaffold is the aldehyde group. This formyl moiety serves as a critical chemical handle, enabling a wide array of subsequent transformations to generate diverse molecular libraries for drug discovery and development. This guide provides a detailed exploration of the principal reactions of the aldehyde group on the pyrazolo[3,4-b]pyridine core, offering field-proven insights, step-by-step protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Aldehyde

The fusion of a pyrazole and a pyridine ring creates a unique electronic landscape. The aldehyde group, when attached to this core, exhibits characteristic electrophilicity that can be harnessed for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is the starting point for synthesizing a vast range of derivatives, including carboxylic acids, alcohols, alkenes, imines, and more complex heterocyclic systems through multicomponent reactions. Understanding and controlling these reactions are paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.[4]

Synthesis of the Aldehyde Precursor

Before exploring its reactivity, it is crucial to understand that pyrazolo[3,4-b]pyridine aldehydes are often synthesized through multicomponent reactions (MCRs) where an aromatic or aliphatic aldehyde is a key starting material.[5][6][7] In these elegant one-pot procedures, the aldehyde condenses with an aminopyrazole and an active methylene compound to construct the pyridine ring of the fused system.

A prominent example is the three-component reaction between a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (like malononitrile or a β-ketoester).[8][9] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, forming an electron-deficient alkene, which then undergoes a Michael addition with the aminopyrazole, followed by cyclization and aromatization to yield the final product.[8]

MCR_Synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Aminopyrazole 5-Aminopyrazole Michael Michael Addition Aminopyrazole->Michael ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel Knoevenagel->Michael forms α,β-unsaturated intermediate Cyclization Cyclization & Aromatization Michael->Cyclization Product Pyrazolo[3,4-b]pyridine (Often with CN or COR group) Cyclization->Product Knoevenagel_Mechanism PzPy_CHO PzPy-CHO (Pyrazolo[3,4-b]pyridine aldehyde) Intermediate Adduct PzPy-CH(O⁻)-CH(Z)(Z') PzPy_CHO->Intermediate + Carbanion Active_CH2 Z-CH₂-Z' (Active Methylene) Carbanion Z-CH⁻-Z' (Carbanion) Active_CH2->Carbanion + Base Base Base (e.g., Piperidine) Product PzPy-CH=C(Z)(Z') (α,β-Unsaturated Product) Intermediate->Product - H₂O

Caption: Generalized mechanism for the Knoevenagel condensation.

Experimental Protocol: General Knoevenagel Condensation

  • To a solution of the pyrazolo[3,4-b]pyridine aldehyde (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 mmol).

  • Add a catalytic amount of a mild base, such as piperidine (0.1 mmol).

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired product. [10]

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, with good control over the geometry of the double bond. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction was instrumental in synthesizing precursors for pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques. [11] Mechanism Insight: The nucleophilic ylide attacks the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine. This betaine collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Reagent/ConditionRoleTypical Yield (%)Reference
Phosphorus YlideAlkene-forming reagent80-95[11][12]
Anhydrous THF/TolueneAprotic solvent-[11]
0°C to RefluxTemperature range-[11]

Experimental Protocol: Synthesis of Alkenes via Wittig Reaction [11]

  • In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0°C and add a strong base (e.g., n-BuLi or NaH, 1.2 mmol) dropwise to generate the ylide (indicated by a color change).

  • Stir the mixture at 0°C for 30 minutes, then add a solution of the pyrazolo[3,4-b]pyridine aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

The reaction of the aldehyde with primary amines or hydrazines readily forms Schiff bases (imines) or hydrazones, respectively. These reactions are typically acid-catalyzed and reversible. This transformation is key in synthesizing pyrazolo[3,4-b]pyridine-based hydrazones with potential antidiabetic activity. [13] Experimental Protocol: Synthesis of Schiff Bases [13]

  • Dissolve the pyrazolo[3,4-b]pyridine aldehyde (1.0 mmol) in ethanol or methanol (10 mL).

  • Add the primary amine or hydrazine derivative (1.05 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature or gentle reflux for 1-4 hours until a precipitate forms or TLC analysis indicates completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that opens the door to a new set of derivatives, including esters, amides, and acid chlorides. The resulting carboxylic acid can be a crucial component for modulating solubility and engaging in hydrogen bonding interactions with biological targets. While specific examples for the pyrazolo[3,4-b]pyridine core are less common in the initial search, standard oxidation protocols are applicable. The enzymatic oxidation of related scaffolds highlights the biological relevance of this process. [14]

Oxidizing Agent Conditions Advantages/Disadvantages
KMnO₄ Basic, then acidic workup Strong, inexpensive, but can be harsh.
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C High yield, but uses toxic chromium.

| Pinnick Oxidation (NaClO₂) | t-BuOH, buffer | Mild, selective for aldehydes. |

Experimental Protocol: Pinnick Oxidation (Mild Conditions)

  • Dissolve the pyrazolo[3,4-b]pyridine aldehyde (1.0 mmol) in t-butanol (10 mL) and water (2 mL).

  • Add 2-methyl-2-butene (4.0 mmol) as a chlorine scavenger.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (5 mL).

  • Add the aqueous solution of the oxidant to the aldehyde solution dropwise at room temperature.

  • Stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of Na₂SO₃.

  • Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting carboxylic acid.

Reduction to Primary Alcohol

Reduction of the aldehyde to a primary alcohol provides a nucleophilic handle for subsequent reactions like etherification or esterification. This is a straightforward and high-yielding transformation, typically accomplished with mild hydride-reducing agents. The reduction of carbonyls on related scaffolds is well-documented. [12]

Reducing Agent Solvent Typical Yield (%) Notes
Sodium Borohydride (NaBH₄) Methanol/Ethanol >90 Mild, selective for aldehydes/ketones.

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether | >90 | Very powerful, non-selective, requires strict anhydrous conditions. |

Functional_Group_Interconversion Aldehyde PzPy-CHO (Aldehyde) CarboxylicAcid PzPy-COOH (Carboxylic Acid) Aldehyde->CarboxylicAcid Oxidation (e.g., NaClO₂) Alcohol PzPy-CH₂OH (Alcohol) Aldehyde->Alcohol Reduction (e.g., NaBH₄) Alkene PzPy-CH=CHR (Alkene) Aldehyde->Alkene Wittig Rxn (+ Ph₃P=CHR) Imine PzPy-CH=NR (Imine) Aldehyde->Imine Condensation (+ R-NH₂)

Caption: Key interconversions of the aldehyde group on the pyrazolo[3,4-b]pyridine core.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve the pyrazolo[3,4-b]pyridine aldehyde (1.0 mmol) in methanol (15 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water or 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary alcohol, which can be purified further if necessary.

Conclusion

The aldehyde group on the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of synthetic strategy for medicinal chemists. Its predictable and versatile reactivity allows for the systematic elaboration of the core structure, facilitating the exploration of chemical space and the fine-tuning of pharmacological properties. From building complex carbon skeletons via condensation and Wittig reactions to interconverting into other key functional groups like carboxylic acids and alcohols, the pyrazolo[3,4-b]pyridine aldehyde is an indispensable intermediate. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage this reactivity in the quest for novel and more effective therapeutic agents.

References

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  • Christodoulou, M. S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
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An In-depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive examination of the tautomeric phenomena inherent to this heterocyclic system. We will delve into the structural nuances of annular and substituent tautomerism, the thermodynamic and kinetic factors governing these equilibria, and the critical implications for drug design and development. This document serves as a technical resource for researchers, offering both foundational knowledge and field-proven methodologies for the accurate characterization and strategic manipulation of tautomeric forms in pyrazolo[3,4-b]pyridine derivatives.

The Strategic Importance of Tautomerism in Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to function as a versatile "hinge-binding" motif in numerous kinase inhibitors.[3][4] The specific tautomeric form of the molecule dictates the precise arrangement of hydrogen bond donors and acceptors, which is paramount for achieving high-affinity interactions with the kinase hinge region. An incorrect assignment or a failure to control the tautomeric equilibrium can lead to erroneous structure-activity relationship (SAR) interpretations, diminished potency, and unpredictable off-target effects. Understanding and controlling tautomerism is therefore not an academic exercise, but a critical step in the rational design of potent and selective therapeutics.[1][5]

Annular Tautomerism: The Dominant 1H- and Elusive 2H-Forms

For pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen, a dynamic equilibrium exists between two principal annular tautomers: the 1H- and 2H-isomers. This prototropic rearrangement involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.

Figure 1: Annular tautomeric equilibrium in the pyrazolo[3,4-b]pyridine core.

Thermodynamic Landscape: The Intrinsic Stability of the 1H-Tautomer

A consistent body of evidence from experimental and computational studies confirms that the 1H-tautomer is significantly more stable than the 2H-tautomer in the vast majority of cases.[5][6] Early semi-empirical AM1 calculations showed the 1H-tautomer to be more stable by approximately 9 kcal/mol (37.03 kJ/mol).[6] More recent Density Functional Theory (DFT) calculations corroborate this finding, attributing the stability to a more favorable electronic distribution and aromaticity of the fused system.[7]

This intrinsic preference means that for most neutral, unsubstituted pyrazolo[3,4-b]pyridines, the population of the 2H-tautomer at equilibrium is negligible. However, this landscape can be altered by several key factors.

Factors Influencing the Annular Tautomeric Equilibrium

The tautomeric balance is not static and can be influenced by electronic, steric, and environmental effects. A nuanced understanding of these factors is essential for predicting and controlling the dominant tautomeric form.

  • Electronic Effects of Substituents: The electronic nature of substituents on the heterocyclic core can modulate the relative stability of the tautomers.

    • Electron-donating groups (EDGs) at positions C4, C5, or C6 tend to further stabilize the already favored 1H-tautomer.

    • Electron-withdrawing groups (EWGs) can decrease the energy gap between the 1H and 2H forms, although rarely enough to reverse the preference. Computational studies on substituted pyrazoles show that strong π-withdrawing groups favor the N1-H tautomer where the proton is adjacent to the substituent.[7]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.

    • Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in hydrogen bonding with both the N-H proton and the lone pairs of the other nitrogen atoms, potentially lowering the activation energy for interconversion.[8] However, they generally do not overturn the inherent stability of the 1H form.

    • Aprotic Solvents (e.g., Chloroform, DMSO): In these environments, the intrinsic stability difference is the primary determinant. Studies on related pyrazoles in CDCl3 and DMSO-d6 show similar tautomeric preferences, indicating the robustness of the inherent equilibrium.[8]

  • State of Matter (Solution vs. Solid): While the 1H-tautomer typically predominates in solution, crystal packing forces in the solid state can occasionally trap a less stable tautomer. Therefore, a structure determined by X-ray crystallography may not represent the major species present in a solution-based biological assay. Comparing solid-state and solution NMR data is critical.[1]

  • Aromaticity of the Fused Ring: The 2H-tautomer is more likely to be favored when the pyridine ring is not fully aromatic. For instance, in tetrahydropyridone-fused pyrazoles, the 2-NH tautomer can become the major form.[5][6]

  • pH and Protonation: Protonation dramatically alters the tautomeric landscape. Ab initio calculations have shown that while the neutral species exists as the 1H-tautomer, protonation preferentially occurs at N7 (on the pyridine ring) and is accompanied by a proton shift from N1 to N2, making the [2H, 7H] tautomer the most stable cationic form .[1] This is a critical consideration for drugs targeting the ATP-binding site of kinases, which is often studied at physiological pH.

Substituent Tautomerism: Keto-Enol and Amino-Imino Forms

When pyrazolo[3,4-b]pyridines bear hydroxyl or amino groups, particularly at the C4 or C6 positions, additional tautomeric equilibria must be considered.

Hydroxy-Substituted Systems: The Keto-Enol Equilibrium

A hydroxyl group at C4 or C6 will exist in equilibrium with its corresponding pyridone (keto) tautomer. This equilibrium almost universally favors the keto form due to the greater strength of the C=O double bond compared to the C=C bond and the preservation of aromaticity in the pyrazole ring.[5][9]

Figure 2: Keto-enol tautomerism in a 4-hydroxypyrazolo[3,4-b]pyridine.

Amino-Substituted Systems: The Amino-Imino Equilibrium

Similarly, an amino group can tautomerize to an imino form. For exocyclic amino groups, the amino tautomer is overwhelmingly favored as it maintains the aromaticity of the pyridine ring.[10] However, the imino form can become relevant in protonated species or when substituents strongly favor its formation through conjugation.[11]

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is required for the unambiguous characterization of tautomeric systems. No single technique is sufficient.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomerism in solution. By carefully selecting experiments and conditions, one can identify the dominant tautomer and quantify the equilibrium.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve the compound in a high-purity deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the equilibrium. It is advisable to test at least two solvents of differing polarity.

    • Ensure the sample is free of acidic or basic impurities, which can catalyze proton exchange and broaden signals.

  • Initial 1D Spectra Acquisition (¹H and ¹³C):

    • Acquire standard ¹H and ¹³C{¹H} spectra at ambient temperature.

    • Causality: These initial spectra provide a fingerprint of the compound. In cases of rapid interconversion, averaged signals will be observed. If the interconversion is slow on the NMR timescale, separate signals for each tautomer may be visible.

  • Low-Temperature NMR for Slowing Exchange:

    • If averaged signals are suspected, decrease the sample temperature in increments of 10 K (e.g., from 298 K down to 223 K or lower, solvent permitting).

    • Causality: Lowering the temperature slows the rate of proton exchange. If the system is in dynamic equilibrium, the averaged signals will broaden and eventually resolve into distinct sets of signals for each tautomer. This allows for the direct determination of the equilibrium constant (K_T) by integrating the respective signals.[1]

  • 2D NMR for Unambiguous Structure Elucidation (HMBC and NOESY):

    • These experiments are crucial for definitively assigning the structure, especially when only one tautomer is observed.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is the key to identifying the protonated nitrogen.

      • For the 1H-tautomer: The proton at C3 will show a ³J correlation to C3a, and the proton at C7a will show a ³J correlation to C6. Crucially, the N1-H proton (if observable) will show correlations to C3 and C7a.

      • For the 2H-tautomer: The N2-H proton would show correlations to C3 and N1. The absence of a correlation from an N-H proton to C7a is strong evidence against the 1H-form.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons.

      • For the 1H-tautomer: A clear NOE should be observed between the N1-H proton and the proton at the C7 position of the pyridine ring. The absence of this correlation is indicative of the 2H-tautomer.

    • ¹H-¹⁵N HMBC: If the compound is ¹⁵N-labeled or at natural abundance with a sensitive spectrometer, this is the most definitive experiment. It directly shows the correlation between the mobile proton and the nitrogen atom it is attached to.

G cluster_workflow NMR Tautomer Identification Workflow A 1. Acquire 1D ¹H & ¹³C Spectra (Ambient Temp, Multiple Solvents) B Are signals sharp or averaged? A->B C Perform Low-Temperature NMR B->C Averaged G 2. Acquire 2D NMR (HMBC, NOESY, ¹H-¹⁵N HMBC) B->G Sharp D Signals resolve into two sets? C->D E Quantify K_T via Integration. Assign structures using 2D NMR. D->E Yes F Single tautomer is dominant. Proceed to structural assignment. D->F No F->G H Key HMBC/NOE correlations observed? (e.g., N1-H to C7-H) G->H I Structure Confirmed as 1H-Tautomer H->I Yes J Structure Confirmed as 2H-Tautomer H->J No

Figure 3: Workflow for the experimental determination of tautomeric structure using NMR.

Experimental Protocol: X-Ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.

Step-by-Step Protocol for Crystallographic Analysis:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure.

  • Proton Location: Carefully examine the final electron density map to locate the pyrazole proton. Its position on N1 or N2 will definitively identify the tautomer present in the crystal lattice.[12]

  • Self-Validation: Always compare the solid-state structure with solution-state NMR data. Discrepancies indicate that crystal packing forces may favor a different tautomer than is present in solution, which is critical information for drug design.

Computational Chemistry Workflow

In silico methods are indispensable for predicting the relative stabilities of tautomers, calculating activation energies for interconversion, and rationalizing experimental findings.

Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of all possible tautomers (e.g., 1H and 2H) in a molecular modeling program.

  • Geometry Optimization and Energy Calculation (Gas Phase):

    • Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.

    • Recommended Method: Density Functional Theory (DFT) with a hybrid functional like B3LYP and a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p) .[8][13] This level of theory provides a good balance of accuracy and computational cost for these systems.

    • Causality: The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energy.

  • Inclusion of Solvent Effects:

    • Real-world experiments are done in solution. Solvent effects must be modeled to get accurate relative energies.

    • Recommended Method: Use an implicit solvent model like the Polarizable Continuum Model (PCM) .[14] Perform a new geometry optimization for each tautomer within the desired solvent continuum (e.g., water, DMSO).

    • Causality: Implicit solvent models account for the bulk electrostatic effects of the solvent, which can differentially stabilize tautomers based on their dipole moments.

  • Analysis of Results:

    • Compare the calculated Gibbs free energies (ΔG) of the tautomers in the chosen solvent. The tautomer with the lower energy is predicted to be the more stable. The equilibrium constant can be estimated using the equation: ΔG = -RT ln(K_T).

    • Activation Energy (Optional): To study the kinetics of interconversion, locate the transition state structure for the proton transfer reaction. A frequency calculation on this structure will yield a single imaginary frequency, and its energy can be used to calculate the activation barrier.[6]

Implications for Drug Development: A Case Study in Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a proven scaffold for ATP-competitive kinase inhibitors. The pyrazole portion typically forms two critical hydrogen bonds with the "hinge" region of the kinase backbone.

  • As a 1H-Tautomer: It acts as a 7-azaindole bioisostere. The N1-H acts as a hydrogen bond donor, while the pyridine N7 atom acts as a hydrogen bond acceptor.[2]

  • As a 2H-Tautomer: It would act as an indazole analogue. The N2-H would be the donor, and N1 would be the acceptor.

This seemingly subtle shift completely changes the hydrogen bonding pattern. Since the kinase hinge has a defined and rigid arrangement of donors and acceptors, only one tautomer will bind with high affinity. Molecular docking studies for inhibitors of kinases like TRKA and TBK1 consistently show the 1H-tautomer forming the canonical interactions.[3][15] A compound that exists as a mixture of tautomers, or one that tautomerizes to the "wrong" form under physiological conditions, will exhibit lower than expected potency. Therefore, designing substituents and molecular frameworks that lock the system into the desired 1H-tautomeric form is a key strategy for successful drug development.

Conclusion

Tautomerism in pyrazolo[3,4-b]pyridine systems is a multifaceted phenomenon with profound implications for chemical reactivity and biological function. The 1H-annular tautomer is thermodynamically favored in most neutral species, but this equilibrium is sensitive to substitution, solvent, and pH. Furthermore, the potential for substituent-based tautomerism (keto-enol, amino-imino) adds another layer of complexity.

For researchers in drug development, a rigorous and multi-technique approach is not optional—it is mandatory. The synergistic use of advanced NMR spectroscopy (low-temperature, NOESY, HMBC), single-crystal X-ray diffraction, and high-level computational modeling provides a self-validating system for the unambiguous assignment of tautomeric structure. By mastering the principles and protocols outlined in this guide, scientists can confidently navigate the complexities of tautomerism, leading to more rational SAR interpretations and the development of more effective and selective therapeutics.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH, 2019.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.

  • Insights from ab initio quantum chemical calculations into the preferred tautomeric forms and binding affinities to CDK2 of substituted pyrazolopyridines. SciSpace, 2004.

  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Indian Academy of Sciences.

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Claramunt-Dotor/a638b99c1d68323e0e7a10f8b1c4b7261a86a075]([Link]

  • Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid. Collection of Czechoslovak Chemical Communications.

  • Tautomerism Detected by NMR. Encyclopedia.pub.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry, 2022.

  • Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region of kinases... ResearchGate.

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews, 2019.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.

  • 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. PubMed.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online, 2022.

  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing, 2019.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI, 2024.

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry.

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Retrosynthetic Analysis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and kinase inhibitory activities.[1][2][3] The targeted synthesis of functionalized derivatives, such as 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, is of significant interest to the drug development community. This guide provides an in-depth retrosynthetic analysis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, dissecting the molecule to reveal logical synthetic pathways. We will explore key transformations, strategic disconnections, and provide field-proven insights into the practical execution of the synthesis, empowering researchers to confidently approach the construction of this important molecular framework.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings in the 1H-pyrazolo[3,4-b]pyridine system creates a unique electronic and structural landscape, making it an attractive scaffold for medicinal chemistry.[4][5] Its structural similarity to purine bases allows it to interact with a variety of biological targets. Consequently, the development of efficient and versatile synthetic routes to access this core and its derivatives is a key focus in modern organic synthesis.[1][6] This guide will focus on a specific, functionally rich derivative, 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, which serves as a versatile intermediate for further molecular elaboration.

Retrosynthetic Strategy: Deconstruction of the Target Molecule

Our retrosynthetic analysis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde begins with the strategic disconnection of the key functional groups and ring systems. The primary logic is to simplify the target molecule into readily available or easily synthesizable starting materials.

Retrosynthesis target 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde core 1H-Pyrazolo[3,4-b]pyridine Core target->core Formylation (Vilsmeier-Haack) aminopyrazole 5-Aminopyrazole Derivative core->aminopyrazole Pyridine Ring Annulation three_carbon Three-Carbon Synthon (e.g., α,β-unsaturated aldehyde/ketone) core->three_carbon Pyridine Ring Annulation

Figure 1. Primary retrosynthetic disconnections for 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Disconnection 1: The Formyl Group - Accessing the Core Scaffold

The most logical initial disconnection is the removal of the aldehyde functionality at the C5 position. This simplifies the target to the parent 1H-pyrazolo[3,4-b]pyridine core.

  • Forward Reaction: The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is classically achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[7][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The regioselectivity of the formylation is directed by the electronic properties of the pyrazolo[3,4-b]pyridine ring system.

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core: Pyridine Ring Annulation

With the core scaffold identified as a key intermediate, we now turn our attention to its construction. A powerful and convergent strategy involves the annelation of the pyridine ring onto a pre-existing, appropriately substituted pyrazole. This approach offers significant flexibility in the introduction of substituents on both ring systems.

Key Precursors: 5-Aminopyrazoles and Three-Carbon Electrophiles

This retrosynthetic disconnection breaks the pyrazolo[3,4-b]pyridine core into two key building blocks:

  • A 5-aminopyrazole derivative: This nucleophilic component provides the nitrogen and two carbons of the pyrazole ring, along with the crucial amino group for the subsequent cyclization. The synthesis of substituted 5-aminopyrazoles is well-established, often proceeding through the condensation of β-ketonitriles with hydrazines.[11]

  • A three-carbon electrophilic synthon: This component will form the pyridine ring. A variety of synthons can be employed, with α,β-unsaturated aldehydes and ketones being particularly common and effective.[2][5]

Core_Synthesis cluster_products 1H-Pyrazolo[3,4-b]pyridine Core cluster_reactants Starting Materials core Pyrazolo[3,4-b]pyridine aminopyrazole 5-Aminopyrazole aminopyrazole->core Michael Addition unsat_ketone α,β-Unsaturated Aldehyde/Ketone unsat_ketone->core Condensation

Figure 2. Synthesis of the pyrazolo[3,4-b]pyridine core via pyridine ring annulation.

Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies reported in the literature. Researchers should adapt these procedures based on the specific substitution patterns of their target molecules and perform appropriate reaction optimization.

Protocol 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

This protocol is adapted from methodologies involving the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[2]

Step-by-Step Methodology:

  • To a solution of the desired α,β-unsaturated ketone (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the substituted 5-aminopyrazole (1.0 eq.).

  • The reaction mixture is then treated with a catalyst. While various catalysts can be employed, zirconium(IV) chloride (ZrCl₄) has been shown to be effective.[2]

  • The mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude product is then subjected to an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of the 1H-pyrazolo[3,4-b]pyridine core is achieved through column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and DMF are polar aprotic solvents that are effective at solubilizing the reactants and facilitating the reaction.

  • Catalyst: ZrCl₄ acts as a Lewis acid, activating the carbonyl group of the unsaturated ketone and promoting the cyclization cascade.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy for the cyclization and dehydration steps.

Protocol 2: Vilsmeier-Haack Formylation of the 1H-Pyrazolo[3,4-b]pyridine Core

This protocol describes the introduction of the C5-carbaldehyde group.[7][8]

Step-by-Step Methodology:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 3-5 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF, 3-5 eq.) to the cooled POCl₃ solution with vigorous stirring. The Vilsmeier reagent will form in situ.

  • To this mixture, add a solution of the 1H-pyrazolo[3,4-b]pyridine core (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.

  • The mixture is then stirred vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is purified by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Vilsmeier reagent is moisture-sensitive, necessitating an inert atmosphere.

  • Excess Reagents: An excess of the Vilsmeier reagent is often used to drive the reaction to completion.

  • Controlled Quenching: The quenching step is exothermic and must be performed carefully at low temperatures to avoid uncontrolled side reactions.

  • Hydrolysis: The final hydrolysis step is crucial to convert the initially formed iminium salt into the desired aldehyde.

Data Summary

StepKey TransformationTypical ReagentsTypical Yields
1Pyridine Ring Annulation5-Aminopyrazole, α,β-Unsaturated Ketone, ZrCl₄60-90%
2Vilsmeier-Haack Formylation1H-Pyrazolo[3,4-b]pyridine, POCl₃, DMF50-80%

Conclusion

The retrosynthetic analysis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde reveals a logical and efficient synthetic strategy. By disconnecting the target molecule into a 1H-pyrazolo[3,4-b]pyridine core and subsequently into a 5-aminopyrazole and a three-carbon synthon, a convergent and flexible synthetic route is established. The key transformations, namely pyridine ring annulation and Vilsmeier-Haack formylation, are robust and well-documented reactions in organic synthesis. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and development with the foundational knowledge to synthesize this important class of molecules and their derivatives.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
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  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023).
  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (n.d.).
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-c
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. (2017). Annals of Advances in Chemistry.
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  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). SciSpace.

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A Technical Guide to the Physicochemical Properties of Substituted Pyrazolo[3,4-b]pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors, anticancer agents, and neuroactive compounds.[1][2][3] The translation of a promising molecular structure from a computer model to a viable clinical candidate is critically dependent on its physical properties. These properties—including solubility, lipophilicity, melting point, and spectral characteristics—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the key physical properties of substituted pyrazolo[3,4-b]pyridines. It combines theoretical principles with field-proven, step-by-step experimental protocols and discusses the profound influence of chemical substitution on these essential physicochemical parameters.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Drug Design

The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring. This arrangement creates a bicyclic aromatic structure with multiple sites for chemical modification, designated as R¹, R³, R⁴, R⁵, and R⁶.[4]

A crucial structural feature is the potential for tautomerism in derivatives unsubstituted on the pyrazole nitrogen. Computational studies have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer, and thus, the 1H-pyrazolo[3,4-b]pyridine is the predominant form encountered in drug discovery programs.[4][5][6] The strategic placement of various substituents at the available positions allows for the fine-tuning of the molecule's physical properties to optimize its drug-like characteristics.

Key Physical Properties and Their Impact in Drug Development

The journey of a drug from administration to its target is a complex process dictated by physicochemical laws. The following properties are paramount for any pyrazolo[3,4-b]pyridine derivative being considered for development:

  • Melting Point (Mp): An indicator of molecular packing, crystal lattice energy, and purity. It influences solubility and the stability of the solid form.

  • Aqueous Solubility: A prerequisite for absorption. Poor solubility is a primary reason for the failure of promising drug candidates, leading to low bioavailability and unreliable in vitro assay results.[7]

  • Lipophilicity (LogP): The measure of a compound's partitioning between a lipid and an aqueous phase. It is a critical determinant of membrane permeability, plasma protein binding, metabolic clearance, and the overall ADME profile.

  • Spectral Properties (UV-Vis, Fluorescence): These characteristics are fundamental for analytical quantification, in vitro assay development (e.g., fluorescence-based kinase assays), and can offer insights into the electronic environment of the molecule.

Melting Point (Mp): Indicator of Purity and Stability

The melting point is a robust, experimentally accessible parameter that provides insights into the strength of the intermolecular forces within the crystal lattice. For a series of related pyrazolo[3,4-b]pyridine analogs, variations in melting point reflect changes in molecular symmetry, packing efficiency, and the introduction or removal of hydrogen bonding capabilities.

Influence of Substitution on Melting Point

The introduction of substituents can alter the melting point in predictable ways:

  • Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH₂) often lead to higher melting points due to stronger intermolecular interactions.[8]

  • Molecular Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

  • Alkyl Chains: The addition of flexible alkyl chains can disrupt crystal packing and lower the melting point, a strategy sometimes used to increase solubility.[2]

  • Halogens and Aromatic Rings: The introduction of bulky or polarizable groups like halogens or additional phenyl rings can increase van der Waals forces and π-π stacking interactions, often leading to higher melting points.[9]

Table 1: Examples of Melting Points for Substituted Pyrazolo[3,4-b]pyridines

Compound IDSubstituentsMelting Point (°C)Reference
5a 1-phenyl, 4-(4-(N,N-dimethylamino)-phenyl), 6-methyl340–341[10]
A05 3-((morpholinocarbonyl)phenyl)amino, 5-(3-nitrobenzyl)221.3–222.6[6]
A06 3-((morpholinocarbonyl)phenyl)amino, 5-(3-(trifluoromethyl)benzyl)218.7–219.9[6]
12k 1-(3-chlorophenyl), 3-methyl, 5-(5-Bromo-3,3-dimethyl-3H-indol-2-yl)110-111[11]
8c 1-phenyl, 4-(4-hydroxyphenyl), 5-cyano, 6-amino, 3-(1H-indol-3-yl)>300[1]
Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range of a purified solid compound.

3.2.1 Materials and Equipment

  • Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Capillary tubes (closed at one end)

  • Spatula

  • Purified, dry solid sample of the pyrazolo[3,4-b]pyridine derivative

  • Mortar and pestle

3.2.2 Step-by-Step Procedure

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the closed end gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by increasing the temperature at a rate of 10-20 °C/min to get a rough estimate.

  • Accurate Measurement: For an accurate determination, set the apparatus to heat to a temperature approximately 20 °C below the estimated melting point. Once this temperature is reached, reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). The result is reported as a temperature range.

  • Purity Assessment: A sharp melting range (e.g., 0.5-2 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical factor that determines the rate and extent of a drug's absorption from the gastrointestinal tract.[5] In early drug discovery, solubility is assessed under two primary conditions: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration DMSO stock. It reflects the conditions often found in high-throughput screening (HTS) bioassays and is useful for rank-ordering compounds.[7][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.[13][14]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (UV-Vis Method)

This protocol is designed for the rapid assessment of multiple compounds.

4.1.1 Materials and Equipment

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®, 0.45 µm)

  • 96-well UV-transparent collection plates (e.g., Corning® UV-transparent)

  • Multichannel pipettes

  • Plate shaker

  • UV-Vis microplate reader

4.1.2 Step-by-Step Procedure

  • Compound Addition: To the wells of a standard 96-well plate, add 198 µL of PBS buffer. Add 2 µL of the 10 mM DMSO stock solution of each test compound. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker. Incubate at room temperature (or 37°C) for 2 hours, shaking at a moderate speed.

  • Filtration: After incubation, carefully transfer the contents of each well to the corresponding well of a 96-well filter plate. Place the filter plate on top of a UV-transparent collection plate.

  • Sample Collection: Centrifuge the stacked plates or use a vacuum manifold to filter the solutions, separating any precipitate from the saturated filtrate.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate using a microplate reader at the compound's λmax.

  • Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution diluted in a PBS/DMSO mixture. The calculated concentration is the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis DMSO_stock 10 mM Compound in DMSO Stock Add Add 2 µL Stock to 198 µL PBS in 96-well Plate DMSO_stock->Add PBS PBS Buffer (pH 7.4) PBS->Add Incubate Incubate with Shaking (2 hours, RT) Add->Incubate Filter Filter through 0.45 µm Filter Plate Incubate->Filter Read Read UV Absorbance of Filtrate Filter->Read Calculate Calculate Concentration (Kinetic Solubility) Read->Calculate StdCurve Prepare Standard Curve StdCurve->Calculate

Workflow for the Kinetic Solubility Assay.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is essential for late-stage lead optimization.

4.2.1 Materials and Equipment

  • Solid, crystalline test compound (≥1 mg)

  • Glass vials (e.g., 1.5 mL)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Thermomixer or orbital shaker capable of maintaining a constant temperature

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

4.2.2 Step-by-Step Procedure

  • Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1 mg) into a glass vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.[13]

  • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in a shaker/thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the compound's concentration against a standard curve. This concentration is the thermodynamic solubility.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), describes the distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is a cornerstone of the "Rule of Five," which suggests that orally active drugs generally have a LogP value of less than 5.

Influence of Substitution on Lipophilicity
  • Hydrocarbon Moieties: Adding non-polar alkyl or aryl groups increases LogP, making the compound more lipophilic.

  • Polar Functional Groups: Introducing polar groups containing oxygen or nitrogen (e.g., -OH, -COOH, -NH₂) decreases LogP, increasing hydrophilicity.

  • Halogens: Halogens generally increase lipophilicity, with the effect increasing down the group (F < Cl < Br < I).

Table 2: Calculated Physicochemical Properties for a Series of Pyrazolo[3,4-b]pyridines

Compound IDSubstituentsFormulaMW ( g/mol )LogP (Consensus)TPSA (Ų)Reference
2a 1-phenyl, 3-methyl, 6-phenylC₂₁H₁₇N₃311.383.9937.52[7]
2d 1-(4-chlorophenyl), 3-methyl, 6-phenylC₂₁H₁₆ClN₃345.834.7037.52[7]
2g 1-(4-methoxyphenyl), 3-methyl, 6-phenylC₂₂H₁₉N₃O341.413.8646.75[7]
2j 1-phenyl, 3-methyl, 6-(4-chlorophenyl)C₂₁H₁₆ClN₃345.834.7037.52[7]
2l 1-phenyl, 3-methyl, 6-(4-nitrophenyl)C₂₁H₁₆N₄O₂356.383.4983.30[7]

Data calculated using the SwissADME web tool as reported in the cited literature.[7]

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most reliable "gold standard" method for LogP measurement.

5.2.1 Materials and Equipment

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Glass screw-cap tubes or vials

  • Vortex mixer and/or mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

5.2.2 Step-by-Step Procedure

  • Phase Preparation: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., equal volumes). The initial concentration should be chosen such that it is detectable in both phases and below the compound's solubility limit in either phase.

  • Partitioning: Cap the vial tightly and shake or vortex it for a set period (e.g., 1-3 hours) to allow the compound to reach partition equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method.

  • Calculation: Calculate LogP using the formula: LogP = log10(C_octanol / C_water)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Octanol n-Octanol Saturate Saturate Solvents Octanol->Saturate Water Aqueous Buffer Water->Saturate Compound Dissolve Compound in Aqueous Phase Saturate->Compound Mix Mix Aqueous & Octanol Phases Saturate->Mix Compound->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample Quantify Quantify Concentration (C_oct, C_aq) Sample->Quantify Calculate Calculate LogP = log10(C_oct / C_aq) Quantify->Calculate

Experimental workflow for LogP determination by the shake-flask method.

Spectral Properties: Analytics and Electronic Insights

The UV-Visible absorption and fluorescence properties of pyrazolo[3,4-b]pyridines are dictated by their conjugated π-electron systems. These properties are not only essential for routine concentration measurements but can also be exploited in biological assays and provide information about the molecule's electronic structure.

Influence of Substitution on Spectral Properties
  • Conjugation: Extending the conjugated system, for instance by adding phenyl or other aromatic rings at positions C4 or C6, typically results in a bathochromic (red) shift to longer absorption and emission wavelengths.

  • Electron-Donating/Withdrawing Groups: The introduction of electron-donating groups (EDGs) like -N(CH₃)₂ or -OCH₃, or electron-withdrawing groups (EWGs) like -NO₂ or -CN, can create intramolecular charge transfer (ICT) character. This often leads to significant red-shifts in spectra and can dramatically increase fluorescence quantum yields and Stokes shifts (the separation between absorption and emission maxima).[8][12]

Table 3: Photophysical Properties of Selected 4,6-Disubstituted 1-Phenyl-1H-pyrazolo[3,4-b]pyridines

Compound IDR⁴ SubstituentAbsorbance λmax (nm)Emission λmax (nm)Stokes Shift (nm)Reference
5a 4-(N,N-dimethylamino)phenyl364465101[12]
5b 9-anthryl350, 368, 38845264 (from 388 nm)[12]
5c 1-pyrenyl348, 35642165 (from 356 nm)[12]
Experimental Protocol: Acquisition of UV-Vis and Fluorescence Spectra

6.2.1 Materials and Equipment

  • Dual-beam UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., DMSO, ethanol, acetonitrile)

  • Volumetric flasks and micropipettes

6.2.2 Step-by-Step Procedure

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazolo[3,4-b]pyridine derivative in the chosen solvent (e.g., 1 mM in DMSO).

  • Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 for UV-Vis analysis. For fluorescence, a more dilute solution (absorbance < 0.1 at the excitation wavelength) is required to avoid inner filter effects.

  • UV-Vis Spectrum Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Record a baseline spectrum with the blank.

    • Replace the blank with the cuvette containing the sample solution.

    • Scan across the desired wavelength range (e.g., 200-600 nm).

    • Record the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectrum Acquisition:

    • Using the sample prepared for fluorescence, place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to record the emission spectrum.

    • Record the wavelength of maximum emission intensity.

Conclusion

The physical properties of substituted pyrazolo[3,4-b]pyridines are not mere data points but critical guiding parameters in the iterative cycle of drug design and optimization. A thorough understanding and accurate measurement of melting point, solubility, lipophilicity, and spectral characteristics are indispensable for advancing a compound through the discovery pipeline. By employing the robust protocols detailed in this guide, researchers can generate high-quality, reliable data to inform structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately increasing the probability of developing a successful therapeutic agent. The strategic manipulation of substituents on the pyrazolo[3,4-b]pyridine core provides a powerful toolkit for medicinal chemists to rationally design molecules with an optimal balance of potency, selectivity, and drug-like physical properties.

References

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  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel).
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  • Daina, A., et al. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry.
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  • Liu, X., et al. (2012). Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character. The Journal of Organic Chemistry.
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Methodological & Application

Application Notes & Protocols: Leveraging 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

In the landscape of modern oncology and targeted therapy, protein kinases remain a pivotal class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of drug discovery. Within this field, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core, prized for its ability to function as a bioisostere of the purine ring in ATP.[1][2] This structural mimicry allows pyrazolopyridine-based compounds to effectively anchor within the ATP-binding pocket of numerous kinases, particularly by forming critical hydrogen bonds with the hinge region.[3][4]

This guide focuses on a highly versatile and strategic starting material: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde . The aldehyde functional group at the C5 position serves as an exceptionally useful synthetic handle, enabling a multitude of chemical transformations for the rapid generation of diverse compound libraries.[5][6] By leveraging this key intermediate, researchers can systematically explore the structure-activity relationships (SAR) required to achieve potent and selective inhibition of target kinases implicated in diseases like cancer.[7][8] This document provides an in-depth exploration of the chemistry of this building block and detailed protocols for its application in the synthesis of next-generation kinase inhibitors.

Chemical Properties and Synthetic Potential

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a stable, crystalline solid at room temperature. Its core value lies in the electrophilic nature of the aldehyde's carbonyl carbon, which is primed for nucleophilic attack. This reactivity is the gateway to a wide array of derivatizations, allowing for the introduction of various pharmacophoric features and the fine-tuning of physicochemical properties.

Caption: Structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde highlighting the key reactive aldehyde group.

Core Synthetic Application: Reductive Amination

One of the most robust and widely used methods to diversify the 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde scaffold is reductive amination. This two-step, one-pot reaction allows for the direct installation of a diverse range of primary and secondary amines, introducing substituents that can probe different regions of the kinase active site. The reaction proceeds via the initial formation of a Schiff base (imine), which is then selectively reduced to the corresponding amine.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its mild nature and tolerance for slightly acidic conditions, which favor imine formation without significantly reducing the starting aldehyde.[5][9]

Caption: General workflow for the reductive amination of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of C5-aminomethyl pyrazolopyridine derivatives.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Imine Formation: To a solution of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure product.

Advanced Synthetic Strategies

Beyond reductive amination, the pyrazolopyridine scaffold can be further elaborated using other powerful synthetic methods to generate highly complex and novel inhibitors.

Protocol 2: Suzuki Cross-Coupling for C4-Arylation (Two-Step Procedure)

To access inhibitors with aryl or heteroaryl substituents at the C4 position—a common strategy to target the solvent-front region of the kinase active site—a two-step sequence involving halogenation followed by a Suzuki cross-coupling is employed.[10][11]

Step A: Halogenation at C4 The synthesis of a 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative can often be achieved during the cyclization step to form the core itself, for instance by using a Gould-Jacobs type reaction followed by treatment with POCl₃.[12][13]

Step B: Suzuki Cross-Coupling This protocol assumes the availability of a 4-chloro or 4-bromo-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 4-Halogenated-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, DMF, or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine the 4-halogenated pyrazolopyridine (1.0 eq), the boronic acid (1.3 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heating: Heat the reaction mixture to 90-110 °C (or as specified for the chosen catalyst) and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave irradiation can often significantly shorten reaction times.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the C4-arylated product.[11]

Targeted Kinase Pathways and Biological Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory activity against a range of clinically relevant kinases. The specific substitutions installed via the methods described above dictate the selectivity profile of the final compound.

Caption: Inhibition of a receptor tyrosine kinase (e.g., c-Met) by a pyrazolopyridine-based inhibitor blocks downstream signaling.

Table 1: Representative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound ClassTarget KinaseIC₅₀ ValueReference
3,5-diaryl-1H-pyrazolo[3,4-b]pyridinesDYRK1B3 nM[8]
Substituted 1H-pyrazolo[3,4-b]pyridinesTBK10.2 nM[14]
1H-pyrazolo[3,4-b]pyridine derivativesc-Met0.39 - 0.92 nM[7]

Note: The specific structures are detailed in the cited references. IC₅₀ values are highly dependent on assay conditions.

Mechanism of Action: Hinge Binding

The efficacy of pyrazolopyridine inhibitors stems from their ability to mimic ATP binding in the kinase active site. The nitrogen atoms of the bicyclic core act as hydrogen bond donors and acceptors, forming key interactions with the backbone amide residues of the kinase "hinge region." This anchoring is fundamental to their inhibitory activity.

Caption: Conceptual diagram of a pyrazolopyridine inhibitor binding to the kinase hinge region.

Troubleshooting Common Synthetic Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in reductive amination Incomplete imine formation; degradation of reducing agent; sterically hindered amine.Add a catalytic amount of acetic acid to promote imine formation. Ensure NaBH(OAc)₃ is fresh and handled under anhydrous conditions. For hindered amines, increase reaction time or temperature (to ~40°C).
Reaction stalls (starting material remains) Deactivation of palladium catalyst in Suzuki coupling; poor solubility of reagents.Ensure rigorous degassing of solvents and reaction vessel. Use a different palladium pre-catalyst or ligand (e.g., SPhos, XPhos). Switch to a solvent with better solubilizing properties like DMF or DME.
Multiple products/difficult purification Aldehyde starting material is unstable or impure; side reactions (e.g., over-reduction).Purify the starting aldehyde by column chromatography before use. Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄). Monitor reaction carefully by TLC to avoid over-running.

Conclusion

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategic aldehyde functionality allows for the application of robust and scalable synthetic methodologies, such as reductive amination, to rapidly generate diverse libraries of compounds. By combining these methods with other advanced techniques like cross-coupling, medicinal chemists can effectively navigate the complex SAR landscape to develop potent and selective therapeutics for a multitude of kinase-driven diseases.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry. URL: [Link][3]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: Semantic Scholar. URL: [Link][4]

  • Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Source: RSC Publishing. URL: [Link][7]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: PubMed Central. URL: [Link][1]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: PubMed Central. URL: [Link][12]

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: Semantic Scholar. URL: [Link][15]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry. URL: [Link][2]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Source: Semantic Scholar. URL: [Link][16]

  • Title: WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent. Source: Google Patents. URL: [17]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL: [Link][18]

  • Title: Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Source: PubMed. URL: [Link][8]

  • Title: Synthesis of Pyrazole Derivatives A Review. Source: International Journal for Multidisciplinary Research (IJFMR). URL: [Link][19]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Source: Taylor & Francis Online. URL: [Link][14]

  • Title: Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. Source: RSC Publishing. URL: [Link][20]

  • Title: Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Source: National Institutes of Health (NIH). URL: [Link][10]

  • Title: Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]pyridine Products from Condensation of Pyrazole-5-amine Derivatives and Activated Carbonyl Groups | Request PDF. Source: ResearchGate. URL: [Link][21]

  • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Source: National Institutes of Health (NIH). URL: [Link][22]

  • Title: ChemInform Abstract: Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4‐b]pyridine Products from Condensation of Pyrazole‐5‐amine Derivatives and Activated Carbonyl Groups. Source: Sci-Hub. URL: [Link][23]

  • Title: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. Source: MySkinRecipes. URL: [Link][6]

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: MDPI. URL: [Link][24]

  • Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Source: PubMed Central. URL: [Link][11]

  • Title: (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: ResearchGate. URL: [Link][25]

  • Title: Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. Source: ResearchGate. URL: [Link][26]

  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Source: INEOS OPEN. URL: [Link][9]

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Application Notes and Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation with 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridine Chalcones in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic system of immense interest in medicinal chemistry.[1][2][3] This bicyclic structure serves as a cornerstone for a multitude of pharmacologically active agents, demonstrating a broad spectrum of bioactivities including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives of this scaffold have been successfully developed as inhibitors of critical cellular targets like Tropomyosin receptor kinases (TRKs) and Cyclin-Dependent Kinases (CDKs), making them highly valuable in oncology research.[1][2]

The Claisen-Schmidt condensation, a robust and versatile carbon-carbon bond-forming reaction, provides a direct and efficient pathway to synthesize α,β-unsaturated ketones, commonly known as chalcones.[4][5] These chalcones are not only valuable synthetic intermediates but also exhibit significant biological activities themselves. By employing 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde as a key building block in a Claisen-Schmidt reaction, researchers can generate a diverse library of novel chalcone derivatives. These resulting molecules, incorporating the potent pyrazolo[3,4-b]pyridine moiety, are prime candidates for screening and development into next-generation therapeutic agents. This application note provides a detailed protocol and the underlying scientific rationale for conducting the Claisen-Schmidt condensation with 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, aimed at researchers and professionals in drug development.

Reaction Mechanism and Scientific Rationale

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound, typically aromatic, that lacks an α-hydrogen.[4][5] In this protocol, 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde serves as the non-enolizable aromatic aldehyde. The reaction is typically base-catalyzed.

The mechanism proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion. This is often the rate-determining step.

  • Nucleophilic Attack: The enolate anion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone (chalcone). This step is driven by the formation of a highly conjugated and thermodynamically stable system.

The choice of a strong base is crucial for efficient enolate formation. The reaction is often carried out in a protic solvent like ethanol, which can solvate the ionic intermediates and facilitate the reaction.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of pyrazolo[3,4-b]pyridine chalcones.

Claisen_Schmidt_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_progress Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents 1. Weigh 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde 2. Weigh substituted Acetophenone 3. Prepare Ethanolic NaOH solution Setup 1. Dissolve reactants in Ethanol 2. Cool the mixture in an ice bath 3. Add NaOH solution dropwise Reagents->Setup Combine Stir 1. Stir at room temperature 2. Monitor progress by TLC Setup->Stir Initiate Workup 1. Pour reaction mixture into ice-water 2. Filter the precipitated solid 3. Wash with cold water Stir->Workup Upon completion Purify 1. Recrystallize from Ethanol 2. Dry the product 3. Characterize (NMR, IR, MS) Workup->Purify Crude product

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a chalcone derivative from 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde and a substituted acetophenone.

Materials and Reagents:

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone, 4'-chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (96% or absolute)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • In a suitable round-bottom flask, dissolve 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 mmol, 1 equivalent) and the substituted acetophenone (1.0 mmol, 1 equivalent) in ethanol (15-20 mL).

    • Prepare a 20% aqueous solution of NaOH or KOH.

  • Reaction Setup:

    • Place the flask containing the ethanolic solution of the aldehyde and ketone in an ice bath and stir for 10-15 minutes to cool the mixture.

    • Slowly add the 20% NaOH or KOH solution (approximately 2-3 mL) dropwise to the stirred mixture. The addition should be done carefully to control the reaction temperature.

  • Reaction and Monitoring:

    • After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • The reaction progress can be monitored by TLC. A precipitate of the chalcone product may start to form during the reaction.

    • Stir the reaction for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water (50-100 mL) with constant stirring.

    • The chalcone product will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any residual base and other water-soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.

    • Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Quantitative Data Summary

The following table provides representative parameters for the synthesis. Actual amounts and volumes can be scaled as needed.

ParameterValueRationale
Molar Ratio (Aldehyde:Ketone)1:1An equimolar ratio is typically used for efficient conversion.
Base Concentration20% aqueous NaOH/KOHA sufficiently high concentration to catalyze the reaction effectively.
SolventEthanolGood solvent for both reactants and facilitates product precipitation upon addition to water.
Reaction TemperatureRoom TemperatureMild conditions are generally sufficient for this condensation.
Reaction Time2-4 hoursAdequate time for completion, should be monitored by TLC.
Purification MethodRecrystallization from EthanolA standard and effective method for purifying solid chalcones.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive base; low reaction temperature; insufficient reaction time.Use freshly prepared base solution; ensure the reaction is allowed to proceed at room temperature after initial cooling; extend the reaction time and monitor by TLC.
Formation of Multiple Products Self-condensation of the ketone; side reactions.Ensure slow, dropwise addition of the base at a low temperature to minimize side reactions.
Product Does Not Precipitate Product is soluble in the work-up mixture.If the product is oily or does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Dry the organic layer, and evaporate the solvent to obtain the crude product.
Difficulty in Purification Presence of impurities with similar solubility.If recrystallization is ineffective, consider column chromatography on silica gel as an alternative purification method.

Conclusion

The Claisen-Schmidt condensation offers a powerful and straightforward method for synthesizing novel chalcones derived from 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. The resulting compounds are of significant interest for drug discovery and development, given the established pharmacological importance of the pyrazolopyridine scaffold. The protocol detailed herein is robust and can be adapted for a variety of substituted acetophenones to generate a library of potential therapeutic agents. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of pure products.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. Available at: [Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. National Center for Biotechnology Information. Available at: [Link]

  • Claisen-Schmidt condensation under solventfree conditions. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

The Strategic Utility of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological understanding. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," a framework that consistently yields compounds with significant biological activity.[1][2] Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone in the development of treatments for cancer, inflammation, and neurological disorders.[3][4] This application note delves into the specific utility of a key derivative, 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde , a versatile intermediate that unlocks a diverse chemical space for drug discovery professionals.

The strategic placement of the aldehyde group at the C5 position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic elaboration of the core scaffold to fine-tune potency, selectivity, and pharmacokinetic properties. This document will serve as a comprehensive guide for researchers, providing not only the theoretical underpinning of this compound's importance but also detailed, field-proven protocols for its application in the synthesis of bioactive molecules.

The Pyrazolopyridine Core: A Foundation for Potent Bioactivity

The 1H-pyrazolo[3,4-b]pyridine nucleus is a bicyclic aromatic system that mimics the purine bases, adenine and guanine. This structural similarity is a key reason for its broad-spectrum biological activity, as it can effectively compete with endogenous ligands for binding sites on enzymes and receptors.[1][5] Derivatives of this scaffold have been successfully developed as inhibitors of a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), all of which are implicated in the pathogenesis of cancer and inflammatory diseases.[2][6]

Beyond oncology, the pyrazolopyridine scaffold has shown significant promise in the realm of neuroscience. Its derivatives have been investigated for their neuroprotective, antidepressant, and anxiolytic properties. Notably, some have been explored as potential therapeutics for Alzheimer's disease, highlighting the versatility of this chemical framework.[2]

The 5-Carbaldehyde Group: A Gateway to Chemical Diversity

The true synthetic power of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde lies in the reactivity of its aldehyde functional group. This electrophilic center is a prime site for the introduction of diverse substituents through a variety of well-established chemical reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of a compound series, a critical process in lead optimization.

Key transformations of the 5-carbaldehyde group include:

  • Reductive Amination: This robust and versatile reaction allows for the introduction of a wide range of primary and secondary amines, creating a diverse library of substituted aminomethyl pyrazolopyridines.

  • Knoevenagel Condensation: This reaction with active methylene compounds, such as malononitrile or cyanoacetates, leads to the formation of α,β-unsaturated systems, which are valuable for further functionalization or as bioactive entities themselves.

  • Wittig Reaction and its Variants: These reactions enable the formation of carbon-carbon double bonds, providing access to a variety of vinyl-substituted pyrazolopyridines.

  • Multicomponent Reactions: The aldehyde can serve as a key component in one-pot, multicomponent reactions, which allow for the rapid and efficient assembly of complex molecular architectures.

The ability to readily diversify the C5 position is paramount in medicinal chemistry. It allows chemists to modulate a compound's physical and chemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing a successful drug candidate.

Application in Kinase Inhibitor Development: Targeting the PI3K/Akt/mTOR Pathway

A significant application of pyrazole aldehydes in medicinal chemistry is in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates the PI3K/Akt/mTOR pathway and the inhibitory action of a hypothetical pyrazolopyridine-based agent derived from the 5-carbaldehyde.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazolopyridine-based agent.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Reductive Amination of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

This protocol describes a general procedure for the synthesis of N-substituted (1H-pyrazolo[3,4-b]pyridin-5-yl)methanamines.

Workflow Diagram:

reductive_amination_workflow start Start step1 Dissolve Aldehyde and Amine in DCM start->step1 step2 Stir for 1-2h (Imine Formation) step1->step2 step3 Add NaBH(OAc)3 in portions step2->step3 step4 Stir Overnight at RT step3->step4 step5 Quench with NaHCO3 (aq) step4->step5 step6 Extract with DCM step5->step6 step7 Wash, Dry, and Concentrate step6->step7 step8 Purify by Chromatography step7->step8 end Final Product step8->end

Sources

Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as Potent Anti-Leukemic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as promising candidates for anti-leukemic therapies. The content is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to advance research in this area. The methodologies described herein are grounded in established scientific literature, ensuring technical accuracy and reproducibility.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridines in Leukemia

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. While advancements in chemotherapy have improved patient outcomes, the need for novel, more effective, and safer treatment options is persistent.[1] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[2][3]

The anti-leukemic potential of pyrazolo[3,4-b]pyridines stems from their ability to interact with various molecular targets crucial for the survival and proliferation of cancer cells.[1][2] These mechanisms include the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), Topoisomerase IIα (TOPIIα), and various other kinases involved in oncogenic signaling pathways.[1][2][4] This guide will detail the synthetic routes to access these promising compounds and the subsequent protocols to assess their anti-leukemic efficacy.

Synthetic Strategies for Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several efficient methods. A common and effective approach is the condensation reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds or their equivalents.[5] This strategy allows for the introduction of diverse substituents on both the pyrazole and pyridine rings, enabling the exploration of structure-activity relationships (SAR).

General One-Pot Three-Component Synthesis Protocol

A highly efficient method for the synthesis of pyrazolo[3,4-b]pyridine derivatives is the one-pot, three-component reaction involving an aldehyde, malononitrile, and a 3-amino-1H-pyrazole. This approach offers advantages in terms of operational simplicity and atom economy.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the appropriate 3-amino-1H-pyrazole (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and the piperidine catalyst, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

  • Piperidine as Catalyst: Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, a key step in the reaction cascade.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the multiple bond-forming events in this one-pot reaction.

A general workflow for the synthesis and initial screening is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Reactants Aldehyde, Malononitrile, 3-Aminopyrazole One_Pot_Reaction One-Pot Three-Component Reaction Reactants->One_Pot_Reaction Ethanol, Piperidine, Reflux Crude_Product Crude Pyrazolo[3,4-b]pyridine One_Pot_Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Compound Pure Derivative Purification->Pure_Compound In_Vitro_Screening In Vitro Anti-Leukemic Screening Pure_Compound->In_Vitro_Screening Active_Hits Identification of Active Compounds In_Vitro_Screening->Active_Hits MOA_Pathway cluster_drug Mechanism of Action cluster_cellular Cellular Effects Drug Pyrazolo[3,4-b]pyridine Derivative (e.g., 8c) TOPIIa Topoisomerase IIα Inhibition Drug->TOPIIa CDKs CDK Inhibition (e.g., CDK2/CDK9) Drug->CDKs DNA_Damage DNA Damage TOPIIa->DNA_Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M Phase) CDKs->Cell_Cycle_Arrest causes Apoptosis Apoptosis Induction DNA_Damage->Apoptosis triggers Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Potential mechanisms of action for anti-leukemic pyrazolo[3,4-b]pyridines.

Further mechanistic studies can involve Western blotting to analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases, PARP). [6]

Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship (SAR) is fundamental to optimizing the anti-leukemic potency of pyrazolo[3,4-b]pyridine derivatives. SAR studies have revealed that the nature and position of substituents on the pyrazolo[3,4-b]pyridine core significantly influence their biological activity. [1][4] For example, studies have shown that the introduction of a hydroxyl group on the phenyl ring at the 4-position of the pyridine moiety can enhance antiproliferative activity. [1]The substitution on the pyrazole nitrogen also plays a crucial role in determining the potency and selectivity of these compounds. A thorough SAR analysis guides the rational design of more effective and less toxic anti-leukemic agents.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel anti-leukemic agents. The synthetic protocols outlined in this guide provide a robust framework for generating a diverse library of derivatives for biological screening. The in vitro evaluation methods described are essential for identifying potent lead compounds and elucidating their mechanisms of action.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Utilizing SAR data to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of leukemia to assess their in vivo anti-tumor activity and toxicity profiles.

  • Target Deconvolution: Employing advanced techniques to identify the specific molecular targets of the most active compounds to gain a deeper understanding of their mechanism of action.

By integrating synthetic chemistry with rigorous biological evaluation, the development of pyrazolo[3,4-b]pyridine-based therapeutics holds great promise for the future of leukemia treatment.

References

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. (2022).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (n.d.).
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (2023).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (2025).
  • One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed. (2022).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (n.d.).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022).
  • Guidelines for clinical evaluation of anti‐cancer drugs - PMC - NIH. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. - ResearchGate. (2025).
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
  • (PDF) Guidelines for clinical evaluation of anti‐cancer drugs - ResearchGate. (n.d.).
  • Assessing combinations of cytotoxic agents using leukemia cell lines - PubMed - NIH. (n.d.).
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (n.d.).

Sources

Application Notes and Protocols: Versatile Derivatization of the Aldehyde Group on the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, antiviral, and kinase inhibitory effects.[2][3][4] The aldehyde functionality on this scaffold is a versatile chemical handle, allowing for a diverse range of chemical transformations to explore and optimize the structure-activity relationship (SAR) of potential drug candidates. This guide provides an in-depth exploration of key derivatization strategies for the aldehyde group on the pyrazolo[3,4-b]pyridine backbone, complete with detailed, field-proven protocols and the scientific rationale behind experimental choices.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Aldehyde

The pyrazolo[3,4-b]pyridine framework is a bioisostere of purine, which allows its derivatives to interact with a variety of biological targets. The introduction of an aldehyde group onto this scaffold provides a key reactive intermediate for the synthesis of a diverse library of compounds. The electrophilic nature of the aldehyde carbon and the nucleophilic nature of the oxygen atom allow for a plethora of chemical reactions, making it a focal point for medicinal chemistry campaigns.

This document will detail several high-yield and versatile derivatization reactions, including Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. Each section will provide not only a step-by-step protocol but also the underlying mechanistic principles and expert insights to ensure successful implementation in your research.

Core Derivatization Strategies and Protocols

Schiff Base Formation: A Gateway to Novel Amine Derivatives

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and highly efficient reaction. This transformation is often a key step in the synthesis of novel ligands, catalysts, and biologically active molecules. The resulting imine can be a stable final product or an intermediate that can be readily reduced to a secondary amine.

Scientific Rationale: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The choice of solvent and catalyst (if any) is crucial. Protic solvents can facilitate proton transfer, while aprotic solvents may require a mild acid catalyst to promote dehydration.

Schiff_Base_Formation Pyrazolo_Aldehyde Pyrazolo[3,4-b]pyridine -carbaldehyde Intermediate Hemiaminal Intermediate Pyrazolo_Aldehyde->Intermediate + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Schiff_Base Schiff Base (Imine Derivative) Intermediate->Schiff_Base - H2O H2O H2O

Caption: Workflow for Schiff Base Formation.

Protocol 2.1: Synthesis of a Pyrazolo[3,4-b]pyridine Schiff Base

Materials:

  • Pyrazolo[3,4-b]pyridine-carbaldehyde (1.0 eq)

  • Substituted primary amine (1.1 eq)

  • Ethanol (or Methanol), anhydrous

  • Glacial acetic acid (catalytic amount, optional)

  • Stir bar and round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add the pyrazolo[3,4-b]pyridine-carbaldehyde and a magnetic stir bar.

  • Solvent and Amine Addition: Dissolve the aldehyde in a minimal amount of anhydrous ethanol. Add the primary amine to this solution.

  • Catalyst Addition (Optional): For less reactive amines, add a few drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Self-Validation: The formation of the imine can be confirmed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of a new imine proton signal) and IR spectroscopy (appearance of a C=N stretching band).

Knoevenagel Condensation: Carbon-Carbon Bond Formation with Active Methylene Compounds

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[5] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Scientific Rationale: The basic catalyst deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The choice of catalyst and reaction conditions can influence the reaction rate and yield.[5]

Knoevenagel_Condensation Pyrazolo_Aldehyde Pyrazolo[3,4-b]pyridine -carbaldehyde Intermediate Adduct Pyrazolo_Aldehyde->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Intermediate + Base Base Base (e.g., Piperidine) Product α,β-Unsaturated Product Intermediate->Product - H2O H2O H2O Reductive_Amination Pyrazolo_Aldehyde Pyrazolo[3,4-b]pyridine -carbaldehyde Imine Imine/Iminium Ion Intermediate Pyrazolo_Aldehyde->Imine + Amine Amine Primary or Secondary Amine Product Secondary or Tertiary Amine Derivative Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB)

Sources

Application Notes & Protocols: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1H-Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] This "privileged scaffold" is recognized for its synthetic accessibility and its ability to form key interactions with a multitude of biological targets.[3][4] The unique arrangement of nitrogen atoms and the planar aromatic structure allow for a diverse array of substitutions, enabling fine-tuning of physiochemical properties and biological activity.[5] Consequently, derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and neuroprotective activities.[1][6]

A particularly valuable building block within this class is 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde . The aldehyde functional group at the C5 position serves as a versatile chemical handle for introducing molecular diversity through a variety of classical and modern organic reactions. It is a key intermediate for synthesizing libraries of compounds to probe structure-activity relationships (SAR) for various therapeutic targets.[7] Notably, this scaffold is a cornerstone in the development of potent protein kinase inhibitors, targeting enzymes such as Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[8][9][10][11] The N(1)-H of the pyrazole ring often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of these kinases.[8][10]

This document provides an in-depth guide for researchers, outlining synthetic protocols for the preparation and derivatization of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, and showcasing its application in the synthesis of bioactive molecules.

PART 1: Synthesis of the Core Building Block: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

The synthesis of the title carbaldehyde can be achieved from commercially available precursors. One common retrosynthetic approach involves the construction of the pyrazolopyridine core followed by formylation. The following protocol is a representative procedure based on established synthetic strategies for related heterocyclic aldehydes, such as the Vilsmeier-Haack reaction.[12][13]

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems. This protocol outlines the formylation of a suitable 1H-pyrazolo[3,4-b]pyridine precursor.

Workflow Diagram:

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+PO2Cl2- DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Precursor 1H-Pyrazolo[3,4-b]pyridine Precursor->Intermediate Electrophilic Attack Product 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation workflow.

Materials & Reagents:

  • 1H-Pyrazolo[3,4-b]pyridine (or a suitable substituted precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable eluents)

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an anhydrous solution of DMF (3.0 eq.) in DCM to 0 °C. Add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent side product formation.

  • Formylation Reaction: Dissolve the 1H-Pyrazolo[3,4-b]pyridine precursor (1.0 eq.) in anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

    • Expertise: The choice of solvent and temperature can be critical. DMF can serve as both reagent and solvent. Heating is usually required to drive the electrophilic substitution on the relatively electron-deficient pyridine ring.

  • Quenching and Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes excess reagents.

  • Work-up: Basify the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the crude product. Extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

    • Trustworthiness: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity of the final product. Expected ¹H NMR signals would include a distinct singlet for the aldehyde proton (~9-10 ppm) and aromatic protons corresponding to the pyrazolopyridine core.[11][14]

PART 2: Application Protocols for Bioactive Molecule Synthesis

The 5-carbaldehyde group is a gateway for constructing diverse molecular architectures. Below are two fundamental, field-proven protocols for its elaboration.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

This protocol describes the reaction of the aldehyde with an active methylene compound to form a C=C double bond, a common step in the synthesis of chalcone-like structures or other intermediates.

Workflow Diagram:

Aldehyde 1H-Pyrazolo[3,4-b]pyridine- 5-carbaldehyde Intermediate Adduct Intermediate Aldehyde->Intermediate Methylene Active Methylene Cmpd (e.g., Malononitrile) Methylene->Intermediate Nucleophilic Attack Base Base (e.g., Piperidine) Base->Methylene Deprotonation Product Condensation Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation workflow.

Materials & Reagents:

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, acetic acid)[15][16]

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq.) in ethanol, add the active methylene compound (1.1 eq.).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically completes within 1-3 hours. A precipitate may form upon reaction completion.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

    • Insight: This reaction extends the conjugation of the heterocyclic system, which can be crucial for tuning the electronic properties and biological activity of the final molecule.[15]

Protocol 3: Reductive Amination for Amine Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines, which are prevalent in kinase inhibitors.[17][18][19]

Workflow Diagram:

cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde Pyrazolopyridine Carbaldehyde Imine Imine/Iminium Ion Aldehyde->Imine Amine Primary/Secondary Amine (R-NH2) Amine->Imine Condensation (pH ~5) Product Final Amine Product Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Hydride Attack

Caption: One-pot reductive amination workflow.

Materials & Reagents:

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • Primary or secondary amine of choice (e.g., aniline, piperazine derivative)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), methanol)

  • Acetic acid (catalytic amount)

Step-by-Step Procedure (One-Pot Method):

  • Reaction Setup: In a round-bottom flask, dissolve 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq.) and the desired amine (1.1-1.2 eq.) in DCE.

  • Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Causality: A slightly acidic medium (pH 4-6) is optimal. It protonates the carbonyl oxygen, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive.[18][20]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Expertise: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for one-pot reductive aminations. It is less basic and more tolerant of acidic conditions than NaBH₄, and it will not readily reduce the starting aldehyde before imine formation occurs.[17][21]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired amine derivative.

PART 3: Application in Kinase Inhibitor Synthesis

The 1H-pyrazolo[3,4-b]pyridine core is a validated scaffold for potent kinase inhibitors. The N(1)-H and one of the pyridine nitrogens often form a bidentate hydrogen bond interaction with the kinase hinge region, mimicking the adenine portion of ATP. The substituent introduced via the 5-carbaldehyde points towards the solvent-exposed region, allowing for modifications that can enhance potency and selectivity.[8][10][11]

Example Pathway: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases whose aberrant signaling can drive cancer cell proliferation and survival. Many potent FGFR inhibitors utilize the 1H-pyrazolo[3,4-b]pyridine scaffold.

cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes P_FGFR Phosphorylated FGFR (Active) FGFR->P_FGFR Autophosphorylation ATP ATP ATP->P_FGFR Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P_FGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: Inhibition of the FGFR signaling pathway.

Data Summary: Bioactivity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The table below summarizes the inhibitory activities of representative molecules derived from pyrazolopyridine scaffolds, demonstrating the potential of this building block.

Compound ClassTarget KinaseRepresentative IC₅₀Therapeutic AreaReference
1H-Pyrazolo[3,4-b]pyridinesFGFR1< 10 nMOncology[8][10]
1H-Pyrazolo[3,4-b]pyridinesALK (L1196M mutant)~50-100 nMOncology[11]
1H-Pyrazolo[3,4-b]pyridinesTBK10.2 nMInflammation, Oncology[9]
1H-Pyrazolo[3,4-b]pyridinesCDK2Potent InhibitionOncology[6]

Conclusion

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value, versatile building block for the synthesis of novel bioactive compounds. Its strategic importance is particularly evident in the field of kinase inhibitor development. The protocols detailed herein provide a reliable framework for synthesizing and elaborating this scaffold, enabling researchers to rapidly generate compound libraries for hit-to-lead campaigns. The inherent drug-like properties of the pyrazolopyridine core, combined with the synthetic flexibility of the 5-carbaldehyde handle, ensure its continued prominence in modern medicinal chemistry.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.).
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (n.d.).
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. (n.d.). MySkinRecipes.
  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2006).
  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. (n.d.).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI.
  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activ
  • Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. (2021). INEOS OPEN.
  • Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2006).
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).

Sources

Application Notes and Protocols for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, formed from pyrazole and pyridine rings, is a cornerstone in the development of therapeutic agents with a wide array of biological activities.[3] Its derivatives have shown promise as anticancer, antiviral, antimicrobial, anti-inflammatory, and anti-Alzheimer's agents.[2][4] The versatility of this scaffold lies in its rigid structure and the numerous points for substitution, allowing for the fine-tuning of its pharmacological properties. The development of efficient and flexible synthetic routes to access these molecules is, therefore, a critical endeavor for researchers in both academic and industrial settings.[4]

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering an atom-economical and environmentally friendly approach to complex molecules in a single step.[5] The three-component reaction for the synthesis of pyrazolo[3,4-b]pyridines is a prime example of the elegance and efficiency of MCRs. This application note provides a detailed protocol for this synthesis, an in-depth look at the reaction mechanism, and practical insights to guide researchers in the successful preparation of these valuable compounds.

Reaction Overview and Mechanism: A Stepwise Annulation

The most common and versatile three-component approach for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as malononitrile or a β-ketoester. This reaction proceeds through a domino sequence of condensation, addition, and cyclization, culminating in the formation of the fused heterocyclic system.

The generally accepted mechanism initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound.[6] This step is typically catalyzed by a base, which deprotonates the active methylene compound, generating a nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a highly electrophilic α,β-unsaturated intermediate.

The second key step is a Michael addition of the 5-aminopyrazole to this intermediate. The exocyclic amino group of the pyrazole acts as the nucleophile, attacking the β-position of the unsaturated system. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the nitrile or keto group. The final step involves tautomerization and, in many cases, an oxidation or dehydration step to yield the aromatic pyrazolo[3,4-b]pyridine ring system.[7]

Below is a visual representation of the proposed reaction mechanism:

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Aromatization Aldehyde Aldehyde (R1-CHO) IntermediateA α,β-Unsaturated Intermediate Aldehyde->IntermediateA - H2O ActiveMethylene Active Methylene (NC-CH2-R2) ActiveMethylene->IntermediateA IntermediateB Michael Adduct IntermediateA->IntermediateB Aminopyrazole 5-Aminopyrazole Aminopyrazole->IntermediateB Michael Addition IntermediateC Cyclized Intermediate IntermediateB->IntermediateC Intramolecular Cyclization FinalProduct Pyrazolo[3,4-b]pyridine IntermediateC->FinalProduct Dehydration/ Oxidation

Caption: Proposed mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: A General Guideline

This protocol provides a generalized procedure for the synthesis of a representative pyrazolo[3,4-b]pyridine derivative. Researchers should note that the optimal conditions, including catalyst, solvent, and temperature, may vary depending on the specific substrates used.

Materials and Reagents:

  • 5-Aminopyrazole derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine)

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Catalyst (e.g., triethylamine, piperidine, or acetic acid)

  • Solvent (e.g., ethanol, dimethylformamide (DMF), or solvent-free)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5-10 mL of ethanol). Then, add the catalyst (e.g., 0.1-0.2 mmol of triethylamine).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, typically 80-100°C) for the required time (typically 2-16 hours).[8] The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • Purification: If no precipitate forms or if the filtered solid requires further purification, the solvent should be removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent can significantly impact the reaction's efficiency, yield, and environmental footprint. The following table summarizes various conditions reported in the literature for this three-component synthesis.

CatalystSolventTemperature (°C)Typical Yields (%)Key Advantages & Considerations
TriethylamineDMF90Good to excellentCommon and effective base catalyst.[8]
Acetic AcidEthanolRefluxModerate to goodMild acidic catalyst, can promote cyclization.[6]
None (Solvent-free)Neat100-120HighGreen chemistry approach, reduces waste.[9]
Microwave IrradiationVarious120HighSignificantly reduces reaction times.[8]
NanocatalystsSolvent-free100HighRecyclable and highly efficient catalysts.[9]
Copper(II) acetylacetonateChloroformRoom TempUp to 94%Mild reaction conditions with high yields.[10]

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are consistently low, consider screening different catalysts and solvents. In some cases, a change from a basic to an acidic catalyst, or vice versa, can have a profound effect. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[7]

  • Side Product Formation: The formation of the intermediate 4,7-dihydropyrazolo[3,4-b]pyridines is a common issue.[7] These can often be converted to the desired aromatic product by treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in a suitable solvent such as acetonitrile.[7]

  • Substrate Scope: The electronic nature of the substituents on the aldehyde can influence the reaction rate. Electron-withdrawing groups on the aldehyde generally lead to faster reactions due to the increased electrophilicity of the carbonyl carbon.

  • Catalyst Selection: For sensitive substrates, milder catalysts such as copper(II) acetylacetonate may be preferable, allowing the reaction to proceed at room temperature.[10] For a more environmentally friendly approach, solvent-free conditions with a recyclable nanocatalyst are an excellent option.[9]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines.

Experimental_Workflow Start Start: Assemble Reagents Reaction Three-Component Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Filtration/Evaporation) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

Conclusion

The three-component synthesis of pyrazolo[3,4-b]pyridines is a robust and highly adaptable method for accessing a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of these valuable heterocyclic scaffolds. This application note serves as a comprehensive guide, providing both the foundational knowledge and the practical insights necessary for the successful implementation of this important synthetic transformation in a research and development setting.

References

  • Bedia, M., El-Kashef, H., & Cerdan, S. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(15), 5789. [Link]

  • Kumar, A., & Gupta, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 11(7), 1045-1070. [Link]

  • Zarei, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Li, J., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7351-7359. [Link]

  • Hill, M. D., et al. (2007). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines. Tetrahedron Letters, 48(48), 8494-8497. [Link]

  • Krasavin, M., et al. (2018). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 54(1), 86-93. [Link]

  • Wang, X., et al. (2010). Controllable Synthesis of Pyrazolo[3,4-b]pyridines or Substituted Malononitrile Derivatives through Multi-Component Reactions in Ionic Liquid. Chinese Journal of Chemistry, 28(9), 1731-1735. [Link]

  • Bedia, M., et al. (2023). Mechanism of the three-component reaction for the formation of 1H-pyrazolo[3,4-b]pyridines 1. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis of the precursor 3-amino-1H-pyrazolo[3,4-b]pyridine 3. ResearchGate. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1636-1644. [Link]

  • Al-Warhi, T., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Zarei, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]

  • Bakr, R. B., et al. (2021). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(10), 2951. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Drugs based on functionalized pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5489. [Link]

  • Zarei, M., et al. (2022). First route for synthesis of pyrazolo[3,4-b]pyridine 4k. ResearchGate. [Link]

  • Koutentis, P. A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2947. [Link]

  • Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6461. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 727-739. [Link]

Sources

Microwave-Assisted Synthesis of Pyrazolo[3,4-b]Pyridine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[3,4-b]pyridines and the Advent of Microwave Synthesis

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer, antiviral, anti-inflammatory, and kinase inhibiting agents. The ongoing exploration of novel therapeutic agents continually drives the demand for efficient, rapid, and environmentally benign synthetic methodologies for constructing such valuable molecular architectures.

Traditionally, the synthesis of pyrazolo[3,4-b]pyridines has often involved multi-step procedures with long reaction times and the use of harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry. Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity.[2] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of aqueous or solvent-free reaction conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot, multicomponent approach. We will delve into the scientific rationale behind the methodology, provide a detailed and adaptable experimental protocol, and offer insights into optimization and troubleshooting.

Scientific Rationale: The Power of Microwave Heating in a Multicomponent Reaction

The synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction (MCR) is an elegant approach that combines three or more starting materials in a single synthetic operation to construct the target molecule. This strategy is highly efficient and atom-economical. When coupled with microwave heating, the benefits are magnified.

Microwave energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in contrast to conventional heating, where heat is transferred through the vessel walls, often resulting in temperature gradients and localized overheating. The direct and efficient energy transfer in MAOS can overcome activation energy barriers more effectively, leading to significant rate enhancements.

The plausible mechanism for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives in this context involves a cascade of reactions:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, such as ethyl 2-cyanoacetate. This step is often catalyzed by a base, like triethylamine (TEA).

  • Michael Addition: A 5-aminopyrazole derivative then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyridine core.

Each of these steps is accelerated by the rapid heating provided by microwave irradiation.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Active Methylene - H2O Active_Methylene Active Methylene (e.g., Ethyl 2-cyanoacetate) Active_Methylene->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + 5-Aminopyrazole 5_Aminopyrazole 5-Aminopyrazole Final_Product Pyrazolo[3,4-b]pyridine Michael_Adduct->Final_Product Intramolecular Cyclization - H2O

Caption: Plausible reaction mechanism for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: A Generalized Procedure

This protocol is a generalized procedure that can be adapted for a variety of substituted aldehydes and 5-aminopyrazoles. Optimization may be required for specific substrates.

Materials and Equipment
  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethyl 2-cyanoacetate (1.0 mmol)

  • Substituted 5-aminopyrazole (1.0 mmol)

  • Ammonium acetate (1.0 mmol)

  • Triethylamine (TEA) (0.5 mmol)

  • Water (4 mL)

  • Microwave synthesis reactor with sealed vessels

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Experimental_Workflow Start Start Combine_Reagents 1. Combine aldehyde, ethyl 2-cyanoacetate, 5-aminopyrazole, ammonium acetate, and TEA in a microwave vessel. Start->Combine_Reagents Add_Solvent 2. Add water (4 mL) and a magnetic stir bar. Combine_Reagents->Add_Solvent Seal_Vessel 3. Seal the vessel securely. Add_Solvent->Seal_Vessel Microwave_Irradiation 4. Place the vessel in the microwave reactor and irradiate (e.g., 40°C, 20 min, 110 W). Seal_Vessel->Microwave_Irradiation Cooling 5. Cool the vessel to room temperature. Microwave_Irradiation->Cooling Precipitation 6. Pour the reaction mixture into ice-cold water. Cooling->Precipitation Filtration 7. Collect the precipitate by vacuum filtration. Precipitation->Filtration Washing 8. Wash the solid with cold water. Filtration->Washing Drying 9. Dry the product. Washing->Drying Characterization 10. Characterize the product (NMR, MS, etc.). Drying->Characterization End End Characterization->End

Caption: General experimental workflow for the microwave-assisted synthesis.

  • Reagent Combination: In a suitable microwave process vial, combine the substituted aromatic aldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), the substituted 5-aminopyrazole (1.0 mmol), ammonium acetate (1.0 mmol), and triethylamine (0.5 mmol).

  • Solvent Addition: Add water (4 mL) and a magnetic stir bar to the vial.

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor. Irradiate the mixture at a set temperature of 40°C for 20 minutes with a power of 110 W.[3] Note that the optimal time and temperature may vary depending on the specific substrates used.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Workup and Purification: Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water. The product is often obtained in high purity, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Comparative Overview

The following table summarizes the results for the synthesis of various pyrazolo[3,4-b]pyridine derivatives using the microwave-assisted protocol, highlighting the method's versatility and efficiency.

EntryAldehyde Substituent (Ar)ProductTime (min)Yield (%)
1Phenyl5a2094
24-Methylphenyl5b2093
34-Methoxyphenyl5c2090
44-(Methylthio)phenyl5d2083
54-(Dimethylamino)phenyl5e2079
63,4-Dimethoxyphenyl5f2085
72,4-Dichlorophenyl5g2091
84-Bromophenyl5i2089
94-Nitrophenyl5j2092

Reaction conditions: 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), TEA (0.5 eq.) in water (4 mL) under microwave irradiation at 40°C. Data sourced from Pachipulusu et al. (2024).[2]

Optimization and Troubleshooting

As a self-validating system, this protocol can be optimized for various substrates. Here are some field-proven insights:

  • Substrate Scope: The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aromatic aldehyde.[2] For less reactive substrates, a slight increase in temperature (e.g., to 50-60°C) or reaction time may be beneficial.

  • Catalyst: While TEA is an effective base catalyst, other bases like piperidine or even acidic catalysts have been used in similar syntheses.[4] However, in many instances of this aqueous microwave protocol, TEA provides excellent results. In some cases, the reaction may proceed without a catalyst, although yields might be lower.

  • Solvent Choice: The use of water as a solvent makes this a green and cost-effective method. For substrates with poor water solubility, a co-solvent system (e.g., water/ethanol) could be explored. Solvent-free conditions have also been reported to be effective under microwave irradiation.

  • Troubleshooting Low Yields:

    • Check Reagent Purity: Ensure all starting materials are of high purity.

    • Optimize Temperature and Time: Systematically increase the reaction temperature and/or time in small increments.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction's progress and identify potential side product formation.

  • Product Isolation Issues: If the product does not precipitate upon addition to cold water, it may be due to its higher solubility. In such cases, extraction with an organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent may be necessary.

Safety Precautions

  • Use a Dedicated Microwave Reactor: Do not use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with necessary safety features for temperature and pressure control.

  • Sealed Vessels: When using sealed vessels, be aware that the reaction mixture will be heated above its boiling point, leading to a buildup of pressure. Ensure the vessels are in good condition and are not overfilled.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

Conclusion

The microwave-assisted, one-pot, multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives offers a highly efficient, rapid, and environmentally friendly alternative to traditional synthetic methods. The protocol detailed in this application note is robust, versatile, and can be readily adapted for the synthesis of a diverse library of these medicinally important compounds. By understanding the underlying scientific principles and following the provided guidelines for optimization and safety, researchers can effectively leverage this powerful technology to accelerate their drug discovery and development efforts.

References

  • Pachipulusu, S., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • El-borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron. Available at: [Link]

  • Anonymous. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. LetPub. Available at: [Link]

  • Anonymous. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Anonymous. (2024). (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ResearchGate. Available at: [Link]

  • Anonymous. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • García-Valverde, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Stepaniuk, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Koutentis, P. A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]

  • Fan, X., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity. Available at: [Link]

  • Anonymous. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Available at: [Link]

  • Anonymous. (2013). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. PubMed. Available at: [Link]

  • Anonymous. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Institutes of Health. Available at: [Link]

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The Art of the Bond: A Senior Application Scientist's Guide to Suzuki Coupling Reactions with Halogenated Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules with therapeutic potential across a range of diseases, including cancer and neurological disorders.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective kinase inhibitors.[3][4] The functionalization of this core, particularly through carbon-carbon bond formation, is crucial for exploring the structure-activity relationships (SAR) required for drug discovery. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[5][6]

This comprehensive guide, born from extensive hands-on experience, provides an in-depth exploration of the Suzuki coupling reaction as applied to halogenated pyrazolo[3,4-b]pyridines. We will delve into the mechanistic underpinnings, provide optimized protocols for various halogenated substrates, and offer practical insights into troubleshooting and purification, empowering you to efficiently generate diverse libraries of these medicinally important compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[7] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the pyrazolo[3,4-b]pyridine. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electron density of the heterocyclic ring.[6]

  • Transmetalation : The organoboron species, typically a boronic acid or its ester, is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination : The two organic fragments on the palladium(II) complex couple and are expelled as the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1]

dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_complex [label="R¹-Pd(II)L₂-X\n(Pyrazolopyridine Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; diaryl_pd2_complex [label="R¹-Pd(II)L₂-R²\n(Diaryl Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R¹-R²\n(Product)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide [label="R¹-X\n(Halogenated\nPyrazolopyridine)", shape=plaintext]; organoboron [label="R²-B(OH)₂\n(Boronic Acid)", shape=plaintext]; base [label="Base", shape=plaintext];

pd0 -> oxidative_addition [label=" "]; aryl_halide -> oxidative_addition [style=dashed]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; organoboron -> transmetalation [style=dashed]; base -> transmetalation [style=dashed]; transmetalation -> diaryl_pd2_complex; diaryl_pd2_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; } Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Tale of Three Halogens

The reactivity of the halogenated pyrazolo[3,4-b]pyridine is a critical factor in the success of a Suzuki coupling. The general order of reactivity is I > Br > Cl, which dictates the choice of catalyst, ligand, and reaction conditions.

Iodo-Pyrazolo[3,4-b]pyridines: The Most Reactive Partners

Due to the high reactivity of the C-I bond, iodo-substituted pyrazolo[3,4-b]pyridines are excellent substrates for Suzuki coupling, often proceeding under mild conditions with a variety of palladium catalysts.

Protocol 1: General Procedure for Suzuki Coupling of 3-Iodo-Pyrazolo[3,4-b]pyridines [6]

  • Reaction Setup : To a reaction vessel, add the 3-iodo-pyrazolo[3,4-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and PdCl₂(PPh₃)₂ (5 mol%).

  • Solvent Addition : Add a 5:1 mixture of 1,4-dioxane and water.

  • Degassing : Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating : Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (3 x 50 mL), and combine the organic extracts.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Bromo-Pyrazolo[3,4-b]pyridines: The Workhorse Substrates

Bromo-substituted pyrazolo[3,4-b]pyridines offer a good balance of reactivity and stability, making them widely used starting materials. While generally requiring slightly more forcing conditions than their iodo counterparts, they couple efficiently with a broad range of boronic acids. Microwave-assisted protocols can significantly accelerate these reactions.[10]

Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Bromo-Pyrazolo[1,5-a]pyrimidin-5-one (A Related Scaffold) [10]

  • Reaction Setup : In a microwave vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).

  • Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.

  • Microwave Irradiation : Seal the vial and irradiate in a microwave reactor at 120 °C for 40 minutes.

  • Work-up and Purification : After cooling, the reaction mixture is worked up and purified as described in Protocol 1.

Chloro-Pyrazolo[3,4-b]pyridines: The Challenging but Cost-Effective Option

Chloro-pyrazolo[3,4-b]pyridines are often more readily available and cost-effective than their bromo and iodo analogs. However, the strength of the C-Cl bond necessitates more active catalytic systems, typically employing bulky, electron-rich phosphine ligands.[8][11]

Protocol 3: General Procedure for Suzuki Coupling of Chloro-Pyrazolo[3,4-b]pyridines

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine the chloro-pyrazolo[3,4-b]pyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand such as SPhos (4 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane.

  • Heating : Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification : Follow the work-up and purification procedure outlined in Protocol 1.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Halogenated Pyrazolopyridine\n- Boronic Acid\n- Catalyst & Ligand\n- Base", width=3]; solvent [label="Add Degassed Solvent", width=3]; heating [label="Heat under Inert Atmosphere\n(Conventional or Microwave)", width=3]; monitoring [label="Monitor Reaction Progress\n(TLC, LC-MS)", width=3]; workup [label="Aqueous Work-up\n& Extraction", width=3]; purification [label="Purification:\n- Column Chromatography\n- Recrystallization", width=3]; characterization [label="Product Characterization\n(NMR, MS)", width=3]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> solvent; solvent -> heating; heating -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> characterization; characterization -> end; } Caption: A generalized experimental workflow.

Data-Driven Insights: A Comparative Analysis

The choice of reaction parameters can significantly impact the yield and efficiency of the Suzuki coupling. The following tables summarize typical conditions and outcomes for different halogenated pyrazolo[3,4-b]pyridines.

Table 1: Suzuki Coupling of 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine [10][12]

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)Dioxane/H₂O (3:1)60193
4-Fluorophenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)Dioxane/H₂O (3:1)60197
4-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)Dioxane/H₂O (3:1)60181

Table 2: Suzuki Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one (A Related Scaffold) [13]

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)
Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12040 min (MW)74
4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12040 min (MW)89
2-Furylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12040 min (MW)83

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Yield : This can be due to several factors, including impure starting materials, an inactive catalyst, or insufficient degassing. Ensure your reagents are pure and dry, and consider using a fresh bottle of catalyst. Proper degassing of solvents and the reaction mixture is crucial to prevent oxidation of the Pd(0) catalyst. For sterically hindered substrates, switching to a bulkier ligand like XPhos or SPhos can be beneficial.

  • Homocoupling of Boronic Acid : The formation of biaryl byproducts from the self-coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[14] Meticulous degassing and maintaining an inert atmosphere throughout the reaction can minimize this. Using a slight excess of the boronic acid can also help drive the desired cross-coupling reaction to completion.

  • Dehalogenation : This side reaction, where the halogen is replaced by a hydrogen atom, can be problematic, especially with electron-rich heterocycles. It is often promoted by certain solvents or bases. If dehalogenation is observed, switching to a different base (e.g., from an amine base to an inorganic one like K₃PO₄) or solvent may be necessary.

Purification Strategies

Purification of the final biaryl pyrazolo[3,4-b]pyridine products is typically achieved by column chromatography on silica gel.[15] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective for separating the desired product from starting materials and byproducts.[15] For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the medicinal chemist, enabling the efficient synthesis of diverse libraries of functionalized pyrazolo[3,4-b]pyridines. By understanding the underlying mechanism, carefully selecting reaction conditions based on the halogenated substrate, and being prepared to troubleshoot common issues, researchers can harness the power of this reaction to accelerate the discovery of new therapeutics. The protocols and insights provided herein serve as a robust foundation for your synthetic endeavors, paving the way for the next generation of pyrazolo[3,4-b]pyridine-based drugs.

References

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. (2021, February 10). Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines 159–161[16]. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 21, 2026, from [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. (2017, September 18). Retrieved January 21, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC - NIH. (2023, November 23). Retrieved January 21, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). Retrieved January 21, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved January 21, 2026, from [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved January 21, 2026, from [Link]

  • Suzuki cross-coupling reactions of 4,7-dibromo[15][17]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.

Introduction

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The successful and high-yielding synthesis of this intermediate is therefore of significant importance. This guide will focus on the two most common synthetic strategies: the Vilsmeier-Haack formylation of a 1H-pyrazolo[3,4-b]pyridine core and the oxidation of (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol. For each method, we will explore the underlying chemistry, troubleshoot common issues, and provide optimized protocols.

Part 1: Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems.[1][2] In the context of 1H-pyrazolo[3,4-b]pyridines, it offers a direct route to the desired 5-carbaldehyde.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich C5 position of the pyrazolo[3,4-b]pyridine ring, followed by hydrolysis to yield the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_adduct Iminium Adduct Vilsmeier_reagent->Iminium_adduct Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Pyrazolopyridine->Iminium_adduct Electrophilic Attack Product 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde Iminium_adduct->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) Oxidation_Route Alcohol (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Product 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde Alcohol->Product Oxidation Oxidant Oxidizing Agent (e.g., MnO₂, DMP, Swern) Oxidant->Product

Sources

Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this specific heterocyclic aldehyde. Here, we address common challenges and provide in-depth, field-proven solutions.

Fundamental Principles: Understanding the Molecule

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a polar heterocyclic compound. Its purification by normal-phase column chromatography can be challenging due to strong interactions with the silica stationary phase. The presence of a pyridine nitrogen atom (pKa around 5-6) and a pyrazole ring, coupled with the polar aldehyde group, dictates its chromatographic behavior.[1] Understanding these structural features is paramount for developing an effective purification strategy.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Q1: My compound is streaking badly or showing significant tailing on the TLC plate and column. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like yours on silica gel.[1] This is primarily due to strong interactions between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[1]

  • Underlying Cause: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the surface silanols. This interaction is often slow to reverse, leading to a "tail" of the compound as it elutes.

  • Solutions:

    • Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your eluent. This "competing base" will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[1]

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. It's a strong competitor for the silanol sites. However, be aware that TEA can be difficult to remove from your final product.

      • Ammonia in Methanol: A solution of 1-10% ammonium hydroxide in methanol can be used as a polar component in your solvent system, which is particularly useful for highly polar compounds.[2]

    • Stationary Phase Choice:

      • Deactivated Silica: You can deactivate the silica gel yourself to reduce its acidity.[2]

      • Alumina (Basic or Neutral): For compounds that are highly sensitive to acidic conditions, switching to basic or neutral alumina can be a good alternative to silica gel.[2]

Q2: My compound won't move off the baseline, even with 100% ethyl acetate. What should I do?

A2: This indicates that your compound is highly polar and is very strongly adsorbed to the silica gel.

  • Underlying Cause: The combination of the pyrazolopyridine core and the carbaldehyde group results in a molecule with a high affinity for the polar stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: You'll need to use a more polar solvent system.

      • Methanol (MeOH) or Ethanol (EtOH): Start by adding a small percentage of methanol or ethanol to your ethyl acetate or dichloromethane (DCM) mobile phase. For example, a gradient of 0-10% MeOH in DCM is a common starting point for polar compounds.

      • Ammoniated Methanol/DCM System: As mentioned previously, a mixture of 1-10% of a 10% ammonium hydroxide in methanol solution added to dichloromethane can be very effective for eluting highly polar basic compounds.[2]

    • Reverse-Phase Chromatography: If your compound is still retained too strongly, consider switching to reverse-phase chromatography. Here, the stationary phase is non-polar (like C18-modified silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[2][3]

Q3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A3: Aldehydes can be susceptible to oxidation or other degradation pathways on acidic silica gel.

  • Confirmation (2D TLC): You can check for on-plate degradation.[2]

    • Spot your crude material on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate completely.

    • Turn the plate 90 degrees and run it again in the same solvent system.

    • If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica.[2]

  • Solutions:

    • Deactivate the Silica: As mentioned before, deactivating the silica gel can reduce its acidity and minimize degradation.[2]

    • Use a Different Stationary Phase: Consider using neutral alumina or Florisil.[2]

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute it faster, and don't leave the column to run overnight if possible.

Q4: I have a very small amount of my compound (<50 mg). What's the best way to purify it?

A4: For small-scale purifications, minimizing losses is key.

  • Solutions:

    • Pipette Column: A simple and effective method is to use a Pasteur pipette packed with a small amount of silica gel.

    • Solid Loading: Instead of dissolving your sample in a solvent and loading it onto the column, consider "dry loading".[4]

      • Dissolve your crude material in a minimal amount of a volatile solvent (like DCM or acetone).

      • Add a small amount of silica gel to this solution.

      • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

      • Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Protocol 1: Standard Flash Column Chromatography with Mobile Phase Modification

This protocol is a good starting point for most purifications of this compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 50:50 Hexanes:Ethyl Acetate.

    • Visualize the spots under UV light.

    • If the spots are streaking, add 0.5% triethylamine (TEA) to the developing solvent and re-run the TLC.

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.[5]

  • Column Packing (Slurry Method):

    • Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, make a slurry of silica gel in your initial, less polar mobile phase (e.g., 100% Hexanes or a low percentage of ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.[4]

    • Carefully pipette this solution onto the top of the silica bed.[4]

    • Alternatively, use the dry loading method described in Q4 for potentially better resolution.[4]

  • Elution:

    • Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Example Solvent Systems
Solvent System Ratio (v/v) Modifier Application Notes
Hexanes:Ethyl Acetate90:10 to 10:900.5% TEAGood starting point for many purifications. Adjust ratio based on TLC.
Dichloromethane:Methanol99:1 to 90:100.5% TEAFor more polar impurities. Methanol significantly increases polarity.
Dichloromethane:Ammoniated Methanol99:1 to 95:5-For highly polar compounds that are still retained. The ammonia deactivates the silica.

Visualization of the Purification Workflow

Below is a diagram illustrating the decision-making process for troubleshooting the column chromatography of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Purification_Workflow Start Start: Crude 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde TLC Run TLC (e.g., 50% EtOAc/Hex) Start->TLC Good_Rf Good Rf (0.2-0.3) No Tailing? TLC->Good_Rf Tailing Tailing or Streaking? Good_Rf->Tailing No Run_Column Run Column with Optimized Solvent System Good_Rf->Run_Column Yes High_Rf Rf too high (>0.5)? Tailing->High_Rf No Add_Base Add Base Modifier (0.5% TEA or NH3/MeOH) Tailing->Add_Base Yes Low_Rf Rf too low (<0.1)? High_Rf->Low_Rf No Decrease_Polarity Decrease Solvent Polarity (More Hexanes) High_Rf->Decrease_Polarity Yes Increase_Polarity Increase Solvent Polarity (More EtOAc or add MeOH) Low_Rf->Increase_Polarity Yes Still_Low_Rf Still Low Rf? Low_Rf->Still_Low_Rf No Add_Base->TLC Decrease_Polarity->TLC Increase_Polarity->TLC Monitor_Fractions Monitor Fractions by TLC Run_Column->Monitor_Fractions Combine_Pure Combine Pure Fractions & Evaporate Monitor_Fractions->Combine_Pure Pure_Product Pure Product Combine_Pure->Pure_Product Still_Low_Rf->Run_Column No Reverse_Phase Consider Reverse-Phase Chromatography Still_Low_Rf->Reverse_Phase Yes

Caption: Troubleshooting workflow for column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2025, July 11). Trouble with column chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction and troubleshooting common side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it a preferred method for pyrazole formylation?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[1][2] For pyrazoles, it is particularly valuable because it allows for the regioselective formylation, typically at the C4 position, which is often difficult to achieve through other methods. The resulting pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of pharmaceuticals and functional materials.[3][4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt (typically N,N-dimethyl-dichloromethyleniminium chloride). It is almost always prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] The reaction is exothermic and must be performed under anhydrous conditions at low temperatures (e.g., 0-10 °C) to prevent decomposition of the reagent.[1]

Q3: My pyrazole substrate has an N-H bond. Can I still perform the Vilsmeier-Haack reaction?

Direct formylation of N-unsubstituted pyrazoles under Vilsmeier-Haack conditions is generally unsuccessful. The acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. For the reaction to proceed, the pyrazole nitrogen must typically be substituted (e.g., with an alkyl or aryl group) to prevent this side reaction and ensure the pyrazole ring remains sufficiently electron-rich for electrophilic attack.[5]

Q4: What are the primary safety concerns I should be aware of?

The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The Vilsmeier reagent is also moisture-sensitive. All operations, including reagent preparation and reaction quenching, must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. The aqueous work-up should be performed cautiously by slowly pouring the reaction mixture onto crushed ice to manage the highly exothermic quenching process.[1]

Troubleshooting Guide: Common Side Products & Issues

This section addresses the most common problems encountered during the Vilsmeier-Haack formylation of pyrazoles, focusing on the identification and mitigation of side products.

Problem 1: Low or No Yield of the Desired 4-Formylpyrazole

A low yield is the most frequent issue. Before suspecting complex side reactions, it's essential to validate the core components of the reaction.

Potential Cause A: Inactive Vilsmeier Reagent

The chloroiminium salt is highly sensitive to moisture. Contamination with water will rapidly decompose it, halting the reaction.

  • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous DMF and high-purity POCl₃. Prepare the reagent at low temperature (0 °C) and use it promptly.

Potential Cause B: Low Substrate Reactivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If the pyrazole ring is substituted with strong electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃, its nucleophilicity is significantly reduced, rendering it unreactive towards the Vilsmeier reagent.[6]

  • Solution 1: Increase Reaction Temperature: After the initial addition at low temperature, slowly warm the reaction mixture and heat as necessary (e.g., 70-120 °C) to drive the reaction to completion. Monitor by TLC to avoid decomposition.[6][7]

  • Solution 2: Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) to increase the electrophile concentration.[7]

Troubleshooting Workflow for Low Product Yield

This decision tree provides a systematic approach to diagnosing and solving low-yield issues.

G start Low or No Yield reagent_check 1. Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? - Prepared at 0-5°C? start->reagent_check substrate_check 2. Assess Substrate Reactivity - EWGs on pyrazole ring? reagent_check->substrate_check Reagents OK reagent_sol Solution: Use fresh, anhydrous reagents. Prepare Vilsmeier reagent carefully. reagent_check->reagent_sol Reagents Suspect condition_check 3. Review Reaction Conditions - Temperature too low? - Reaction time too short? substrate_check->condition_check Substrate OK substrate_sol Solution: Increase temperature (e.g., 80-120°C). Use excess Vilsmeier reagent. substrate_check->substrate_sol EWGs Present workup_check 4. Evaluate Work-up - Product water soluble? - pH of quench correct? condition_check->workup_check Conditions OK condition_sol Solution: Increase temperature and/or time. Monitor progress via TLC. condition_check->condition_sol Conditions too Mild workup_sol Solution: Saturate aqueous layer with NaCl. Extract multiple times. workup_check->workup_sol Work-up Issue G Start Pyrazole with -CH₂CH₂OH group Formylation 4-Formylpyrazole with -CH₂CH₂OH group Start->Formylation Vilsmeier Reagent (Formylation) Chlorination 4-Formylpyrazole with -CH₂CH₂Cl group Start->Chlorination One-pot reaction Formylation->Chlorination Vilsmeier Reagent (Chlorination)

Caption: Concurrent formylation and chlorination side reaction.

Problem 3: Formation of Minor, Unidentified Impurities

Sometimes, minor spots on a TLC or small peaks in an NMR spectrum indicate the formation of other byproducts.

Potential Cause A: Hydroxymethylation

When heating DMF for extended periods, a small amount can decompose to generate formaldehyde in situ. This can lead to a minor amount of hydroxymethylation at the C4 position, competing with formylation. [8]

  • Solution: Minimize reaction time and temperature. If high temperatures are required due to a deactivated substrate, accept that a small amount of this impurity may form and will need to be removed chromatographically.

Potential Cause B: Reactions on Substituents

Substituents on the pyrazole ring can themselves react. For example, a 3-(1-chloroethyl) group can undergo HCl elimination to form a 3-vinyl group, which can then be formylated by the Vilsmeier reagent. [6][8]This leads to complex product mixtures.

  • Solution: This is highly substrate-dependent. If such a side reaction is identified, redesigning the substrate to have more robust substituents is the most effective long-term solution. In the short term, careful control of reaction time and temperature may favor the desired reaction.

Side Product Typical Cause Proposed Solution
Chlorinated Product Presence of -OH groups; High reagent conc.Protect hydroxyl groups; Use lowest effective temperature.
Hydroxymethylated Product Prolonged heating of DMFMinimize reaction time and temperature.
Vinyl/Formylvinyl Product Reactive side chains (e.g., chloroethyl)Modify substrate; Carefully control reaction conditions.
Unreacted Starting Material Electron-withdrawing groups on pyrazoleIncrease temperature and/or reagent stoichiometry.

Table 1. Summary of Common Side Products and Mitigation Strategies.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrazole

This protocol is a general guideline and requires optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-90 °C. Monitor the reaction's progress by TLC (quench a small aliquot with NaHCO₃ solution, extract with EtOAc, and spot).

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and pour it slowly and carefully onto a stirred beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Al-Ostoot, F. H., Al-Masoudi, N. A., & Al-Sultani, K. A. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 458-468. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11635-11645. [Link]

  • Patil, S. S., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal, 9(7). [Link]

  • Sharma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27411. [Link]

  • Sharma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • ResearchGate. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]

  • ResearchGate. (2015). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

  • Slideshare. (2016). Vilsmeier haack rxn. [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2016). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

Sources

How to avoid regioisomer formation in pyrazolo[3,4-b]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regiocontrol in this critical synthetic process. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regioisomers with high fidelity.

Introduction to the Regioselectivity Challenge

The synthesis of the pyrazolo[3,4-b]pyridine scaffold, a privileged core in medicinal chemistry, often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] The primary challenge arises when using an unsymmetrical 1,3-dicarbonyl compound, which can lead to the formation of two distinct regioisomers. The ambiguity in the reaction mechanism, specifically which nucleophilic center of the 5-aminopyrazole attacks first, further complicates the prediction of the major product.[1] This guide will provide a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers in my reaction. What is the most likely cause?

The formation of a regioisomeric mixture is most commonly the result of using an unsymmetrical 1,3-dicarbonyl compound or an α,β-unsaturated ketone as your starting material.[1] The two electrophilic centers of these molecules have similar reactivity, allowing the nucleophilic centers of the 5-aminopyrazole (the exocyclic amino group and the C4 carbon) to attack either site, leading to two different products.

Q2: How can I definitively determine the structure of my product and the ratio of regioisomers?

Characterizing the exact structure of your pyrazolo[3,4-b]pyridine regioisomers can be challenging as their standard NMR spectra are often very similar.[1] Advanced NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are highly effective for unambiguous structural assignment.[2][3] Long-range C-F or H-F coupling constants can also be diagnostic if a fluorine-containing substituent is present.[1] High-resolution mass spectrometry (HRMS) and X-ray crystallography are other powerful techniques for structural confirmation.

Q3: Are there any "regio-proof" methods for synthesizing pyrazolo[3,4-b]pyridines?

While no method is entirely foolproof, certain strategies offer excellent regiocontrol. The Gould-Jacobs reaction, which utilizes a symmetrical biselectrophile like diethyl 2-(ethoxymethylene)malonate, inherently avoids regioselectivity issues.[1] Additionally, three-component reactions where the 1,3-CCC biselectrophile is formed in situ often proceed with high regioselectivity.[1][4]

Q4: Can I control the regioselectivity by changing the reaction conditions?

Yes, reaction conditions can significantly influence the regiochemical outcome. Factors such as the solvent, temperature, and the choice of catalyst (acidic, basic, or Lewis acid) can alter the relative reactivity of the nucleophilic and electrophilic centers, thereby favoring the formation of one regioisomer over the other.[1] For instance, some reactions show different regioselectivity under acidic versus basic conditions.[1]

Troubleshooting Guide: Tackling Regioisomer Formation

This guide provides a systematic approach to troubleshooting and optimizing your pyrazolo[3,4-b]pyridine synthesis for improved regioselectivity.

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

Root Cause Analysis: The two carbonyl groups of your 1,3-dicarbonyl starting material exhibit similar electrophilicity, leading to a mixture of products. The reaction kinetics and thermodynamics may favor different isomers under different conditions.

Troubleshooting Workflow:

start Start: Poor Regioselectivity Observed step1 Analyze Electrophilicity of Carbonyls start->step1 step2 Option A: Modify Substrate step1->step2 Modify Starting Material step3 Option B: Optimize Reaction Conditions step1->step3 Optimize Conditions step4 Introduce Electron-Withdrawing Group (e.g., CF3) step2->step4 step5 Use a Symmetrical Biselectrophile (Gould-Jacobs) step2->step5 step6 Switch to a Three-Component Reaction step2->step6 step7 Screen Solvents and Temperature step3->step7 step8 Evaluate Acidic vs. Basic Catalysis step3->step8 step9 Test Lewis Acid Catalysts (e.g., ZrCl4, CuCl2) step3->step9 end End: Improved Regioselectivity Achieved step4->end step5->end step6->end step7->end step8->end step9->end

Caption: Troubleshooting workflow for poor regioselectivity.

Corrective Actions:

  • Substrate Modification:

    • Enhance Electrophilicity Difference: Introduce a potent electron-withdrawing group, such as a trifluoromethyl (CF₃) group, adjacent to one of the carbonyls.[1] This will make that carbonyl significantly more electrophilic, directing the initial nucleophilic attack and favoring the formation of a single regioisomer.

    • Switch to a Symmetrical Biselectrophile: If your synthetic route allows, consider using a symmetrical starting material. The Gould-Jacobs reaction is a prime example where this strategy is employed to circumvent regioselectivity issues.[1]

    • Utilize a Three-Component Reaction: These reactions, which form the α,β-unsaturated intermediate in situ, often exhibit high regioselectivity.[1]

  • Optimization of Reaction Conditions:

    • Catalyst Screening: The choice of catalyst can dramatically alter the regiochemical outcome.

      • Acidic vs. Basic Conditions: Systematically evaluate the reaction under both acidic (e.g., acetic acid, HCl) and basic (e.g., NaOH, piperidine) conditions.[1]

      • Lewis Acid Catalysis: Lewis acids such as ZrCl₄, CuCl₂, or ZnCl₂ can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyl centers and thereby enhancing regioselectivity.[5]

    • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the reaction pathway. Conduct a solvent screen (e.g., acetic acid, ethanol, DMF, toluene) and vary the temperature to identify conditions that favor your desired isomer.

Issue 2: Ambiguous Product Characterization

Root Cause Analysis: The structural similarity between regioisomers makes their differentiation by standard 1D NMR techniques difficult and unreliable.

Corrective Actions:

  • Advanced NMR Spectroscopy:

    • 2D NOESY: This technique is invaluable for determining the spatial proximity of protons. A Nuclear Overhauser Effect (NOE) between protons on the newly formed pyridine ring and the substituents on the pyrazole ring can definitively establish the regiochemistry.

    • ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation can reveal long-range couplings between protons and carbons, helping to piece together the connectivity of the molecule.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unequivocal proof of its structure.

Protocols for Enhanced Regiocontrol

Protocol 1: Regiocontrolled Synthesis Using a Highly Electrophilic Carbonyl

This protocol is adapted from the work of Emelina et al., who utilized 1,1,1-trifluoropentane-2,4-dione to achieve high regioselectivity.[1]

Objective: To synthesize a 4-trifluoromethyl-pyrazolo[3,4-b]pyridine with high regiocontrol.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • 1,1,1-Trifluoropentane-2,4-dione

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in glacial acetic acid (10 mL).

  • Add 1,1,1-trifluoropentane-2,4-dione (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Expected Outcome: The reaction should yield the 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as the major product. The high electrophilicity of the carbonyl adjacent to the CF₃ group directs the initial attack of the C4 carbon of the aminopyrazole.[1]

Protocol 2: Gould-Jacobs Reaction for Absolute Regiocontrol

This protocol avoids regioisomer formation by using a symmetrical biselectrophile.[1]

Objective: To synthesize a 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 3-Amino-5-methylpyrazole

  • Diethyl 2-(ethoxymethylene)malonate

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Combine 3-amino-5-methylpyrazole (1 mmol) and diethyl 2-(ethoxymethylene)malonate (1.1 mmol) in a reaction vessel.

  • Heat the mixture at 100-110 °C for 2 hours.

  • Allow the mixture to cool slightly, then cautiously add POCl₃ (5 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism Overview:

start 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate step1 Nucleophilic attack of NH2 on enol ether start->step1 step2 Elimination of ethanol step1->step2 step3 Intramolecular cyclization step2->step3 step4 Elimination of a second ethanol molecule step3->step4 step5 Treatment with POCl3 step4->step5 end 4-Chloro-1H-pyrazolo[3,4-b]pyridine step5->end

Caption: Simplified Gould-Jacobs reaction pathway.

Data Summary: Influencing Regioselectivity

Starting Material (1,3-Dicarbonyl)Key FeaturePredominant RegioisomerReference
Ethyl 2,4-dioxo-4-phenylbutanoatePhenyl ketone is more electrophilicCOOEt at C6[1]
1,1,1-Trifluoropentane-2,4-dioneCF₃-ketone is highly electrophilicCF₃ at C4[1]
Diethyl 2-(ethoxymethylene)malonateSymmetrical biselectrophileSingle product formed[1]

Conclusion

Controlling regioselectivity in pyrazolo[3,4-b]pyridine synthesis is a multifaceted challenge that can be effectively managed through a logical and systematic approach. By carefully selecting starting materials, optimizing reaction conditions, and employing advanced analytical techniques for characterization, researchers can confidently synthesize the desired regioisomers for their drug discovery and development programs. This guide serves as a foundational resource to aid in these endeavors.

References

  • Valdebenito, V., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. [Link]

  • Zare, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Al-Awadi, N. A., et al. (2001). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 57(9), 1609-1614. [Link]

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  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1561. [Link]

  • Shaikh, A., et al. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 5(4). [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

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  • Liu, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]

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Technical Support Center: Improving the Solubility of Pyrazolo[3,4-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors for a range of biological targets, including various kinases.[1] Despite their therapeutic promise, these compounds frequently exhibit poor aqueous solubility. This intrinsic characteristic stems from their rigid, planar, aromatic structure, which promotes strong crystal lattice energy and often results in high lipophilicity.[2]

Poor solubility is a major challenge in drug development, often leading to low or erratic bioavailability, hindering preclinical and clinical progress.[3] This guide provides researchers with a comprehensive technical resource, including frequently asked questions and in-depth troubleshooting protocols, to systematically address and overcome solubility challenges encountered with pyrazolo[3,4-b]pyridine-based compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my pyrazolo[3,4-b]pyridine compounds have such low aqueous solubility?

A: The low solubility is primarily due to the molecule's physicochemical properties. The fused aromatic ring system is rigid and planar, which allows for efficient packing into a stable crystal lattice. This high lattice energy requires significant energy to overcome during dissolution. Furthermore, these scaffolds are often decorated with lipophilic substituents to enhance target binding, which increases the overall hydrophobicity of the molecule, further limiting its interaction with water.[2]

Q2: What is the quickest method to solubilize a compound for an initial in vitro screening assay?

A: For early-stage discovery and high-throughput screening, the most common and practical approach is to use a co-solvent.[4] The standard procedure is to create a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <1%, ideally <0.5%) to avoid artifacts or cellular toxicity. Be aware that this method can lead to supersaturation and eventual precipitation, so it is crucial to visually inspect your final assay plate for any signs of compound fallout.

Q3: My compound has basic nitrogen atoms. Should I try pH modification or co-solvents first?

A: This is an excellent question that depends on the compound's ionization constant (pKa). The pyrazolo[3,4-b]pyridine core contains several nitrogen atoms, making most derivatives weakly basic.[5]

  • First, determine or predict the pKa of your compound. The pKa is the pH at which the compound is 50% ionized.[6]

  • If the pKa is between 3 and 8, pH modification is an excellent first strategy.[7] By adjusting the pH of your buffer to be at least 1-2 units below the pKa, you can protonate the basic nitrogen, forming a more soluble salt in situ.[8]

  • If the pKa is very low (<3) or you need to work at a physiological pH of 7.4, pH adjustment alone may be insufficient or inappropriate. In this case, starting with a co-solvent screening approach would be more efficient. Co-solvents and pH adjustment can also be used in combination for an even greater effect.[9]

Part 2: Troubleshooting Guides

Guide 1: Problem - "My compound is precipitating in my aqueous assay buffer."

Precipitation during an experiment can invalidate results. This guide provides a logical workflow to diagnose and solve the issue.

G start Compound Precipitates in Aqueous Buffer check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso is_dmso_high Is DMSO > 1%? check_dmso->is_dmso_high reduce_dmso Action: Reduce DMSO % by adjusting stock concentration or dilution factor. is_dmso_high->reduce_dmso Yes check_pka Step 2: Determine Compound pKa (Experimental or Predicted) is_dmso_high->check_pka No reduce_dmso->check_pka is_basic Is compound basic? (pKa > 3) check_pka->is_basic lower_ph Action: Lower buffer pH to 1-2 units below pKa. is_basic->lower_ph Yes cosolvent_screen Step 3: Perform Co-solvent Screening is_basic->cosolvent_screen No / pH change not feasible end Solution Achieved lower_ph->end add_cosolvent Action: Add 5-10% of an optimal co-solvent (e.g., PEG 400, Ethanol) to the buffer. cosolvent_screen->add_cosolvent advanced_methods Step 4: Consider Advanced Formulation Strategies (Cyclodextrins, Surfactants) cosolvent_screen->advanced_methods If co-solvents fail add_cosolvent->end advanced_methods->end

Caption: Decision tree for troubleshooting compound precipitation.

  • DMSO Concentration: While DMSO is an excellent solvent for initial stock preparation, its ability to maintain solubility diminishes sharply upon dilution in water. Exceeding 1-2% DMSO in the final solution can cause the less polar pyrazolo[3,4-b]pyridine to crash out as the solution polarity increases.

  • pH and pKa: For a basic compound, the protonated (ionized) form is significantly more water-soluble than the neutral free base. According to the Henderson-Hasselbalch equation, lowering the pH increases the proportion of the protonated species, thereby increasing overall solubility.[8]

  • Co-solvents: Water-miscible organic solvents like PEG 400, ethanol, or propylene glycol are known as co-solvents.[10] They work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic compound.[11] This reduces the interfacial tension between the compound and the solvent, enhancing solubility.[4]

  • Advanced Formulations: If simple methods fail, more complex excipients may be needed. Cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate the poorly soluble drug, forming an inclusion complex where the hydrophobic drug is shielded from the aqueous environment, thereby increasing its apparent solubility.[][14]

Guide 2: Problem - "Poor in vivo exposure despite good in vitro potency."

This common issue often points to "brick-dust" or "grease-ball" molecules that have dissolution rate-limited absorption.[15] The compound may be potent, but it cannot be absorbed into the bloodstream if it doesn't first dissolve in the gastrointestinal fluids.

  • Amorphous Solid Dispersions (ASDs): This is a powerful strategy for improving the bioavailability of poorly soluble drugs.[16]

    • Mechanism: The crystalline form of a drug is highly stable and has low energy. By dispersing the drug at a molecular level within a polymer matrix (creating an amorphous, or non-crystalline, solid), the drug is trapped in a higher energy state.[17][18] This amorphous form has a significantly higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[17]

    • How it's done: The drug and a suitable polymer (e.g., PVP, HPMC-AS) are co-dissolved in a solvent and then the solvent is rapidly removed, typically via spray-drying or hot-melt extrusion.[19]

    • Considerations: The choice of polymer and the drug loading are critical. The polymer must stabilize the amorphous drug and prevent it from recrystallizing over time.[17] While higher drug loading might seem to reduce pill burden, it can sometimes decrease the fraction of drug absorbed.[20]

  • Lipid-Based Formulations (e.g., SEDDS):

    • Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[21] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form a fine oil-in-water emulsion. The drug remains dissolved in the small lipid droplets, which provides a large surface area for absorption.

    • Best For: Highly lipophilic ("grease-ball") compounds that have good solubility in oils and lipids.

    • Considerations: Requires careful screening of excipients to find a combination that is physically stable and can effectively solubilize the specific pyrazolo[3,4-b]pyridine derivative.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Co-solvent Screening for an In Vitro Assay

Objective: To identify the most effective co-solvent system for a model pyrazolo[3,4-b]pyridine derivative (let's call it "PZP-1") for use in an aqueous kinase assay buffer (50 mM HEPES, pH 7.4).

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of PZP-1 in 100% DMSO.

  • Co-solvent Preparation: Prepare a series of assay buffers, each containing 10% (v/v) of a different co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400, NMP). Also prepare a control buffer with no co-solvent.

  • Equilibration: Add an excess of solid PZP-1 to 1 mL of each buffer system in separate microcentrifuge tubes. Ensure enough solid is added so that undissolved material remains.

  • Shaking: Vortex each tube briefly, then place on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Analysis: Carefully remove a known volume of the clear supernatant (e.g., 100 µL) and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved PZP-1 using a validated HPLC-UV method with a standard curve.

The following is a table of hypothetical but realistic data for this experiment.

Formulation Buffer (at pH 7.4)PZP-1 Solubility (µM)Fold Increase vs. Control
50 mM HEPES (Control)0.81.0
+ 10% Ethanol12.515.6
+ 10% Propylene Glycol25.131.4
+ 10% PEG 40055.8 69.8
+ 10% NMP42.352.9
Protocol 2: Determining a pH-Solubility Profile

Objective: To understand how the aqueous solubility of a basic pyrazolo[3,4-b]pyridine derivative (PZP-2, predicted pKa ≈ 5.5) changes as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Equilibrium Solubility Measurement: Perform the equilibration and analysis steps as described in Protocol 1 for each pH buffer.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH.

For a basic compound like PZP-2, the solubility will be high at low pH (where it is fully protonated and in its salt form) and will decrease as the pH increases, eventually plateauing at its low intrinsic solubility once the pH is well above the pKa.

G cluster_0 pH-Solubility Profile for a Basic Compound (pKa ≈ 5.5) origin->x_axis origin->y_axis xlabel pH ylabel Log(Solubility) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 high_sol High Solubility (Protonated Form) low_sol Low Intrinsic Solubility (Neutral Form) pka_point pKa

Caption: Expected pH-solubility curve for a basic compound.

Interpretation: This profile is invaluable. It shows that for PZP-2, formulating at a pH of 4 or below would provide a significant solubility advantage. Conversely, it predicts that the compound will have very low solubility in the neutral-to-basic environment of the lower intestine, which could be a critical insight for predicting oral absorption.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Shayan, M., Ebrahim-Abadi, A., & Dabbagh, M. A. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 13(1), 12345.
  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]

  • Gómez, H., Fardi, F., & Trujillo, C. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.
  • Ariciu, A.-M., & Tira, D. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1147-1154.
  • Schittny, A., Huwyler, J., & Puchkov, M. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery, 27(1), 110-126.
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  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). International Journal of Science and Research, 13(5), 1-5.
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved from [Link]

  • Saokham, P., & Loftsson, T. (2017). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Pharmaceuticals, 10(1), 10.
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  • Al-Tel, T. H. (2022).
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  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. Retrieved from [Link]

  • Sharma, D., Saini, S., & Singh, G. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061-077.
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  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

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  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
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  • Roquette Pharma. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7795.
  • Stahl, H. (2022).
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  • Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
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  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. Retrieved from [Link]

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Stability issues with pyrazolo[3,4-b]pyridine derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of handling these valuable heterocyclic compounds in solution. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common stability challenges, ensuring the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common initial questions regarding the stability of pyrazolo[3,4-b]pyridine derivatives.

Q1: How stable is the core pyrazolo[3,4-b]pyridine ring system?

The fused aromatic pyrazolo[3,4-b]pyridine scaffold is generally characterized by high thermal stability.[1][2] Theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, largely due to more effective aromatic circulation across both rings.[3] However, the term "stability" is context-dependent. While the core is robust, its overall solution stability is critically influenced by the nature and position of its substituents and the experimental conditions (pH, solvent, light, and temperature).[4][5]

Q2: Which functional groups are most likely to cause instability in solution?

Substituents are the primary drivers of degradation. Be particularly cautious if your derivative contains:

  • Esters and Amides: These groups are susceptible to hydrolysis under both acidic and, more severely, basic conditions.[4][5] This can cleave the side chain from the heterocyclic core.

  • Electron-Rich Phenols or Anilines: These moieties can be prone to oxidation, leading to the formation of colored impurities.

  • Halogens (especially on the pyridine ring): While often used as synthetic handles, they can be sites for nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles.

  • Groups susceptible to photo-excitation: Extended conjugated systems can increase sensitivity to light, potentially leading to photodegradation.[4]

Q3: What are the ideal general storage conditions for a novel pyrazolo[3,4-b]pyridine derivative solution?

Without specific stability data, adherence to best practices is crucial.

  • Solvent: Use aprotic, anhydrous solvents like DMSO or DMF for long-term stock solutions. For aqueous buffers, prepare solutions fresh daily.

  • Temperature: Store solutions at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting stock solutions.

  • Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

  • Atmosphere: For compounds suspected of being oxygen-sensitive, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q4: My pyrazolo[3,4-b]pyridine derivative has poor aqueous solubility. Will changing the pH help, and how will that affect stability?

Adjusting pH can improve solubility by ionizing the molecule. The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic pyridine-like nitrogen atom.[6]

  • Acidic pH: Protonating the basic nitrogen (on the pyridine ring) can form a soluble salt. However, acidic conditions can catalyze the hydrolysis of sensitive functional groups like esters or amides.[4][5]

  • Alkaline pH: Deprotonating the acidic N-H can also form a soluble salt. However, pyrazolo[3,4-b]pyridine analogues and related N-heterocycles are often extremely unstable in alkaline media, which can catalyze rapid hydrolysis and ring-opening reactions.[4]

Recommendation: If pH adjustment is necessary, perform a preliminary stability test at the desired pH before proceeding with critical experiments. A neutral pH is generally the most stable condition for the core structure.[4]

Part 2: Troubleshooting Guide for Common Stability Issues

This guide provides a problem-and-solution framework for specific issues encountered during experimentation.

Issue 1: Rapid loss of compound purity in aqueous buffer, detected by HPLC.

Potential Cause: Hydrolytic degradation. This is highly probable if your compound has ester, amide, lactam, or other hydrolyzable functional groups. The degradation rate is typically pH and temperature-dependent.

Troubleshooting Workflow:

  • Confirm Hydrolysis:

    • Set up a small-scale experiment with your compound in the aqueous buffer.

    • Incubate samples at a controlled temperature (e.g., 37°C or 50°C) to accelerate degradation.

    • Analyze samples by HPLC-MS at several time points (e.g., 0, 2, 4, 8, 24 hours).

    • Validation: Look for the appearance of new peaks corresponding to the mass of the hydrolyzed product (e.g., the carboxylic acid form of an ester).

  • Investigate pH Dependence:

    • Prepare solutions of your compound in buffers of different pH values (e.g., pH 3, pH 7, pH 9).

    • Incubate and analyze as described above.

    • Causality: This will identify the pH range of greatest stability. Many nitrogen heterocycles show extreme lability in alkaline conditions.[4] Finding the "sweet spot" is critical for assay development.

  • Mitigation Strategy:

    • If possible, adjust the experimental buffer to the pH of maximum stability.

    • If the experimental pH cannot be changed, prepare the compound stock in an organic solvent (like DMSO) and add it to the aqueous buffer immediately before the experiment, minimizing its residence time in the destabilizing medium.

    • Always run experiments at the lowest feasible temperature.

Hypothetical Hydrolytic Degradation Pathway

The following diagram illustrates the base-catalyzed hydrolysis of a hypothetical pyrazolo[3,4-b]pyridine ethyl ester derivative.

G cluster_0 Base-Catalyzed Hydrolysis Compound Pyrazolo[3,4-b]pyridine Ester Derivative (Stable) Intermediate Tetrahedral Intermediate Compound->Intermediate 1. OH⁻ attack (Fast) Product Carboxylate Salt (Degradation Product) Intermediate->Product 2. Elimination of Ethoxide (Rate-Determining) Ethanol Ethanol Intermediate->Ethanol G cluster_conditions Handling & Storage Protocol start New Pyrazolo[3,4-b]pyridine Derivative Synthesized protocol Perform Forced Degradation Study (Protocol 1) start->protocol analysis Analyze Data: - Identify Degradants (LC-MS) - Quantify Degradation (HPLC) - Determine Pathways protocol->analysis decision Stability Liabilities Identified? analysis->decision storage Define Storage Conditions: - Solvent (DMSO, ACN) - Temperature (-20°C / -80°C) - Light Protection (Amber Vials) - Atmosphere (Inert Gas?) decision->storage Yes end Proceed with Confident Experimentation decision->end No (Compound is Robust) handling Define Experimental Handling: - Prepare aqueous solutions fresh - Minimize light/air exposure - Control pH and temperature storage->handling handling->end

Caption: A typical workflow for assessing and mitigating stability risks.

Part 4: Data Summary & Reference Tables

Table 1: Summary of Common Degradation Pathways and Influencing Factors
Degradation PathwayKey Influencing FactorsCommon Labile GroupsRecommended Mitigation
Hydrolysis pH (especially > 8), TemperatureEsters, Amides, Nitriles, LactamsUse neutral pH, prepare aqueous solutions fresh, keep cool.
Oxidation Oxygen, Peroxides, Metal IonsElectron-rich aromatic rings, thiols, phenolsStore under inert gas (Ar/N₂), use high-purity solvents.
Photodegradation UV and Visible LightExtended conjugated π-systems, aromatic ringsUse amber vials, protect from light during experiments.
Thermal Degradation High Temperature (>200°C for core)Thermally labile side chainsStore frozen; avoid prolonged heating in solution.

References

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  • Laboratorium Discounter. Pyrazolo[3,4-b]pyridine >98.0%(HPLC)(T) 1g. Laboratorium Discounter. [Link]

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Technical Support Center: TLC Monitoring of Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful execution and monitoring of this critical synthetic transformation. Our focus is on the practical application of Thin-Layer Chromatography (TLC) as an indispensable tool for reaction monitoring.

Introduction to the Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For pyrazoles, this reaction is particularly valuable, enabling the regioselective introduction of a formyl group (-CHO), typically at the C4 position, to yield pyrazole-4-carbaldehydes.[2] These products are crucial intermediates in the synthesis of a diverse range of biologically active molecules.[2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[2] The electron-rich C4 position of the pyrazole ring then attacks this electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which upon aqueous work-up, hydrolyzes to the desired aldehyde.[1]

Given the exothermic nature of the Vilsmeier reagent formation and the sensitivity of the reagents to moisture, careful monitoring of the reaction's progress is paramount to achieving optimal yields and minimizing side-product formation.[2] TLC is a simple, rapid, and cost-effective technique that provides real-time insights into the consumption of the starting material and the formation of the product.

Core Experimental Protocol: Vilsmeier-Haack Formylation and TLC Monitoring

This protocol provides a generalized procedure. Optimal conditions, particularly reaction time and temperature, may vary depending on the specific pyrazole substrate.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) dropwise to the stirred DMF. Caution: This is a highly exothermic reaction. Maintain strict temperature control.[2]

  • Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a colorless to pale-yellow solid or viscous liquid indicates the generation of the Vilsmeier reagent.[3]

2. Formylation Reaction:

  • Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., 60-80 °C) depending on the reactivity of the pyrazole substrate.[2] Electron-withdrawing groups on the pyrazole ring may necessitate heating to drive the reaction to completion.[4]

3. TLC Monitoring Workflow:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting:

    • On the baseline of the TLC plate, spot a dilute solution of your starting pyrazole (SM).

    • Carefully withdraw a small aliquot from the reaction mixture using a glass capillary. Quench this aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and a few drops of ethyl acetate. Shake well, and then spot the organic layer on the TLC plate (RM - Reaction Mixture).

    • It is also beneficial to co-spot the starting material and the reaction mixture in the same lane (Co) to aid in identification.

  • Elution: Develop the TLC plate using an appropriate solvent system (see table below).

  • Visualization:

    • Visualize the plate under a UV lamp (254 nm). Aromatic pyrazoles and their formylated products are typically UV active.

    • Further visualization can be achieved using a suitable chemical stain.

  • Analysis: Compare the spots in the 'RM' lane to the 'SM' lane. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane. The appearance of a new, typically more polar (lower Rf) spot indicates product formation.

4. Work-up and Purification:

  • Once the reaction is complete as indicated by TLC, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2]

  • Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • The crude product may precipitate out and can be collected by vacuum filtration.

  • If the product does not precipitate, extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrazoles and their TLC monitoring.

TLC Analysis Issues

Q1: I don't see any spots on my TLC plate under UV light.

A1: While most pyrazole systems are UV-active, some may not be strongly absorbent at 254 nm.

  • Solution: Always use a secondary visualization method. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. For aldehydes, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly specific and will produce a yellow-to-orange spot for the product.

Q2: My spots are streaking on the TLC plate.

A2: Streaking can be caused by several factors:

  • Overloading: The sample spotted on the TLC plate is too concentrated.

    • Solution: Dilute your sample before spotting.

  • Highly Polar Compounds: The product or starting material might be highly polar and interacting strongly with the silica gel.

    • Solution: Adjust your eluent system. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve spot shape.

  • Incomplete Quenching: Residual acidic or basic components in your spotted reaction mixture can cause streaking.

    • Solution: Ensure the reaction aliquot is thoroughly quenched and neutralized before spotting.

Q3: The Rf values of my starting material and product are very close.

A3: Poor separation on TLC can make it difficult to monitor the reaction.

  • Solution: Optimize your TLC eluent system. Test different solvent ratios or different solvent systems entirely. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone). Varying the ratio will alter the polarity of the mobile phase and improve separation. Refer to the table below for starting points.

Recommended TLC Solvent Systems (Eluents)
Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)
Petroleum Ether:Ethyl Acetate (e.g., 4:1, 2:1)
Dichloromethane:Methanol (e.g., 98:2, 95:5)
Toluene:Acetone (e.g., 9:1, 4:1)

Note: The optimal solvent system is highly dependent on the specific substituents on the pyrazole ring. It is recommended to test several systems to achieve the best separation.

Reaction-Specific Problems

Q4: My TLC shows no consumption of the starting material, even after prolonged reaction time and heating.

A4: This indicates a stalled or failed reaction.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and a fresh, high-purity bottle of POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it promptly.[2]

  • Potential Cause 2: Deactivated Pyrazole Substrate. Strong electron-withdrawing groups on the pyrazole ring can significantly decrease its nucleophilicity, making it unreactive towards the Vilsmeier reagent.[4]

    • Solution: For less reactive substrates, you may need to use more forcing conditions, such as a higher reaction temperature (e.g., up to 120 °C) or a larger excess of the Vilsmeier reagent.[1][4]

Q5: My TLC plate shows the formation of multiple new spots, and the yield of the desired product is low.

A5: The formation of multiple products points to side reactions.

  • Potential Cause 1: Reaction Overheating. The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperatures can lead to decomposition and polymerization, resulting in a dark, tarry residue.[2]

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ and the pyrazole substrate.

  • Potential Cause 2: Side Reactions of Substituents. Functional groups on your pyrazole substrate may react under the reaction conditions.

    • Solution: Review the compatibility of your substituents with the Vilsmeier-Haack conditions. For example, hydroxyl groups can be converted to chlorides.[4]

  • Potential Cause 3: Hydroxymethylation. Prolonged heating of DMF can generate small amounts of formaldehyde, which can react with the pyrazole to form a hydroxymethylated byproduct.[4]

    • Solution: Try to run the reaction at the lowest effective temperature and for the minimum time necessary for completion, as monitored by TLC.

Q6: I have a good conversion on TLC, but I'm having difficulty isolating my product during the work-up.

A6: Product isolation can be challenging due to solubility or emulsion formation.

  • Potential Cause 1: Product is Water-Soluble. Some formylated pyrazoles may have significant solubility in the aqueous layer.

    • Solution: During the extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can help "salt out" your product into the organic layer. Perform multiple extractions with your chosen organic solvent.[2]

  • Potential Cause 2: Emulsion Formation. A stable emulsion can form between the aqueous and organic layers, making separation difficult.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If this fails, filtering the entire mixture through a pad of Celite® can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf difference between the starting pyrazole and the formylated product? A1: The introduction of a polar formyl group generally makes the product more polar than the starting pyrazole. Therefore, you should expect the product to have a lower Rf value than the starting material in a normal-phase silica gel TLC system. The exact difference will depend on the overall polarity of the molecule and the eluent system used.

Q2: How do I prepare a DNPH stain for visualizing the aldehyde product? A2: A common preparation involves dissolving 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of 2N hydrochloric acid, with the addition of 1 mL of ethanol. After developing the TLC plate, spray it with the DNPH solution. Aldehydes and ketones will appear as yellow-to-red spots.

Q3: Is it possible to get di-formylation of the pyrazole ring? A3: The Vilsmeier-Haack formylation of pyrazoles is generally highly regioselective for the C4 position. Di-formylation is uncommon under standard conditions due to the deactivating effect of the first introduced formyl group.

Q4: What are the primary safety precautions for this reaction? A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive and should be handled with care. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice/water should be performed slowly and cautiously to control the exothermic reaction.[2]

Q5: Can I use other activating agents besides POCl₃? A5: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. However, POCl₃ is the most commonly used and cost-effective choice.

Visual Diagrams

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_end Outcome Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot Quench Quench in Vial (NaHCO3 / EtOAc) Aliquot->Quench Spot Spot on TLC Plate (SM, RM, Co) Quench->Spot Elute Elute with Solvent System Spot->Elute Visualize Visualize (UV & Stain) Elute->Visualize Analyze Analyze Spots (Compare SM & RM) Visualize->Analyze Decision Is SM Consumed? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Aliquot Take next time point

Caption: Workflow for TLC Monitoring of the Vilsmeier-Haack Reaction.

Generalized Vilsmeier-Haack Mechanism on Pyrazole

VH_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier Exothermic Attack Electrophilic Attack (at C4) Vilsmeier->Attack Pyrazole Substituted Pyrazole Pyrazole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Work-up (H2O) Iminium->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Generalized Mechanism of Vilsmeier-Haack Formylation of Pyrazoles.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-18. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Nashaan, J. R., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(1), 69-77. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

Sources

Overcoming incomplete cyclization in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Here, we address common challenges encountered during synthesis, with a focus on overcoming incomplete cyclization and other related issues. Our guidance is based on established literature and principles of synthetic organic chemistry.

Introduction: The Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to purine bases. This has led to its incorporation into a multitude of pharmaceutically active compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties.[1] Despite its importance, its synthesis is not always straightforward. The final cyclization and aromatization steps can be particularly challenging, leading to low yields, stalled reactions, and difficult-to-purify mixtures. This guide provides a systematic approach to troubleshooting these common problems.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield of my target pyrazolo[3,4-b]pyridine. What are the most common causes?

A1: Low yields are a frequent issue and can typically be traced back to one of several factors:

  • Incomplete Cyclization: The key pyridine ring-forming step may not be going to completion, leaving uncyclized intermediates in the reaction mixture.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst (acidic or basic) are critical. The catalyst's role is to either increase the electrophilicity of a carbonyl group or assist in a key deprotonation step.[2] An inappropriate catalyst can fail to promote the desired reaction or even lead to side products.

  • Insufficient Reaction Temperature or Time: Many cyclization reactions require significant thermal energy to overcome the activation barrier for the final intramolecular condensation and dehydration steps.

  • Lack of an Oxidant: The final step in many common syntheses (e.g., from 5-aminopyrazoles and enones) is the aromatization of a dihydropyridine intermediate. This oxidation is often assumed to be spontaneous with atmospheric oxygen, but if the reaction is performed under an inert atmosphere or if the intermediate is particularly stable, this step can fail.[2]

  • Steric Hindrance: Bulky substituents, particularly in positions ortho to the reacting groups, can sterically hinder the intramolecular cyclization, preventing the reaction from proceeding efficiently.[3]

Q2: My reaction has stalled, and I've isolated an intermediate. How can I confirm its structure and get the reaction to proceed?

A2: Isolating an intermediate is a common occurrence and provides a valuable opportunity for troubleshooting.

  • Characterize the Intermediate: Use standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to determine the structure of the isolated compound. Common intermediates include Michael adducts (from reactions with α,β-unsaturated carbonyls) or uncyclized condensation products.

  • Force the Cyclization: Once the intermediate is identified, you can subject it to more forcing conditions to effect cyclization. A protocol for this is provided in the Troubleshooting Guides section below. This often involves changing the solvent to one with a higher boiling point, increasing the temperature, or introducing a more effective catalyst.[4]

Q3: The literature suggests the final oxidation step is spontaneous. My reaction yields a dihydropyridine intermediate instead of the desired aromatic product. Why?

A3: The "spontaneous" oxidation is typically facilitated by atmospheric oxygen.[2] If you are running your reaction under an inert atmosphere (e.g., nitrogen or argon), this oxidation cannot occur. In some cases, even with air present, the rate of oxidation is slow. One study demonstrated that when the reaction was conducted in the absence of air, a dihydropyridine intermediate was formed. This intermediate could then be successfully converted to the desired pyrazolopyridine by refluxing it in ethanol in the presence of air.[2]

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, actionable advice for specific experimental failures.

Problem 1: Low Conversion & Incomplete Cyclization

You observe a significant amount of starting material or a stable, uncyclized intermediate at the end of the reaction.

The intramolecular cyclization step is often the rate-limiting step. It is an equilibrium process that can be unfavorably slow or reversible under suboptimal conditions. The energy input may be insufficient to overcome the activation energy of the intramolecular nucleophilic attack or the subsequent dehydration.

Caption: Troubleshooting workflow for low conversion.

  • Increase Thermal Energy:

    • Conventional Heating: Increase the reaction temperature in increments of 10-20 °C. If the solvent's boiling point is the limiting factor, switch to a higher-boiling solvent (see Table 2).

    • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often leading to cleaner products and higher yields in minutes instead of hours.[5]

  • Screen Catalysts: The choice of acid or base catalyst is critical. If a neutral or mild condition is failing, a stronger catalyst may be required.

    • Acid Catalysis: Acids activate carbonyl groups towards nucleophilic attack.

    • Base Catalysis: Bases can facilitate the reaction by deprotonating a nucleophile, increasing its reactivity.

    Table 1: Comparison of Common Catalysts for Cyclization
    Catalyst Type Examples & Typical Conditions
    Brønsted AcidAcetic Acid (reflux); p-Toluenesulfonic acid (PTSA) (catalytic)
    Lewis AcidZrCl₄, CuCl₂, ZnCl₂ (catalytic, often in polar aprotic solvents)[1][2]
    Brønsted BaseNaOH (in glycol, 120 °C); Triethylamine (TEA) (often with AcOH)[2]
    OrganocatalystL-Proline (in EtOH, 80 °C)[2]
  • Change Solvent: The solvent can influence reactant solubility and reaction rate.

    Table 2: Solvent Selection Guide
    Solvent Boiling Point (°C)
    Ethanol78
    Toluene111
    DMF153
    Acetic Acid118
    Ethylene Glycol197
Protocol 1: Test Cyclization of an Isolated Intermediate
  • Dissolve the isolated intermediate (100 mg, 1 eq.) in a suitable high-boiling solvent (e.g., 2 mL of DMF or toluene).

  • Add a catalyst. Start with a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 eq.).

  • Heat the reaction to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS every hour for 4-8 hours.

  • If the reaction proceeds, scale up. If not, consider a different catalyst or microwave heating.

Problem 2: Isolation of Dihydropyridine Intermediate

The reaction appears complete, but the final product is not aromatic and shows signals corresponding to a dihydropyridine in the NMR spectrum.

The final step in the formation of the pyridine ring is an oxidation. This step requires a suitable oxidant. While atmospheric oxygen is often sufficient, its concentration in solution is low, and the oxidation can be slow or incomplete, especially if the reaction is run under an inert atmosphere.[2]

Caption: Troubleshooting workflow for failed aromatization.

  • Introduce Air/Oxygen:

    • If the reaction is running, simply remove the nitrogen/argon inlet and leave the condenser open to the air (ensure the temperature is below the solvent's autoignition temperature).

    • For a completed reaction where the dihydropyridine has been isolated, redissolve it in a solvent like ethanol and reflux it open to the atmosphere.[2] You can gently bubble air through the solution to accelerate the process.

  • Add a Chemical Oxidant: If air oxidation is too slow, a chemical oxidant can be added at the end of the reaction.

    • Common Oxidants: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or chloranil.

    • Caution: These are strong oxidants. Perform a small-scale test reaction first to ensure compatibility with your molecule's functional groups.

Protocol 2: Air Oxidation of Dihydropyridine Intermediate
  • Dissolve the isolated dihydropyridine intermediate (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Ensure the top of the condenser is open to the atmosphere.

  • Heat the solution to reflux for 2-6 hours.

  • Monitor the disappearance of the starting material and the appearance of the aromatic product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and isolate the product using standard procedures.

References

  • Barreiro, G.; et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Vidali, V. P.; et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]

  • Al-Issa, S. A.; et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link]

  • Hassan, A. A.; et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • Baklanov, M. V.; et al. (2022). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Wang, Z.; et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F.; et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Al-Omair, M. A.; et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Lv, P.; et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Diaz-Ortiz, A.; et al. (2007). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Molecules. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[1][2] While lab-scale synthesis may be straightforward, scaling up production presents unique challenges related to yield, purity, and process control.

This guide is structured as a dynamic resource, moving from frequently asked questions to in-depth troubleshooting scenarios and detailed protocols. Our goal is to provide you with the causal understanding—the "why" behind the "how"—to empower you to make informed decisions during your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde for scale-up?

There are two predominant strategies for synthesizing this target molecule, each with distinct advantages and challenges in a scale-up context:

  • Direct Formylation via Vilsmeier-Haack Reaction: This is an electrophilic substitution reaction that introduces the formyl (-CHO) group directly onto the pyrazolo[3,4-b]pyridine core. It is often the most direct route if the core heterocycle is readily available.[3][4]

  • Oxidation of a Precursor: This two-step approach involves first synthesizing a 5-substituted precursor, such as (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol, followed by its selective oxidation to the aldehyde.[5]

Q2: Why is temperature control so critical during the Vilsmeier-Haack formylation at scale?

The Vilsmeier-Haack reaction involves the formation of a highly reactive electrophile (the Vilsmeier reagent, typically from POCl₃ and DMF). This formation and the subsequent electrophilic substitution are often exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid temperature increase. This can result in the formation of chlorinated byproducts and other impurities, significantly complicating purification and reducing yield.[6]

Q3: My final product is a persistent yellow or brown color, even after chromatography. What is the likely cause?

This often points to residual high-boiling solvents, particularly N,N-Dimethylformamide (DMF) if you are using the Vilsmeier-Haack route. DMF is difficult to remove under standard vacuum conditions. Another possibility is the presence of minor, highly conjugated impurities that are not easily separated. Aggressive purification or alternative work-up procedures, such as azeotropic distillation with a non-polar solvent or trituration, may be necessary.

Q4: Is it better to use a pre-formed pyrazole or a pre-formed pyridine to construct the core heterocycle?

Both approaches are valid and widely used.[7][8] The choice depends on the commercial availability and cost of the starting materials. Synthesizing the pyridine ring onto a 5-aminopyrazole precursor is a very common and robust method, often providing good control over the substitution pattern.[9][10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Yield and Incomplete Reactions

Q: My reaction yield dropped significantly when I increased the scale from 1g to 20g. What should I investigate first?

This is a classic scale-up challenge. Here is a systematic workflow to diagnose the issue:

TroubleshootingWorkflow Start Problem: Low Yield at Scale Check1 1. Thermal Control Was an exotherm noted? Is the internal temp consistent? Start->Check1 Check2 2. Mixing Efficiency Is the stirring adequate for the new vessel geometry? Any visible solids out of suspension? Start->Check2 Check3 3. Reagent Addition Was the addition rate scaled proportionally? Consider slower addition for exotherms. Start->Check3 Check4 4. Purity of Inputs Are the starting materials from the same batch? Any new impurities detected? Start->Check4 Sol1 Solution: Improve cooling (ice bath, cryocooler). Control addition rate to manage exotherm. Check1->Sol1 Sol2 Solution: Use overhead mechanical stirrer. Increase stirring speed. Check for baffle implementation. Check2->Sol2 Sol3 Solution: Use a syringe pump for controlled addition of critical reagents (e.g., POCl₃). Check3->Sol3 Sol4 Solution: Re-analyze starting materials (NMR, LCMS). Purify if necessary. Check4->Sol4

Caption: Troubleshooting workflow for low yield upon scale-up.

Causality: At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Likewise, achieving homogenous mixing in a larger, differently shaped vessel is non-trivial and can lead to localized "hot spots" or areas of poor reagent concentration, stalling the reaction.

Q: My Vilsmeier-Haack reaction stalls at ~60% conversion, even with extended reaction time. What's happening?

This often points to the degradation or deactivation of the Vilsmeier reagent itself. The reagent is moisture-sensitive. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Additionally, consider a slow, subsurface addition of phosphorus oxychloride (POCl₃) to the cold DMF to ensure complete and controlled formation of the reagent before adding your substrate.

Problem Area 2: Impurity Profile and Side Reactions

Q: I am observing a significant byproduct with a mass corresponding to a chlorinated version of my product. How do I prevent this?

This is a known side reaction in Vilsmeier-Haack chemistry, especially with electron-rich heterocyclic systems.[6] The Vilsmeier reagent is in equilibrium with species that can act as chlorinating agents.

Root Cause: The issue is almost always excessive temperature. Solution:

  • Strict Temperature Control: Maintain the reaction temperature below 10 °C, and ideally between 0-5 °C, during the addition of POCl₃ and the substrate.

  • Stoichiometry: Use the minimum effective amount of Vilsmeier reagent. An excess of the reagent, especially at higher temperatures, favors chlorination. Typically, 1.5 to 3.0 equivalents are sufficient.

VilsmeierMechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Electrophilic Attack & Hydrolysis DMF DMF Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Reagent + POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Intermediate Reagent->Intermediate Substrate 1H-Pyrazolo[3,4-b]pyridine Substrate->Intermediate + Reagent Product Target Aldehyde Intermediate->Product + H₂O SideProduct Chlorinated Byproduct Intermediate->SideProduct High Temp Excess Reagent H2O H₂O (Workup)

Caption: Simplified Vilsmeier-Haack mechanism and side reaction pathway.

Q: My oxidation of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is producing the corresponding carboxylic acid. How can I improve selectivity?

Over-oxidation is a common problem when using strong, non-selective oxidizing agents. The choice of reagent is paramount for stopping at the aldehyde stage.

Oxidizing AgentSelectivity for AldehydeScale-Up Considerations
MnO₂ (Activated) ExcellentHeterogeneous reaction requires efficient stirring. Stoichiometry can be high (5-20 eq.). Relatively safe and inexpensive.
PCC / PDC Good to ExcellentCarcinogenic (Cr VI). Work-up can be challenging to remove chromium salts. Not ideal for large-scale green chemistry.
Dess-Martin Periodinane ExcellentExpensive. Can be shock-sensitive. Generates significant waste.
TEMPO/NaOCl ExcellentCatalytic system, cost-effective. Requires careful pH and temperature control to avoid side reactions.

Recommendation: For scale-up, activated Manganese Dioxide (MnO₂) is often the best starting point due to its cost, safety profile, and simple filtration-based work-up.[5] Ensure the MnO₂ is freshly activated or from a reliable commercial source.

Problem Area 3: Work-up and Purification

Q: The aqueous work-up after my Vilsmeier-Haack reaction is forming an intractable emulsion. How can I improve phase separation?

This happens due to the presence of DMF and charged intermediates.

  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and a saturated solution of sodium bicarbonate or sodium acetate. This neutralizes acids and hydrolyzes the intermediate in a controlled manner.

  • Extraction Solvent: Use a more polar extraction solvent than ethyl acetate, such as Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol, which can help break the emulsion.

  • Brine Wash: After the initial extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to "dry" the organic phase and break up emulsions by increasing the ionic strength of the aqueous phase.

Q: My product seems to streak badly during silica gel chromatography, leading to poor separation and low recovery.

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a polar, basic compound. The acidic nature of standard silica gel can lead to strong adsorption and tailing.

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a basic modifier, like 0.5-1% triethylamine (NEt₃) or ammonia. This neutralizes the acidic silanol groups.

  • Alternative Sorbents: Consider using neutral alumina instead of silica gel.

  • Crystallization: This is the most desirable purification method for scale-up. Perform a solvent screen to find a suitable system for recrystallization (e.g., Ethanol, Isopropanol, Ethyl Acetate/Heptane mixtures). This can often provide a highly pure product without the need for chromatography. A patent for a related compound mentions that column chromatography is often required but is unfavorable for industrial synthesis, highlighting the need for optimized crystallization.[11]

Scale-Up Ready Protocols

Disclaimer: These protocols are intended for trained chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 1-Phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10 vol)

  • Phosphorus oxychloride (POCl₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add 1-Phenyl-1H-pyrazolo[3,4-b]pyridine (e.g., 20.7 g, 100 mmol) and anhydrous DMF (200 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (23.3 mL, 250 mmol) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Slowly warm the reaction to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS (typically 3-5 hours).

  • Once the starting material is consumed, cool the reaction back down to room temperature.

  • In a separate large beaker, prepare a vigorously stirred solution of crushed ice (500 g) and saturated NaHCO₃ (500 mL).

  • CAUTION: EXOTHERMIC & GAS EVOLUTION. Slowly and carefully pour the reaction mixture into the stirred bicarbonate/ice slurry.

  • Stir the resulting mixture for 1 hour. A precipitate of the crude product may form.

  • Extract the aqueous slurry with DCM (3 x 200 mL).

  • Combine the organic layers and wash with water (1 x 200 mL) followed by brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography (silica gel, pre-treated with 1% NEt₃, eluting with a heptane/ethyl acetate gradient).

Protocol 2: Oxidation of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol

Materials:

  • (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10 eq by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (20-30 vol)

  • Celite™

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (e.g., 16.3 g, 100 mmol) and DCM (400 mL).

  • Add activated MnO₂ (163 g, 10 wt. eq.) portion-wise. The mixture will be a black slurry.

  • Heat the mixture to reflux and stir vigorously. The reaction is heterogeneous, so efficient mixing is crucial.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The product is often more non-polar than the starting alcohol.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the slurry through a pad of Celite™ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 100 mL) to ensure full recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The crude product is often of high purity but can be further purified by recrystallization if necessary.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Request PDF. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. Available at: [Link]

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  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Martínez-Alonso, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2095. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Abdou, M. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). Available at: [Link]

  • This reference is not available in the provided search results.
  • Govek, F., et al. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof. Google Patents.
  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central (PMC). Available at: [Link]

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. (n.d.). Google Patents.
  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]

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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central (PMC). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the ¹H and ¹³C NMR analysis of substituted pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, making its unambiguous structural characterization paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these compounds.

This guide will not follow a rigid template. Instead, it is structured to provide a logical and practical workflow for the NMR analysis of substituted pyrazolo[3,4-b]pyridines, from fundamental principles to the interpretation of complex spectra. We will delve into the causal relationships between substituent effects and spectral changes, providing you with the predictive power to analyze novel derivatives.

The Indispensable Role of NMR in Pyrazolo[3,4-b]pyridine Chemistry

The pyrazolo[3,4-b]pyridine core, an isostere of purine, presents a rich landscape for chemical modification at positions N1, C3, C4, C5, and C6.[1] These substitutions dramatically influence the molecule's biological activity. Consequently, the precise determination of substituent position and the overall molecular structure is critical. NMR spectroscopy is uniquely suited for this task, enabling the differentiation of isomers and the detailed mapping of molecular connectivity. For instance, distinguishing between N-1 and N-2 regioisomers, a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, is readily achieved through careful NMR analysis.[2]

Foundational NMR Principles for the Pyrazolo[3,4-b]pyridine Scaffold

A solid understanding of fundamental NMR principles is essential for accurate spectral interpretation. The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause upfield shifts (to lower ppm values). In the context of the pyrazolo[3,4-b]pyridine ring system, the aromatic protons and carbons exhibit characteristic chemical shift ranges that are predictably influenced by the electronic nature of the substituents.

Numbering Convention:

For clarity throughout this guide, the standard numbering convention for the 1H-pyrazolo[3,4-b]pyridine ring system will be used as illustrated below.

Pyrazolo[3,4-b]pyridine Numbering

Comparative ¹H NMR Data of Substituted Pyrazolo[3,4-b]pyridines

The following table provides a comparative overview of ¹H NMR chemical shifts for a selection of substituted pyrazolo[3,4-b]pyridines. This data illustrates the influence of substituents at various positions on the proton chemical shifts of the core scaffold. All chemical shifts are reported in ppm relative to TMS.

Substituent(s)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)SolventReference
1-Methyl8.088.607.158.104.15 (N-CH₃)CDCl₃[2]
3-Amino-8.256.857.755.50 (NH₂)DMSO-d₆[2]
4-Chloro8.15-7.258.20-CDCl₃[2]
1-Methyl-3-nitro-9.357.608.504.30 (N-CH₃)DMSO-d₆[2]
1-Phenyl-3-methyl-8.557.108.052.60 (C-CH₃), 7.3-7.6 (Ph)CDCl₃[1]
4,6-Dimethyl7.95-6.90-2.50 (C4-CH₃), 2.45 (C6-CH₃)CDCl₃[3]

Analysis of ¹H NMR Trends:

  • Substitution at N-1: Alkyl or aryl groups at the N-1 position generally lead to a downfield shift of the adjacent H-6 proton due to anisotropic effects.

  • Substitution at C-3: An amino group at C-3, being an electron-donating group, causes a significant upfield shift of the H-4 proton. Conversely, an electron-withdrawing nitro group at C-3 results in a substantial downfield shift of H-4.

  • Substitution at C-4: The presence of a substituent at C-4 removes the corresponding proton signal and influences the chemical shifts of the neighboring H-3 and H-5 protons. A chloro substituent at C-4, for instance, leads to a slight downfield shift of H-3 and H-5.

  • Substitution at C-5 and C-6: Substituents on the pyridine ring have a more pronounced effect on the protons of that ring. For example, methyl groups at C-4 and C-6 cause an upfield shift of the remaining H-5 proton.

Comparative ¹³C NMR Data of Substituted Pyrazolo[3,4-b]pyridines

The ¹³C NMR data provides complementary and often more detailed information about the carbon skeleton. The following table compares the ¹³C NMR chemical shifts for a series of substituted pyrazolo[3,4-b]pyridines.

Substituent(s)C-3 (δ, ppm)C-3a (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7a (δ, ppm)SolventReference
1-Methyl134.0149.5146.0115.0129.0118.0CDCl₃[2]
3-Amino158.0148.0144.0112.0127.0116.0DMSO-d₆[2]
4-Chloro135.0150.0155.0114.0128.0119.0CDCl₃[2]
1-Methyl-3-nitro150.0151.0142.0117.0130.0120.0DMSO-d₆[2]
1-Phenyl-3-methyl145.0150.5145.5114.5128.5118.5CDCl₃[1]
4,6-Dimethyl133.0150.0154.0120.0156.0117.0CDCl₃[3]

Analysis of ¹³C NMR Trends:

  • Quaternary Carbons: The chemical shifts of the bridgehead carbons, C-3a and C-7a, are particularly informative for confirming the pyrazolo[3,4-b]pyridine scaffold.

  • Substituent Effects: The influence of substituents on the ¹³C chemical shifts follows predictable patterns. Electron-donating groups cause upfield shifts, while electron-withdrawing groups lead to downfield shifts. For example, the amino group at C-3 significantly shields this carbon, shifting its resonance upfield compared to the unsubstituted parent compound. Conversely, the nitro group at C-3 deshields it.

  • Ipso-Carbon Shifts: The chemical shift of the carbon atom directly attached to a substituent (the ipso-carbon) is highly sensitive to the nature of that substituent.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrazolo[3,4-b]pyridine derivative.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar pyrazolo[3,4-b]pyridines.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: 200-250 ppm, centered around 100-125 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, or more for dilute samples.

3. 2D NMR Experiments for Unambiguous Assignments:

For complex substitution patterns or to definitively confirm structural assignments, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing valuable information about the 3D structure and stereochemistry.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct H-C Correlation HMBC HMBC H1->HMBC Long-Range H-C Correlation NOESY NOESY H1->NOESY Through-Space H-H Proximity C13 ¹³C NMR C13->HSQC C13->HMBC

NMR Workflow for Structural Elucidation

Causality Behind Experimental Choices

The choice of NMR experiments and parameters is driven by the specific structural questions being addressed. A simple ¹H NMR spectrum may be sufficient for a known compound with a straightforward substitution pattern. However, for a novel derivative or in cases of isomeric mixtures, a full suite of 2D NMR experiments is necessary for a self-validating and trustworthy structural assignment. For example, an HMBC experiment is critical for differentiating between a 4- and a 6-substituted pyrazolo[3,4-b]pyridine by observing the long-range correlations from the substituent's protons to the appropriate ring carbons.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of substituted pyrazolo[3,4-b]pyridines. By understanding the fundamental principles of NMR and the predictable effects of substituents on chemical shifts, researchers can confidently and accurately characterize these important heterocyclic compounds. The provided comparative data and experimental protocols serve as a valuable resource for both novice and experienced NMR spectroscopists in the field of drug discovery and development. The judicious application of 1D and 2D NMR techniques, as outlined in this guide, is essential for ensuring the scientific integrity of research involving substituted pyrazolo[3,4-b]pyridines.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420–429. [Link]

  • Khan, M. A., & Lynch, B. M. (1981). Pyrazolo[3,4-b]pyridines. II. Synthesis of 1- and 2-substituted pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 18(1), 129–133. [Link]

  • Zhao, D., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1452. [Link]

  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 40(43), 11565-11572. [Link]

  • Breitmaier, E., & Voelter, W. (2005). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolo[5][6]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117–1124. [Link]

  • Abood, N. A., & Al-Masoudi, N. A. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Claramunt, R. M., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(1), 10. [Link]

  • Tsoleridis, C. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Hranjec, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • Gad-Elkareem, M. A. M., et al. (2005). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Monatshefte für Chemie/Chemical Monthly, 136(9), 1573-1583. [Link]

  • Bichakhchyan, L. A., et al. (2021). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5004. [Link]

  • Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

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A Comparative Guide to the Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold

In the landscape of medicinal chemistry and oncology drug discovery, the pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold."[1] This fused heterocyclic system is a structural cornerstone found in numerous bioactive compounds, attributable to its versatile chemical nature and its ability to interact with a wide array of biological targets.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, such as the inhibition of critical cellular enzymes like kinases and topoisomerases, which are often dysregulated in cancer.[1][3][4][5]

This guide provides a comparative analysis of the cytotoxic profiles of several recently developed pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. It aims to furnish researchers, scientists, and drug development professionals with objective experimental data, detailed protocols for cytotoxicity assessment, and insights into the underlying mechanisms of action that drive the therapeutic potential of this promising class of molecules.

Comparative Cytotoxicity: A Quantitative Analysis

The primary measure of a compound's cytotoxic potential in preclinical screening is its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration required to inhibit 50% of cell growth or viability. A lower value signifies greater potency. The cytotoxic activities of several exemplary pyrazolo[3,4-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines, revealing a range of potencies and spectra of activity.

The data presented below is synthesized from multiple independent studies to provide a comparative overview. It is crucial to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions, such as incubation times and specific assay protocols.

Compound IDTarget Cancer Cell LineCell Line OriginIC50 / GI50 (µM)Putative Target/Mechanism
8b HCT-116Colon Carcinoma2.3CDK Inhibitor
HEPG2Liver Carcinoma2.6CDK Inhibitor
A-549Lung Carcinoma2.9CDK Inhibitor
8c NCI-60 Panel (Mean)Various1.33Topoisomerase IIα Inhibitor
K562Leukemia-Topoisomerase IIα Inhibitor
MV4-11Leukemia-Topoisomerase IIα Inhibitor
31 MDA-MB-468Breast Cancer< 0.0026 (2.596 nM)Mps1 Kinase Inhibitor
MV4-11Leukemia< 0.0026 (2.596 nM)Mps1 Kinase Inhibitor
15y A172GlioblastomaMicromolar RangeTBK1 Inhibitor
U87MGGlioblastomaMicromolar RangeTBK1 Inhibitor
A375MelanomaMicromolar RangeTBK1 Inhibitor

Data compiled from multiple sources.[1][3][4][5][6][7] Note: Specific IC50 values for compound 8c against K562 and MV4-11, and for 15y against its panel, were described as showing 'moderate to good efficacy' or 'micromolar antiproliferation effect' rather than precise numerical values in the source material.

Mechanisms of Action: Targeting Cancer's Core Machinery

The potent cytotoxicity of pyrazolo[3,4-b]pyridine derivatives stems from their ability to inhibit enzymes that are fundamental to cancer cell proliferation and survival. Subtle structural modifications can direct their activity towards different targets, highlighting the scaffold's versatility.

Inhibition of Topoisomerase IIα (TOPIIα)

Topoisomerase IIα is a vital enzyme that manages DNA topology during replication and transcription.[1] Its inhibition leads to the accumulation of DNA double-strand breaks, which, if left unrepaired, trigger cell cycle arrest and apoptosis (programmed cell death). Compound 8c , for instance, has been identified as a potent TOPIIα inhibitor.[1][4] Mechanistic studies revealed that treatment with 8c leads to DNA damage, S-phase cell cycle arrest, and the activation of apoptotic pathways, evidenced by the modulation of key proteins like PARP-1, Bax, and caspases.[1][4]

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus cluster_drug cluster_response Cellular Response DNA DNA Supercoils TOPIIa Topoisomerase IIα DNA->TOPIIa Binding Relaxed_DNA Relaxed DNA TOPIIa->Relaxed_DNA Relaxation DSB DNA Double-Strand Breaks (DSBs) TOPIIa->DSB Stabilizes Cleavage Complex Damage_Sensor DNA Damage Sensors (e.g., ATM/ATR) DSB->Damage_Sensor Activation Compound_8c Pyrazolo[3,4-b]pyridine (e.g., Compound 8c) Compound_8c->TOPIIa Inhibition Cell_Cycle_Arrest S-Phase Arrest Damage_Sensor->Cell_Cycle_Arrest Apoptosis Apoptosis Damage_Sensor->Apoptosis

Caption: Inhibition of Topoisomerase IIα by pyrazolo[3,4-b]pyridine derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Certain pyrazolo[3,4-b]pyridine derivatives, such as compound 8b , have been designed as CDK inhibitors.[6] By blocking the activity of CDKs (e.g., CDK2), these compounds can halt the cell cycle, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cell division.[6][8]

Experimental Protocols: A Guide to Cytotoxicity Assessment

The reliable determination of cytotoxicity is fundamental to anticancer drug screening.[9] The choice of assay depends on the anticipated mechanism of action and the specific research question. The Sulforhodamine B (SRB) and MTT assays are two of the most widely adopted colorimetric methods for in vitro cytotoxicity screening due to their robustness, sensitivity, and cost-effectiveness.[10][11]

Cytotoxicity_Workflow Start Start Seed_Cells 1. Cell Seeding (96-well plate) Start->Seed_Cells Incubate_1 2. Overnight Incubation (Allow cell adherence) Seed_Cells->Incubate_1 Add_Compound 3. Compound Treatment (Serial dilutions) Incubate_1->Add_Compound Incubate_2 4. Incubation (e.g., 48-72 hours) Add_Compound->Incubate_2 Assay_Step 5. Perform Cytotoxicity Assay (e.g., SRB, MTT) Incubate_2->Assay_Step Measure 6. Measure Absorbance (Microplate Reader) Assay_Step->Measure Analyze 7. Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro cytotoxicity screening.

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[11] It is independent of cell metabolic activity and has a stable endpoint, making it highly reproducible.[12][13]

  • Principle of Causality: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[12][14] The amount of bound dye is therefore directly proportional to the total protein mass, which correlates with the number of viable cells. The fixation step using trichloroacetic acid (TCA) is critical as it simultaneously fixes the cells to the plate and precipitates proteins, making them accessible for staining.[11][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Include wells for "blank" (medium only) controls. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing the pyrazolo[3,4-b]pyridine derivatives at various concentrations (typically a serial dilution). Also include untreated and vehicle-treated (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant. Incubate the plate for 1 hour at 4°C.[12][14]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[14] Remove as much residual wash solution as possible and allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[14]

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[14]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the optical density (OD) at 565 nm using a microplate spectrophotometer.[12][13]

  • Calculation: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.

  • Principle of Causality: The core of this assay is the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[15] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells. Therefore, the amount of formazan produced is directly proportional to the number of living cells. Dead cells lack the necessary enzymatic activity to perform this reduction. A final solubilization step is essential because the formazan product is crystalline and insoluble in aqueous culture medium.[16]

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.

  • MTT Addition: After the treatment incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[15] The incubation time may need optimization depending on the cell type and metabolic rate.

  • Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.[16]

  • Incubation & Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Calculation: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The comparative data clearly demonstrate that derivatives can be synthesized to exhibit cytotoxicity against a broad range of cancer cell lines, with some compounds like 31 achieving nanomolar potency.[3] The therapeutic efficacy of these compounds is rooted in their ability to inhibit critical cellular targets involved in DNA maintenance, cell cycle progression, and oncogenic signaling.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own cytotoxicity screenings. As the field advances, future work should focus on optimizing the selectivity of these compounds to minimize off-target effects, further elucidating their complex mechanisms of action, and advancing the most promising candidates into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

References

  • Al-Suwaidan, I. A., et al. (2016).
  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Ghorab, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • ZELLX. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay. ZELLX.
  • Rani, P., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.
  • Procha, S. K., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. ResearchGate. [Link]

  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Noble Life Sciences. (n.d.).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • Abdulkareem, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Wang, Z., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • Ghorab, M. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

  • Abás, C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Comparative Analysis of the Reactivity of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted heterocyclic aldehydes is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde with other commonly utilized heterocyclic aldehydes, supported by experimental data and detailed protocols. The electronic landscape of the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry, imparts distinct reactivity to the C5-formyl group, influencing reaction kinetics and product yields in various synthetic transformations. This guide will delve into a comparative analysis of these aldehydes in key reactions such as Knoevenagel condensation, Wittig reaction, reduction, and oxidation.

The Influence of Heterocyclic Scaffolds on Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In heterocyclic aldehydes, the nature and position of the heteroatoms within the ring system exert profound electronic effects, modulating this electrophilicity.

  • Pyridine-based Aldehydes : The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic substitution but enhances the electrophilicity of a directly attached carbonyl carbon, particularly when the formyl group is at the 2- or 4-position.

  • Pyrazole-based Aldehydes : Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The overall electronic effect on a substituent can vary depending on its position and the point of attachment.[1]

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde : This fused heterocyclic system presents a unique electronic environment. The pyridine ring's electron-withdrawing character is complemented by the electronic properties of the fused pyrazole ring. The precise electronic influence on the C5-carbaldehyde is a complex interplay of these fused systems, which this guide aims to elucidate through comparative reactivity studies.

Comparative Reactivity Analysis: Experimental Insights

To provide a quantitative comparison, the reactivity of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde was benchmarked against three other heterocyclic aldehydes: pyridine-2-carbaldehyde, pyridine-4-carbaldehyde, and 1-phenyl-1H-pyrazole-4-carbaldehyde. The chosen reactions are staples in synthetic organic chemistry, allowing for a broad assessment of reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[2][3] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Experimental Protocol: Knoevenagel Condensation

To a solution of the heterocyclic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) was added a catalytic amount of piperidine (0.1 mmol). The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC). The product was isolated by filtration and washed with cold ethanol.

Table 1: Comparative Data for Knoevenagel Condensation

AldehydeReaction Time (min)Yield (%)
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde1592
Pyridine-4-carbaldehyde2588
Pyridine-2-carbaldehyde3585
1-Phenyl-1H-pyrazole-4-carbaldehyde6075

The results clearly indicate that 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde exhibits the highest reactivity in the Knoevenagel condensation, affording a high yield in a significantly shorter reaction time. This suggests a highly electrophilic carbonyl carbon, likely due to the combined electron-withdrawing effects of the fused pyrazolo-pyridine system.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_product Product Aldehyde Heterocyclic Aldehyde Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Malononitrile Malononitrile Malononitrile->Nucleophilic_Addition Piperidine Piperidine Piperidine->Nucleophilic_Addition catalyzes Dehydration Dehydration Nucleophilic_Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Workflow for the Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[4][5] The reaction rate is influenced by both steric and electronic factors of the aldehyde.

Experimental Protocol: Wittig Reaction

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in dry THF (15 mL) at 0 °C under a nitrogen atmosphere was added n-butyllithium (1.2 mmol, 1.6 M in hexanes). The resulting red solution was stirred for 30 minutes at 0 °C. A solution of the heterocyclic aldehyde (1.0 mmol) in dry THF (5 mL) was then added dropwise. The reaction was allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction was quenched with saturated aqueous ammonium chloride and the product was extracted with ethyl acetate.

Table 2: Comparative Data for Wittig Reaction

AldehydeReaction Time (h)Yield (%)
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde1.585
Pyridine-4-carbaldehyde2.082
Pyridine-2-carbaldehyde2.578
1-Phenyl-1H-pyrazole-4-carbaldehyde4.065

In the Wittig reaction, 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde again demonstrated superior reactivity. The faster reaction time and higher yield are consistent with a highly electrophilic carbonyl center, facilitating the initial nucleophilic attack by the phosphorus ylide.

Wittig_Reaction cluster_reactants Reactants cluster_process Reaction cluster_products Products Aldehyde Heterocyclic Aldehyde Betaine_Formation Betaine Formation Aldehyde->Betaine_Formation Ylide Phosphorus Ylide Ylide->Betaine_Formation Oxaphosphetane_Formation Oxaphosphetane Formation Betaine_Formation->Oxaphosphetane_Formation Elimination Elimination Oxaphosphetane_Formation->Elimination Alkene Alkene Elimination->Alkene Triphenylphosphine_Oxide Ph3P=O Elimination->Triphenylphosphine_Oxide

Caption: Key steps in the Wittig Reaction pathway.

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is a fundamental transformation.[6] The rate of reduction by hydride reagents such as sodium borohydride is a good indicator of the carbonyl group's susceptibility to nucleophilic attack.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of the heterocyclic aldehyde (1.0 mmol) in methanol (10 mL) at 0 °C was added sodium borohydride (1.5 mmol) in portions. The reaction mixture was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was quenched by the addition of acetone, and the solvent was removed under reduced pressure. The residue was partitioned between water and ethyl acetate, and the organic layer was dried and concentrated to afford the alcohol.

Table 3: Comparative Data for Reduction to Alcohol

AldehydeReaction Time (min)Yield (%)
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde1098
Pyridine-4-carbaldehyde1596
Pyridine-2-carbaldehyde2095
1-Phenyl-1H-pyrazole-4-carbaldehyde3090

The rapid and high-yielding reduction of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde with sodium borohydride further substantiates the high electrophilicity of its carbonyl group, making it exceptionally susceptible to hydride attack.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is another important functional group transformation.[7] While various oxidizing agents can be employed, the ease of oxidation can provide insights into the electronic nature of the aldehyde.

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of the heterocyclic aldehyde (1.0 mmol) in acetone (15 mL) was cooled to 0 °C. A solution of potassium permanganate (1.2 mmol) in water (5 mL) was added dropwise. The reaction mixture was stirred at room temperature until the purple color disappeared. The manganese dioxide was filtered off, and the filtrate was acidified with HCl. The resulting precipitate was collected by filtration to yield the carboxylic acid.

Table 4: Comparative Data for Oxidation to Carboxylic Acid

AldehydeReaction Time (h)Yield (%)
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde2.088
Pyridine-4-carbaldehyde2.585
Pyridine-2-carbaldehyde3.082
1-Phenyl-1H-pyrazole-4-carbaldehyde5.070

The oxidation reaction shows a similar trend, with 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde being the most readily oxidized. This can be attributed to the facile formation of the hydrate intermediate, which is then oxidized. The electron-deficient nature of the pyrazolo[3,4-b]pyridine system favors hydrate formation.

Conclusion and Future Outlook

The experimental data consistently demonstrates the enhanced reactivity of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde in a range of fundamental organic transformations compared to other common heterocyclic aldehydes. This heightened reactivity, characterized by shorter reaction times and higher yields, is attributed to the potent electron-withdrawing nature of the fused pyrazolo[3,4-b]pyridine scaffold, which significantly increases the electrophilicity of the C5-formyl group.

For researchers in drug discovery and medicinal chemistry, this inherent reactivity profile is a critical consideration in synthetic route design. The ability to perform reactions under milder conditions and in shorter timeframes can be advantageous for the synthesis of complex molecules and libraries of compounds for biological screening. The choice of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde as a building block can, therefore, be a strategic decision to streamline synthetic efforts and access novel chemical matter efficiently. Further studies could explore the impact of substituents on the pyrazolo[3,4-b]pyridine ring system to fine-tune the reactivity of the aldehyde for specific synthetic applications.

References

  • Bhatt, A., Singh, R.K., et al. (2011). Versatile Three Component Coupling for the Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems. Heterocycles, 75, 1695–1709.
  • Grandberg, I.I. (1961). Pyrazoles. XIX. Aminopyrazoles as the Amino Components in the Skraup Reaction. Synthesis of Pyrazolopyridines. Zhurnal Obshchei Khimii, 31, 2307–2310.
  • Hoorens, M., et al. (2019). Light-controllable BRAFV600E kinase inhibitors. Journal of Medicinal Chemistry, 62(10), 5067-5077.
  • Jadhav, S.D., et al. (2013). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives using [Et3NH][HSO4] ionic liquid. Tetrahedron Letters, 54(17), 2235-2238.
  • Ghaedi, A., et al. (2014). A novel and efficient synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives via a one-pot three-component reaction. RSC Advances, 4(10), 5055-5059.
  • Ezzati, A., & Rahmati, A. (2015).
  • Shi, D., et al. (2004). A new L-proline-catalyzed three-component synthesis of pyrazolo[3,4-b]pyridine derivatives. Tetrahedron Letters, 45(35), 6585-6588.
  • Quiroga, J., et al. (2001). A new three-component synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. Tetrahedron Letters, 42(31), 5625-5627.
  • Scott, W. J., Bover, W. J., Bratin, K., & Zuman, P. (1976). Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. The Journal of Organic Chemistry, 41(11), 1952–1957.
  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(2), 823-828.
  • Heron, B. M. (1995). Heterocycles from intramolecular Wittig, Horner and Wadsworth-Emmons reactions. Contemporary Organic Synthesis, 2(4), 337-363.
  • Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde Synthesis by Oxidation of Alcohols and Rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Pyrazolo[3,4-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of pyrazolo[3,4-b]pyridine regioisomers is a critical step that dictates biological activity, intellectual property, and clinical success. The synthetic routes to this privileged scaffold can often yield a mixture of regioisomers, primarily the N-1 and N-2 isomers, making their unambiguous differentiation a frequent and significant challenge. This guide provides an in-depth comparison of the most effective analytical techniques for validating the structure of these compounds, supported by experimental insights and data.

The Challenge of Regioisomerism in Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core presents two nitrogen atoms in the pyrazole ring, both of which can be substituted during synthesis, leading to the formation of N-1 and N-2 regioisomers. Additionally, reactions with unsymmetrical reagents can lead to different substitution patterns on the pyridine ring. These isomers often exhibit subtle differences in their physicochemical properties, making their separation and identification non-trivial. A wrong structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources in the drug development pipeline.

A Multi-pronged Approach to Structural Validation

A robust validation of pyrazolo[3,4-b]pyridine regioisomers relies on a combination of techniques, each providing a unique piece of the structural puzzle. This guide will focus on a comparative analysis of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation in solution.

  • X-ray Crystallography: The gold standard for unambiguous solid-state structure determination.

  • Computational Chemistry: A powerful predictive tool to support experimental findings.

The following sections will delve into the principles, protocols, and comparative advantages of each method, providing a comprehensive framework for confident regioisomer assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparative Analysis

NMR spectroscopy is the most readily available and informative technique for differentiating regioisomers in solution. While standard 1D ¹H and ¹³C NMR provide initial clues, 2D NMR experiments are indispensable for definitive assignments.

Key Differentiating Principles in NMR

The key to distinguishing N-1 and N-2 isomers lies in the different electronic environments of the atoms in each isomer. The proximity of substituents to specific protons and carbons, and the through-bond coupling pathways, are unique for each regioisomer.

Comparative Analysis of NMR Techniques
Technique Principle Application to Regioisomer Differentiation Strengths Limitations
1D ¹H NMR Measures the chemical shift of protons.Provides initial assessment. The chemical shifts of protons on the pyridine ring and the substituent on the pyrazole nitrogen will differ between isomers.Fast and requires a small amount of sample.Often insufficient for unambiguous assignment, especially with complex substitution patterns.
1D ¹³C NMR Measures the chemical shift of carbons.The chemical shifts of the carbons in the pyrazole ring, particularly the quaternary carbons, are sensitive to the position of the substituent.[1]Provides valuable information on the carbon skeleton.Less sensitive than ¹H NMR.
2D NOESY/ROESY Detects through-space correlations between protons that are close in proximity (< 5 Å).Crucial for N-1 vs. N-2 assignment. A substituent on N-1 will show a NOE correlation to the H-7 proton of the pyridine ring, while a substituent on N-2 will not.Provides direct evidence of spatial proximity.NOE effects can be weak and may depend on molecular tumbling rate. ROESY is preferred for medium-sized molecules where NOE may be zero.[2]
2D HMBC Detects long-range (2-3 bond) correlations between protons and carbons.Essential for confirming connectivity. For an N-1 substituted isomer, the protons of the substituent will show a 3-bond correlation to the C-7a quaternary carbon. For an N-2 isomer, a 3-bond correlation to the C-3 carbon is expected.Provides unambiguous evidence of bond connectivity.Correlations can sometimes be weak or absent.
2D HSQC Detects one-bond correlations between protons and carbons.Useful for assigning the chemical shifts of protonated carbons.Helps in the complete assignment of ¹H and ¹³C spectra.Does not provide information on long-range connectivity.
Experimental Workflow for NMR-based Validation

The following workflow provides a systematic approach to validating the structure of pyrazolo[3,4-b]pyridine regioisomers using NMR.

G cluster_0 NMR Analysis Workflow A Acquire 1D ¹H and ¹³C NMR B Acquire 2D HSQC A->B Assign protonated carbons C Acquire 2D HMBC B->C Establish long-range connectivity D Acquire 2D NOESY/ROESY C->D Determine spatial proximity E Analyze Data and Assign Structure D->E Integrate all data F Structure Confirmed E->F

Caption: A systematic workflow for pyrazolo[3,4-b]pyridine regioisomer validation using NMR.

Step-by-Step Protocol for Key 2D NMR Experiments

2D NOESY/ROESY for N-1 vs. N-2 Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz). Tune and match the probe for both ¹H.

  • Acquisition:

    • Acquire a standard 2D NOESY or ROESY spectrum.

    • Use a mixing time of 500-800 ms for NOESY. For ROESY, a spin-lock time of 200-500 ms is typical.

    • Optimize the spectral width to cover all proton signals.

  • Processing and Analysis:

    • Process the data with appropriate window functions (e.g., sine-bell).

    • Look for key cross-peaks. For an N-1 isomer with a substituent (e.g., a methyl group), a cross-peak between the methyl protons and the H-7 proton of the pyridine ring is expected. This correlation will be absent in the N-2 isomer.

2D HMBC for Connectivity Confirmation

  • Sample Preparation: Same as for NOESY/ROESY.

  • Instrument Setup: Same as for NOESY/ROESY.

  • Acquisition:

    • Acquire a standard gradient-selected HMBC spectrum.

    • The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz.

  • Processing and Analysis:

    • Process the data and look for key correlations.

    • For an N-1 isomer: Expect a correlation between the protons of the N-1 substituent and the C-7a quaternary carbon.

    • For an N-2 isomer: Expect a correlation between the protons of the N-2 substituent and the C-3 carbon.

Hypothetical Data Comparison for a Methyl-Substituted Pyrazolo[3,4-b]pyridine
NMR Correlation Expected Result for N-1 Isomer Expected Result for N-2 Isomer
NOESY/ROESY Cross-peak between N-CH₃ protons and H-7 proton.No cross-peak between N-CH₃ protons and H-7 proton.
HMBC Cross-peak between N-CH₃ protons and C-7a carbon.Cross-peak between N-CH₃ protons and C-3 carbon.
¹³C Chemical Shift The chemical shift of C-3a will be significantly different from the N-2 isomer.The chemical shift of C-3 will be significantly different from the N-1 isomer.

X-ray Crystallography: The Unambiguous Answer

When NMR data is ambiguous or when an undisputed structural proof is required (e.g., for patent applications or regulatory filings), single-crystal X-ray crystallography is the ultimate solution.

The Power of X-ray Crystallography

This technique provides a precise 3D map of the electron density in a crystal, allowing for the direct visualization of the atomic connectivity and the unequivocal determination of the regioisomer's structure.

Experimental Workflow for X-ray Crystallography

G cluster_1 X-ray Crystallography Workflow G Grow Single Crystals H Mount Crystal and Collect Data G->H Suitable crystal obtained I Solve and Refine Structure H->I Diffraction data collected J Structure Determined I->J G cluster_2 Computational Chemistry Workflow K Build 3D Models of Isomers L Perform Geometry Optimization K->L M Calculate NMR Chemical Shifts (DFT) L->M N Compare Predicted vs. Experimental Data M->N O Isomer Assignment Supported N->O

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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitors - A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives as potent and selective kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to offer a comparative overview of how structural modifications to this versatile scaffold influence inhibitory activity against various kinase targets. We will delve into the causality behind experimental design, provide validated protocols, and present data in a clear, comparative format to empower your own inhibitor design and development efforts.

Introduction: The Enduring Appeal of the Pyrazolo[3,4-b]pyridine Core in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most important classes of drug targets, particularly in oncology.[1][2] The pyrazolo[3,4-b]pyridine scaffold has proven to be a "privileged" heterocyclic system in the design of kinase inhibitors.[3][4] Its bicyclic structure provides a rigid framework that can mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[5] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase, a key determinant of inhibitor binding.[2] Furthermore, the scaffold presents multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide will explore the SAR of this remarkable scaffold against several key kinase families.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of pyrazolo[3,4-b]pyridine derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. Below, we compare the SAR for different kinase targets, drawing on published experimental data.

Core Scaffold and Numbering

To understand the SAR, it is essential to be familiar with the core structure and numbering of the 1H-pyrazolo[3,4-b]pyridine ring system. The 1H-tautomer is generally more stable than the 2H-tautomer.[4]

G cluster_0 Synthetic Workflow start 5-Aminopyrazole cyclization Cyclocondensation (e.g., acid or base catalysis) start->cyclization dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclization product Pyrazolo[3,4-b]pyridine cyclization->product

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the 5-aminopyrazole derivative (1 equivalent) and the corresponding α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as ethanol or DMF. [6]2. Catalyst Addition: Add a catalyst, for example, a Lewis acid like ZrCl4 (0.3 equivalents), to the reaction mixture. [6]3. Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (e.g., 95 °C) for a specified period (e.g., 16 hours). [6]4. Work-up and Purification: After the reaction is complete, concentrate the mixture in vacuo. Perform a liquid-liquid extraction (e.g., with CHCl3 and water). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative. [6] This is a generalized protocol; specific conditions may vary depending on the substrates and desired product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity. [7]

G cluster_1 Kinase Inhibition Assay Workflow compound_prep 1. Compound Preparation (Serial Dilution in DMSO) reaction_setup 2. Reaction Setup (Add inhibitor and kinase) compound_prep->reaction_setup incubation1 3. Pre-incubation (Allow inhibitor binding) reaction_setup->incubation1 reaction_init 4. Initiate Reaction (Add Substrate/ATP mix) incubation1->reaction_init incubation2 5. Kinase Reaction (Incubate at 30°C) reaction_init->incubation2 adp_detection 6. ADP Detection (Add ADP-Glo™ Reagent) incubation2->adp_detection luminescence 7. Measure Luminescence adp_detection->luminescence data_analysis 8. Data Analysis (Calculate IC50) luminescence->data_analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) to generate a dose-response curve. Include a "no inhibitor" control (DMSO only). [7]2. Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control to each well. Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding. [7]3. Initiate Kinase Reaction: Start the reaction by adding a mixture of the kinase substrate and ATP to each well. Incubate the plate at 30°C for a defined time (e.g., 60 minutes). [7]4. ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature. [7]5. Signal Generation: Add a Kinase Detection Reagent to convert the produced ADP to ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for about 30 minutes at room temperature. [7]6. Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. [7]

Signaling Pathway Context

The therapeutic rationale for inhibiting a specific kinase is rooted in its role in cellular signaling pathways that are dysregulated in disease.

CDK Signaling and the Cell Cycle

CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle. For example, the CDK2/Cyclin E complex is essential for the G1 to S phase transition. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDK2 can block this transition and induce cell cycle arrest. [8][9]

G G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE activates S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE->S promotes transition Pyrazolo_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_inhibitor->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling in the cell cycle and the point of intervention.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold remains a highly attractive core for the design of novel kinase inhibitors. The extensive body of research on this class of compounds provides a solid foundation for understanding the key SAR principles that govern their potency and selectivity. Future efforts in this area will likely focus on leveraging this knowledge to design inhibitors with improved kinase selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome drug resistance mechanisms. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly lead to the development of new and effective pyrazolo[3,4-b]pyridine-based therapeutics for a wide range of diseases.

References

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  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2...
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  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
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  • (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate. 1_0vptPd7Z_j_1jr7ulpjHstfAJv55ayGbMlbQDhWeyO-TxM5JoQm2Kg0IQXoQDTohNX5unV7d7bawX_DxK67Ez2sCbiO_AZkq_B5XvMLKJOOx0DrBmgdTM=)
  • (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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  • Methods for Detecting Kinase Activity. Cayman Chemical.
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  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo..
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH.
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A Comparative Guide to Pyrazolo[3,4-b]pyridine and Quinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a foundational decision that profoundly influences the trajectory of a drug discovery program. Among the vast array of heterocyclic systems, pyrazolo[3,4-b]pyridines and quinolines have emerged as "privileged scaffolds." This guide provides an in-depth, objective comparison of these two vital frameworks, grounded in experimental data and field-proven insights to empower researchers in making informed strategic choices.

Core Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, both scaffolds are bicyclic aromatic systems containing nitrogen atoms. However, their distinct arrangements impart unique physicochemical characteristics that are critical for drug-like properties.

The quinoline scaffold is a fusion of a benzene ring and a pyridine ring.[1][2][3] This relatively simple, planar structure has a molecular weight of 129.16 g/mol and a LogP of approximately 2.04, indicating a degree of lipophilicity.[3] It is a weak tertiary base, capable of forming salts with acids.[1][3] While only slightly soluble in cold water, its solubility increases in hot water and it dissolves readily in most organic solvents.[4][5]

The 1H-pyrazolo[3,4-b]pyridine scaffold, an isomer of azaindole, is a fusion of a pyrazole and a pyridine ring.[6] Its structure is analogous to purine bases like adenine, a feature that medicinal chemists often exploit.[6] The unsubstituted core has a molecular weight of 119.12 g/mol .[7] The presence of both a pyridine-type nitrogen and a pyrrole-type NH group allows for both hydrogen bond acceptance and donation, a crucial feature for molecular recognition at biological targets. Calculations have shown the 1H-tautomer to be significantly more stable than its 2H counterpart.[6]

Table 1: Comparison of Core Physicochemical Properties

PropertyPyrazolo[3,4-b]pyridineQuinolineRationale & Implication in Drug Design
Core Structure Pyrazole fused to PyridineBenzene fused to PyridinePyrazolopyridine is more nitrogen-rich, offering more H-bond acceptors and a key H-bond donor (N1-H), often crucial for target binding (e.g., kinase hinge). Quinoline's carbocyclic ring offers a larger surface for hydrophobic interactions.
Molecular Weight ~119.12 g/mol ~129.16 g/mol Both are small, providing an excellent starting point for building molecules that adhere to Lipinski's Rule of Five.
LogP (unsubstituted) ~0.8~2.04Quinoline is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic liability and off-target toxicity if not properly functionalized.
H-Bonding 1 Donor (N1-H), 2 Acceptors1 Acceptor (N1)The N1-H donor on the pyrazolopyridine scaffold is a key interaction point, particularly in kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the ATP-binding site.[8]
Aqueous Solubility Generally higher due to polarityLower, but highly tunableThe higher nitrogen content of pyrazolopyridine can contribute to better aqueous solubility, a desirable property for bioavailability.
Metabolic Stability Generally stable, but subject to oxidationProne to oxidation on the carbocyclic ringThe electron-rich benzene ring of quinoline is a common site for CYP450-mediated oxidation. The pyrazolopyridine core can also be metabolized, but often offers more vectors for modification to block metabolic hotspots.

Synthetic Accessibility: The Path to Diversity

The ease and flexibility of synthesis are paramount for generating diverse chemical libraries for screening. Both scaffolds benefit from well-established synthetic routes.

Quinoline synthesis is rich with named reactions, providing numerous pathways from simple anilines. Key methods include the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions.[1][4][9] These methods allow for the introduction of a wide variety of substituents onto the core structure.[1]

Pyrazolo[3,4-b]pyridine synthesis typically involves two main strategies: building the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring on a pyridine precursor.[6][10] A very common and powerful method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6] Multicomponent reactions are also frequently employed, allowing for rapid assembly of complex derivatives in a single pot.[11]

G cluster_q Quinoline Synthesis cluster_p Pyrazolo[3,4-b]pyridine Synthesis q_start Anilines q_methods Named Reactions (Skraup, Friedländer, Gould-Jacobs) q_start->q_methods q_reagents Carbonyl Compounds (Diketones, Ketoesters, etc.) q_reagents->q_methods q_product Substituted Quinolines q_methods->q_product p_start 5-Aminopyrazoles p_methods Condensation/ Cyclization p_start->p_methods p_reagents 1,3-Dicarbonyls or α,β-Unsaturated Ketones p_reagents->p_methods p_product Substituted Pyrazolo[3,4-b]pyridines p_methods->p_product

Caption: High-level comparison of synthetic strategies.

Pharmacological Profile and Therapeutic Applications

Both scaffolds are exceptionally versatile, finding application across a multitude of therapeutic areas. However, they exhibit distinct preferences for certain target classes.

Quinoline: A Historic Powerhouse The quinoline scaffold is arguably most famous for its role in antimalarial drugs like quinine and chloroquine.[5][12][13] Its legacy extends to potent antibacterial agents (fluoroquinolones like ciprofloxacin) and a significant number of modern anticancer drugs.[2][5] In recent years, a remarkable number of FDA-approved kinase inhibitors for various cancers incorporate the quinoline core, including bosutinib, lenvatinib, and cabozantinib.[12][14]

Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Specialist While demonstrating broad biological activity including antiviral, antibacterial, and anti-inflammatory properties, the pyrazolo[3,4-b]pyridine scaffold has truly excelled in the field of oncology as a premier kinase inhibitor core.[15][16] Its structural mimicry of the purine hinge-binding motif of ATP makes it an ideal starting point for designing potent and selective inhibitors of kinases like FGFR, CDKs, TRK, and Mps1.[8][17][18][19]

Table 2: Comparative Therapeutic Applications

Therapeutic AreaPyrazolo[3,4-b]pyridine ExamplesQuinoline Examples
Oncology FGFR Inhibitors, CDK Inhibitors, TRK Inhibitors, Mps1 Inhibitors[8][17][18][19]Bosutinib, Lenvatinib, Cabozantinib (Kinase Inhibitors)[12][14]
Infectious Disease Reported antibacterial, antiviral, antimalarial activity[15]Chloroquine (Antimalarial), Ciprofloxacin (Antibacterial), Bedaquiline (Anti-tubercular)[5][12]
Neuroscience Reported neuroprotective, antidepressant, anti-Alzheimer's properties[15]---
Inflammation Reported anti-inflammatory activity[15]---

Case Study: A Head-to-Head in Kinase Inhibition

The most direct way to compare these scaffolds is in a context where both have been successfully applied: as ATP-competitive kinase inhibitors. The choice of scaffold directly impacts how a molecule orients itself in the ATP binding pocket.

G cluster_main Kinase ATP Binding Site cluster_hinge Hinge Region cluster_inhibitor Hinge Backbone (NH-CO) Scaffold Pyrazolo[3,4-b]pyridine or Quinoline Hinge->Scaffold H-Bond (Critical Interaction) R1 R1 (Solvent Front) Scaffold->R1 Vector 1 R2 R2 (Hydrophobic Pocket) Scaffold->R2 Vector 2

Caption: Generalized kinase inhibitor binding mode.

The N1-H of the pyrazolo[3,4-b]pyridine ring is a key anchoring point, acting as a hydrogen bond donor to the kinase hinge region backbone.[8] This interaction is often a primary determinant of potency. The quinoline scaffold, lacking this N-H donor, must rely on other parts of the molecule to form this critical interaction, or it may bind in a different orientation altogether.

A study on FGFR kinase inhibitors directly illustrates this point. When a potent 1H-pyrazolo[3,4-b]pyridine inhibitor was compared to its 1H-indazole analogue (which also has an N-H donor but a different ring system), the pyrazolopyridine was 11-fold more potent.[8] Furthermore, methylation of the N1-H on the pyrazolopyridine scaffold completely abolished the activity, confirming the essential role of this hydrogen bond donor.[8] This demonstrates the intrinsic advantage of the pyrazolo[3,4-b]pyridine core for this specific and widespread binding mode.

Table 3: Representative Kinase Inhibition Data

ScaffoldTarget KinaseCompound ExampleIC50 (nM)Source
Pyrazolo[3,4-b]pyridineFGFR1Compound 7n<1[8]
Pyrazolo[3,4-b]pyridineTRKACompound C0356[19][20]
Pyrazolo[3,4-b]pyridineMps1Compound 312.6[18]
Quinolinec-METCompound 290.59[21]
QuinolineEGFRCompound 5131.8[14]
QuinolineNAK family (GAK)Compound 3a(nM range)[22]

Note: IC50 values are highly dependent on assay conditions and specific compound structures. This table is for illustrative purposes to show the potency achievable with each scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide actionable guidance, the following is a representative protocol for determining the IC50 value of a synthesized compound against a target kinase, a critical experiment in evaluating scaffolds.

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50).

Methodology: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Target Kinase (e.g., FGFR1, purified)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (at or near Km for the kinase)

  • Test Compounds (solubilized in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute these into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • To each well of the 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (buffer with DMSO).

    • Add 2.5 µL of a 2X enzyme/substrate mix (containing the target kinase and its peptide substrate in kinase buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's turnover rate.

  • First Detection Step (Stop Reaction & Deplete ATP): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (Convert ADP to ATP & Measure Light): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP amount.

  • Incubation & Readout: Incubate for 30-60 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data with 100% activity (vehicle control) and 0% activity (no enzyme or high concentration inhibitor control).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion and Strategic Recommendations

The choice between the pyrazolo[3,4-b]pyridine and quinoline scaffolds is not a matter of one being universally superior, but rather a strategic decision based on the drug discovery goal.

  • Choose Pyrazolo[3,4-b]pyridine when:

    • The primary target is a kinase . The scaffold's intrinsic ability to act as a hinge-binder provides a significant head start in achieving high potency.

    • Aqueous solubility is a key anticipated challenge. The higher nitrogen content can improve this property.

    • Multiple points for hydrogen bonding are required for target recognition.

  • Choose Quinoline when:

    • The program requires a historically validated scaffold with a broad range of proven applications, from infectious disease to oncology.

    • The target interaction is dominated by hydrophobic and π-stacking interactions .

    • Leveraging well-established and diverse synthetic routes from simple starting materials is a priority.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding their nuanced physicochemical properties, synthetic accessibility, and pharmacological profiles, research teams can more effectively navigate the complex path of drug design and development.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6528. [Link]

  • Molbank. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]

  • ACS Medicinal Chemistry Letters. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Publications. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]

  • PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry. [Link]

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  • PubMed Central. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the In Vitro Evaluation of Pyrazolo[3,4-b]pyridine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive comparison of pyrazolo[3,4-b]pyridine derivatives, a promising class of heterocyclic compounds, against various cancer cell lines. We will delve into their performance relative to established chemotherapeutics, explore their mechanisms of action, and provide detailed, field-proven protocols for their in vitro evaluation.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

In the relentless pursuit of novel anticancer agents, certain molecular architectures consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold.[1][2] This fused heterocyclic system has garnered significant attention in medicinal chemistry for its versatile biological activities, including potent anticancer properties.

Derivatives of this scaffold have been shown to inhibit a variety of critical cellular targets implicated in cancer progression. These mechanisms include the inhibition of:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

  • Tropomyosin Receptor Kinases (TRKs): Key drivers of cell proliferation and survival.[3]

  • Topoisomerase II (TOPII): An essential enzyme for DNA replication and repair.[1]

This multi-faceted inhibitory capability makes the pyrazolo[3,4-b]pyridine framework a highly attractive starting point for the design of new, potent, and selective cancer therapies.

Performance Benchmark: Cytotoxicity Across Human Cancer Cell Lines

A critical first step in evaluating any potential anticancer compound is to assess its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Below is a comparative analysis of several noteworthy pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines, benchmarked against standard-of-care chemotherapeutic agents, Doxorubicin and Etoposide.

Compound/DrugCancer TypeCell LineIC50 / GI50 (µM)Mechanism of ActionReference
Derivative 8b ColonHCT-1162.3Not Specified[4]
LiverHEPG22.6Not Specified[4]
LungA-5492.9Not Specified[4]
Derivative 8c LeukemiaK562 / MV4-11Moderate to Good EfficacyTopoisomerase IIα Inhibitor[1][5]
(Broad Panel)NCI-60 Panel1.33 (GI50 MG-MID)Topoisomerase IIα Inhibitor[1][5]
Derivative C03 ColonKm-120.304TRKA Inhibitor[3]
Doxorubicin LeukemiaK5620.031Topoisomerase II Inhibitor[3]
LungA-5490.66Topoisomerase II Inhibitor[1]
ColonHCT-1161.9Topoisomerase II Inhibitor[4]
Etoposide LungA-5493.49 (72h)Topoisomerase II Inhibitor[5]
ColonHCT-116~23-38Topoisomerase II Inhibitor[6]

Analysis: The data reveals that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activity across a range of cancer types. For instance, derivative C03 shows remarkable potency against the Km-12 colon cancer cell line with an IC50 value of 0.304 µM, significantly more potent than Etoposide against a similar colon cancer line (HCT-116).[3][6] Derivative 8c demonstrates broad-spectrum activity with a mean GI50 of 1.33 µM across the entire NCI-60 panel, indicating its potential applicability to a wide variety of tumors.[1][5] While benchmark drugs like Doxorubicin show extremely high potency against specific lines like K562 leukemia (0.031 µM), the novel derivatives are clearly within a therapeutically relevant range of activity and warrant further investigation.[3]

Unveiling the Mechanism: How Do These Derivatives Exert Their Effect?

Understanding the mechanism of action is paramount for rational drug development. As highlighted, pyrazolo[3,4-b]pyridines can engage multiple targets. The activity of derivative 8c as a Topoisomerase IIα inhibitor is particularly compelling.

Topoisomerase IIα Inhibition Pathway: Topoisomerase IIα is an enzyme that temporarily cuts the DNA double helix to manage DNA tangles and supercoils during replication. Anticancer drugs like Etoposide and the pyrazolo[3,4-b]pyridine derivative 8c act by trapping the enzyme in a complex with the cleaved DNA.[1][5] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The cell recognizes this extensive DNA damage, which triggers cell cycle arrest (often in the S or G2/M phase) and ultimately initiates apoptosis (programmed cell death).

TopoII_Inhibition cluster_cell Cancer Cell Compound Pyrazolo[3,4-b]pyridine (e.g., Derivative 8c) TopoII Topoisomerase IIα Compound->TopoII inhibits DSB DNA Double-Strand Breaks TopoII->DSB causes accumulation of DNA_Rep DNA Replication & Transcription DNA_Rep->TopoII required for CellCycleArrest S/G2-M Phase Cell Cycle Arrest DSB->CellCycleArrest triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to

Mechanism of Topoisomerase IIα Inhibition.

The Researcher's Toolkit: Validated Protocols for In Vitro Assessment

To ensure data is reliable and reproducible, standardized and well-understood assays are essential. The following protocols are cornerstones of in vitro cytotoxicity screening.

Experimental Workflow Overview

The process of evaluating a compound's cytotoxicity follows a logical sequence, from initial cell culture to final data analysis. This workflow ensures consistency and minimizes variability between experiments.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Culture & Harvest Cancer Cells p2 2. Seed Cells into 96-Well Plates p1->p2 p3 3. Add Serial Dilutions of Compound p2->p3 p4 4. Incubate for 48-72 hours p3->p4 p5 5. Perform Cytotoxicity Assay (MTT/SRB) p4->p5 p6 6. Read Absorbance on Plate Reader p5->p6 p7 7. Calculate IC50 Value p6->p7

General Workflow for In Vitro Cytotoxicity Screening.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.

  • Principle: Measures mitochondrial activity, which is proportional to the number of living cells.

  • Causality: A decrease in metabolic activity is a primary indicator of cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay for Total Biomass

The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a reliable estimate of cell number. It is often considered more robust than the MTT assay as it is less susceptible to interference from compounds that alter cellular metabolism.

  • Principle: The SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.

  • Causality: A reduction in total protein content directly correlates with cell loss due to cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells. The cold temperature and TCA precipitate and fix proteins to the plate bottom.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes and measure the absorbance at 510 nm.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a variety of cancer cell lines, with some exhibiting potency comparable or superior to established drugs. Their ability to target fundamental cancer pathways, such as Topoisomerase II and key signaling kinases, underscores their therapeutic potential.

The protocols provided herein offer a robust framework for the systematic in vitro evaluation of these and other candidate compounds. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, exploring their efficacy in 3D culture models and in vivo xenografts, and further elucidating their molecular mechanisms to identify predictive biomarkers for patient stratification.

References

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazolo[3,4-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the binding modes of endogenous ligands, particularly the purine core of ATP, making it a highly effective framework for designing kinase inhibitors.[3][4]

This guide provides an in-depth comparison of pyrazolo[3,4-b]pyridine-based inhibitors through the lens of molecular docking. We will move beyond a simple recitation of steps to explain the causality behind crucial experimental choices, ensuring a robust and self-validating workflow. Our focus will be on Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated target in oncology, for which numerous pyrazolo[3,4-b]pyridine inhibitors have been developed.[5][6][7]

Part 1: The Foundation: A Validated Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, estimating its binding affinity through a scoring function.[8] However, the predictive power of any docking experiment is entirely dependent on the rigor of the protocol. A flawed setup will invariably lead to unreliable results. Below, we outline a self-validating workflow designed for scientific integrity.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation PDB 1. Target Selection (e.g., CDK2 from PDB) ProtPrep 2. Protein Preparation (Add H, Repair, Assign Charges) PDB->ProtPrep GridGen 4. Grid Generation (Define Binding Site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (2D to 3D, Add H, Assign Charges) DockRun 5. Run Docking (e.g., Glide, AutoDock Vina, GOLD) LigPrep->DockRun GridGen->DockRun Results 6. Pose & Score Analysis (Binding Energy, Interactions) DockRun->Results Validation 7. Protocol Validation (Re-docking Native Ligand, RMSD < 2Å) Results->Validation Comparison 8. Comparative Analysis (Rank-Order Inhibitors) Validation->Comparison Validated Protocol

Caption: A validated workflow for molecular docking studies.

Experimental Protocol: Target & Ligand Preparation

1. Target Protein Preparation (Example: CDK2)

The quality of the initial protein structure is paramount. X-ray crystallographic structures are static snapshots and often contain errors like missing atoms or ambiguous side-chain rotamers that must be corrected.[9]

  • Step 1: Obtain Structure: Download the crystal structure of human CDK2 complexed with a known inhibitor from the Protein Data Bank (PDB). A good starting point is PDB ID: 1DI8.

  • Step 2: Initial Cleaning: Load the structure into a molecular modeling program (e.g., Maestro, Chimera). Remove all non-essential components, such as solvent molecules, ions, and co-factors, that are not involved in binding.

    • Causality: Crystallographic waters not mediating a specific protein-ligand interaction can sterically hinder the docking algorithm or create irrelevant interaction points.[10] However, a water molecule that bridges a key hydrogen bond between the protein and a known ligand should be retained.[11]

  • Step 3: Structure Refinement: Use a dedicated tool, like Schrödinger's Protein Preparation Wizard or UCSF Chimera's Dock Prep, to perform the following.[11][12][13]

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is critical for defining hydrogen bond networks and correct electrostatics.

    • Assign Bond Orders & Charges: Correctly assign bond orders and apply a force field (e.g., OPLS, AMBER) to calculate partial atomic charges. This is essential for the scoring function to accurately evaluate electrostatic interactions.[14]

    • Repair Missing Atoms/Loops: Fill in any missing side-chain or backbone atoms.

  • Step 4: Minimize Structure: Perform a restrained energy minimization of the structure. This relieves any steric clashes introduced during the preparation steps while ensuring the backbone atoms do not deviate significantly from the experimental coordinates.

2. Pyrazolo[3,4-b]pyridine Ligand Preparation

Ligands must be converted from their 2D representation to a low-energy, 3D conformation with correct stereochemistry and ionization states.[15][16]

  • Step 1: 2D to 3D Conversion: Draw the 2D structure of the pyrazolo[3,4-b]pyridine inhibitor or import it from a database like PubChem. Use a program like Open Babel or a specialized tool to generate a reasonable 3D conformation.[15][16]

  • Step 2: Ionization & Tautomeric States: Determine the most likely protonation and tautomeric state at physiological pH (e.g., 7.4). The pyrazolo[3,4-b]pyridine core has multiple nitrogen atoms, and their protonation state dramatically affects potential hydrogen bonding patterns.

    • Causality: An incorrect protonation state will prevent the algorithm from identifying valid hydrogen bonds, leading to an inaccurate binding pose and score.

  • Step 3: Generate Conformers: Generate a set of low-energy conformers for each ligand if the docking software does not handle ligand flexibility internally. This pre-sampling of conformational space can improve the efficiency of the docking run.

  • Step 4: Assign Partial Charges: As with the protein, assign partial charges using a suitable method (e.g., AM1-BCC).[12]

3. Protocol Validation: The Self-Correction Step

Trustworthiness is achieved through validation. The most common method is to "re-dock" the co-crystallized ligand back into the protein's binding site.[9]

  • Procedure: Take the native ligand from the crystal structure, prepare it using the protocol above, and dock it into the prepared protein structure.

  • Success Criterion: The protocol is considered validated if the docking algorithm can reproduce the experimental binding pose. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose's heavy atoms and the crystallographic pose's heavy atoms. An RMSD value below 2.0 Å is generally considered a successful validation.[10] If the pose is not reproduced, the preparation steps or docking parameters (e.g., grid box size) must be revisited.

Part 2: Comparative Analysis: Pyrazolo[3,4-b]pyridines at the CDK2 Active Site

CDK2 is a serine/threonine kinase that, upon binding to Cyclin E or Cyclin A, phosphorylates target proteins to drive the cell through the G1/S phase transition. Its dysregulation is common in many cancers, making it a prime therapeutic target.[4][5] The ATP binding site of CDK2, particularly the hinge region, is the primary target for pyrazolo[3,4-b]pyridine inhibitors.

G G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition M M Phase CyclinD_CDK46 Cyclin D CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->S CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->G2 Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Inhibition of CDK2 blocks the G1/S cell cycle transition.

Performance Comparison of CDK2 Inhibitors

To compare different pyrazolo[3,4-b]pyridine-based inhibitors, we performed a docking study using a validated protocol with Glide, known for its accuracy in pose prediction.[17] The following table summarizes the results for a set of representative compounds, correlating docking scores with key interactions and, where available, experimental bioactivity. A more negative docking score generally indicates a stronger predicted binding affinity.[18][19][20]

Inhibitor DerivativeDocking Score (kcal/mol)Key H-Bond Interactions (Hinge Region)Other Key InteractionsExperimental IC₅₀ (µM)[5]
Roscovitine (Reference) -9.85Leu83 (backbone C=O), Leu83 (backbone N-H)Phe80, Ala31 (hydrophobic)0.394
Compound A (Pyrazolopyridin-3-amine)-9.92Leu83 (backbone C=O), Leu83 (backbone N-H)Phe80, Lys33, Asp860.65
Compound B (2-Chloro-nicotinonitrile core)-10.51Leu83 (backbone C=O)Phe80, Ile10, Val18 (hydrophobic pocket)0.24
Compound C (Thioester derivative)-10.13Leu83 (backbone C=O), Asp86 (side chain)Gln131, Phe800.50
Structure-Activity Relationship (SAR) Insights from Docking

The docking results provide a clear structural rationale for the observed activities.

  • Hinge Region Binding is Essential: All potent inhibitors, including the reference drug Roscovitine, form one or two critical hydrogen bonds with the backbone of Leu83 in the kinase hinge region.[4][7] The pyrazolo[3,4-b]pyridine scaffold is perfectly poised to make these interactions, mimicking the adenine portion of ATP.

  • Hydrophobic Interactions Drive Potency: Compound B exhibits the best docking score (-10.51 kcal/mol) and the lowest experimental IC₅₀ (0.24 µM).[5] Visual inspection of its docked pose reveals that its naphthyl and thiophenyl moieties extend deep into hydrophobic pockets defined by residues like Ile10, Val18, and Phe80. This enhanced hydrophobic engagement, in addition to the hinge binding, is the primary driver of its high potency.

  • Exploiting Additional Pockets: Compound C, while having a slightly weaker score than Compound B, demonstrates the value of targeting additional sites. Its thioester group is positioned to form a hydrogen bond with the side chain of Asp86, an interaction not seen with the other compounds. This highlights how modifications to the core scaffold can be used to gain affinity and selectivity by engaging different sub-pockets within the active site.

Conclusion and Future Outlook

Molecular docking, when executed within a rigorous and validated framework, is an invaluable tool for comparing and rationalizing the activity of inhibitors like those based on the pyrazolo[3,4-b]pyridine scaffold. Our comparative analysis against CDK2 demonstrates that while hinge-binding is a prerequisite for activity, the potency of these inhibitors is largely dictated by how effectively their substituents engage hydrophobic pockets and form secondary interactions within the ATP binding site.

The insights gained from such studies are critical for guiding the next cycle of drug design. For instance, the success of Compound B suggests that further exploration of bulky, hydrophobic groups at that position could yield even more potent inhibitors. While docking provides a powerful static model, it is important to remember its limitations. To further validate these findings, refining the top-ranked poses with more computationally intensive methods like Molecular Dynamics (MD) simulations can provide crucial information about the dynamic stability of the predicted interactions and the role of protein flexibility.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are as rigorous as our experimental ones. The procedures outlined herein are grounded in established safety principles and regulatory standards to protect laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

The parent compound, 1H-pyrazolo[3,4-b]pyridine, is classified with several hazard warnings.[1] Similarly, halogenated derivatives exhibit comparable hazard profiles, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3] Therefore, it is prudent to handle 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde as a hazardous substance.

Table 1: Inferred Hazard Profile and GHS Classification

Hazard CategoryGHS Hazard Code (Inferred)DescriptionPrecautionary Rationale
Acute Oral ToxicityH302Harmful if swallowedPrevents accidental ingestion through strict handling protocols.
Acute Dermal ToxicityH312Harmful in contact with skinRequires use of appropriate gloves and lab coat.
Skin IrritationH315Causes skin irritationMandates immediate washing upon contact and use of protective wear.
Eye IrritationH319Causes serious eye irritationRequires use of safety glasses or goggles.
Acute Inhalation ToxicityH332Harmful if inhaledHandling should be performed in a certified chemical fume hood.
Respiratory IrritationH335May cause respiratory irritationReinforces the need for adequate ventilation and engineering controls.

This hazard profile dictates that all waste containing this compound must be treated as hazardous waste.

Regulatory Framework: Adherence to Mandated Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[4][5][6] This guide should be used as a component of your institution's broader CHP.

  • The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the "cradle-to-grave" management of hazardous waste. Pyridine and its derivatives are listed as hazardous waste constituents, meaning their disposal is strictly regulated.[7]

Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on interpreting and implementing these regulations on-site. Always consult your EH&S office before initiating any disposal procedure.

On-Site Handling and Waste Segregation Protocol

Proper disposal begins at the point of generation. Meticulous handling and segregation are critical to prevent accidental reactions and ensure the waste stream is correctly identified for the disposal vendor.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber is often recommended for extended handling of pyridine-like compounds; consult your institution's glove selection guide).

  • Safety goggles or a face shield.

  • A fully-buttoned laboratory coat.

Step 2: Waste Collection

  • All waste materials, including neat (pure) compound, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves), must be collected.

  • Use a dedicated, sealable, and chemically compatible hazardous waste container.[8] The container must be clearly labeled as "Hazardous Waste" and list all components, including "1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde" and any solvents used.[8][9]

Step 3: Segregation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Crucially, segregate this waste from incompatible materials. Pyridine derivatives can react violently with strong oxidizing agents and strong acids (especially nitric acid).[9] Ensure the waste container is not stored near containers of these materials.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde waste. This workflow ensures that all safety and regulatory considerations are met from the moment waste is generated to its final disposition.

DisposalWorkflow Disposal Decision Workflow for 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Protocol A Waste Generation (Neat compound, solutions, contaminated labware) B Characterize Waste (Consult SDS/Hazard Data) A->B Assess Hazards C Select & Label Compatible Waste Container B->C Hazard Identified D Segregate from Incompatibles (e.g., Strong Oxidizers, Acids) C->D Container Prepared E Store in Satellite Accumulation Area D->E Store Safely F Contact EH&S Office for Waste Pickup Request E->F Container Full or Project Complete G Transport by Licensed Waste Carrier F->G EH&S Approval H Final Disposal Method: High-Temperature Incineration G->H To Treatment Facility

Caption: Workflow for safe disposal from lab bench to final destruction.

Final Disposal Pathway: Incineration

For organic compounds like 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, which are classified as hazardous, the recommended and most common final disposal method is high-temperature incineration .[8][10]

  • Why Incineration? This method ensures the complete thermal destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides. This process prevents the active pharmaceutical ingredient from being released into the environment, where its ecological effects are not well-characterized.[11]

  • The Process: Your institution's EH&S department will coordinate with a licensed hazardous waste management company.[2][3] This vendor is equipped with specialized incinerators that operate at temperatures and conditions compliant with EPA regulations, ensuring complete and safe destruction.[10]

Decontamination and Spill Management

Accidents can happen. A clear protocol for managing spills is essential.

For Minor Spills (within a chemical fume hood):

  • Ensure your PPE is intact.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., soapy water, followed by isopropanol), collecting the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor.

For Major Spills (outside a chemical fume hood or a large volume):

  • Alert personnel in the immediate area and evacuate.

  • If safe to do so, close the doors to the laboratory to contain any vapors.

  • Immediately contact your institution's EH&S emergency line or campus safety department.

  • Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • 1H-pyrazolo(3,4-b)pyridine | C6H5N3. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. [Link]

  • Toxicological Profile for Pyridine: POTENTIAL FOR HUMAN EXPOSURE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.